Product packaging for 4-Formyl-2-methylthiazole(Cat. No.:CAS No. 20949-84-2)

4-Formyl-2-methylthiazole

Cat. No.: B112269
CAS No.: 20949-84-2
M. Wt: 127.17 g/mol
InChI Key: AEHWVNPVEUVPMT-UHFFFAOYSA-N
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Description

4-Formyl-2-methylthiazole is a useful research compound. Its molecular formula is C5H5NOS and its molecular weight is 127.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H5NOS B112269 4-Formyl-2-methylthiazole CAS No. 20949-84-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methyl-1,3-thiazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5NOS/c1-4-6-5(2-7)3-8-4/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEHWVNPVEUVPMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70376800
Record name 4-Formyl-2-methylthiazole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20949-84-2
Record name 4-Formyl-2-methylthiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70376800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-methyl-1,3-thiazole-4-carbaldehyde
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 4-Formyl-2-methylthiazole: Structure, Properties, and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Formyl-2-methylthiazole, also known as 2-methyl-1,3-thiazole-4-carbaldehyde, is a heterocyclic aldehyde containing a thiazole ring substituted with a methyl group at position 2 and a formyl group at position 4. The thiazole moiety is a prominent structural feature in numerous biologically active compounds, including a variety of pharmaceuticals. This privileged scaffold has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities, which span anticancer, antimicrobial, and anti-inflammatory applications. This technical guide provides a comprehensive overview of the chemical structure, properties, and a key synthesis method for this compound, serving as a valuable resource for researchers engaged in drug discovery and development.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a five-membered aromatic ring containing sulfur and nitrogen atoms. The presence of the electron-withdrawing formyl group and the methyl group influences the electron density and reactivity of the thiazole ring.

General Properties of this compound

Property Value Reference
CAS Number 20949-84-2 [1]
Molecular Formula C₅H₅NOS [1]
Molecular Weight 127.16 g/mol [1]
Appearance Off-white to yellow solid [2]
Melting Point 56-58 °C [2]
Boiling Point 219.0 ± 13.0 °C (Predicted) [2]
Density 1.270 ± 0.06 g/cm³ (Predicted) [2]
Flash Point 110 °C [2]

| Storage | Under inert gas (nitrogen or Argon) at 2-8°C |[2] |

Spectroscopic Characterization (Comparative Data)

¹H NMR, ¹³C NMR, and IR Data for 4-Methyl-5-formylthiazole

Spectrum Chemical Shift (δ) / Wavenumber (cm⁻¹) Assignment Reference
¹H NMR (CDCl₃) 10.1064 (s, 1H) -CHO [3]
8.9481 (s, 1H) 2-CH [3]
2.7571 (s, 3H) -CH₃ [3]
¹³C NMR (CDCl₃) 182.4214 -CHO [3]
161.8374 C5 [3]
158.8544 C2 [3]
132.8399 C4 [3]
16.2193 -CH₃ [3]
IR (KBr, cm⁻¹) 3447 (m, w) - [3]
3091 (s) C-H stretch (aromatic) [3]
2869 (s) C-H stretch (aldehyde) [3]
1660 (s) C=O stretch (aldehyde) [3]
1522 (s) C=N stretch (thiazole ring) [3]
1409 (s) C-H bend [3]

| | 1319 (s) | C-C stretch |[3] |

Synthesis of this compound

A common synthetic route to this compound involves the reduction of an ester precursor, such as ethyl 2-methylthiazole-4-carboxylate.

Experimental Protocol: Reduction of Ethyl 2-methylthiazole-4-carboxylate

This procedure outlines the synthesis of 2-methyl-4-thiazolecarboxaldehyde (this compound) from ethyl 2-methylthiazole-4-carboxylate.[2]

Materials:

  • Ethyl 2-methylthiazole-4-carboxylate

  • Toluene

  • Diisobutylaluminum hydride (DIBAL-H) in dichloromethane (1 M solution)

  • Acetic acid

  • Dichloromethane

  • Rochelle's salt (potassium sodium tartrate)

  • 10% Sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate

  • Hexane

Procedure:

  • Dissolve ethyl 2-methylthiazole-4-carboxylate (1.00 g, 5.8 mmol) in toluene (18 mL).

  • Cool the solution to -78 °C.

  • Slowly add a 1 M solution of diisobutylaluminum hydride in dichloromethane (11.1 mL, 11.1 mmol) dropwise to the cooled solution.

  • Maintain the reaction mixture at -78 °C and continue stirring for 4 hours.

  • Quench the reaction by the addition of acetic acid (0.46 mL).

  • Allow the reaction mixture to slowly warm to 25 °C to concentrate the solution.

  • Treat the concentrated residue with dichloromethane and a solution of Rochelle's salt with vigorous stirring until a clear two-phase solution is formed (approximately 10 minutes).

  • Separate the organic and aqueous layers.

  • Wash the organic layer sequentially with 10% NaHCO₃ solution and saturated brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the residue by silica gel column chromatography using a 14% ethyl acetate in hexane solution as the eluent to obtain 2-methyl-4-thiazolecarboxaldehyde.

Logical Workflow for Synthesis:

Synthesis_Workflow Start Ethyl 2-methylthiazole-4-carboxylate in Toluene Cooling Cool to -78 °C Start->Cooling Reduction Add DIBAL-H in CH2Cl2 Cooling->Reduction Stirring Stir at -78 °C for 4h Reduction->Stirring Quenching Add Acetic Acid Stirring->Quenching Warming Warm to 25 °C Quenching->Warming Workup Add CH2Cl2 and Rochelle's Salt Warming->Workup Separation Separate Layers Workup->Separation Washing Wash Organic Layer Separation->Washing Drying Dry with Na2SO4 Washing->Drying Concentration Concentrate Drying->Concentration Purification Silica Gel Chromatography Concentration->Purification Product This compound Purification->Product

Caption: Synthetic workflow for the preparation of this compound.

Biological Significance and Applications in Drug Development

While specific biological activities for this compound are not extensively documented, the thiazole scaffold is a cornerstone in medicinal chemistry. Thiazole-containing compounds have been reported to exhibit a wide array of pharmacological properties, including:

  • Anticancer Activity: Many thiazole derivatives have been investigated as potential anticancer agents.[4][5]

  • Antimicrobial Activity: The thiazole ring is a key component in various antibacterial and antifungal drugs.[1][6]

  • Anti-inflammatory Activity: Certain thiazole derivatives have shown promise as anti-inflammatory agents.[1]

The formyl group at the 4-position of the thiazole ring in this compound provides a reactive handle for further chemical modifications, making it a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. Its structural similarity to known biologically active thiazoles suggests that it could serve as a starting point for the development of novel drug candidates. For instance, the related isomer, 4-methyl-5-formylthiazole, is a key intermediate in the synthesis of the third-generation cephalosporin antibiotic, cefditoren pivoxil.[1][3]

Conclusion

This compound is a valuable heterocyclic building block with potential applications in medicinal chemistry and drug discovery. This technical guide has provided a summary of its chemical structure, physical properties, and a detailed protocol for its synthesis. While specific biological data for this compound is limited, the established importance of the thiazole scaffold in pharmacologically active molecules underscores the potential of this compound as a precursor for the development of new therapeutic agents. Further research into the biological activities of this compound and its derivatives is warranted to fully explore its therapeutic potential.

References

An In-depth Technical Guide to 2-Methyl-1,3-thiazole-4-carbaldehyde (CAS 20949-84-2): Properties, Synthesis, and Safety

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, potential biological activities, and safety information for 2-Methyl-1,3-thiazole-4-carbaldehyde (CAS 20949-84-2). This thiazole derivative is a valuable building block in medicinal chemistry and drug discovery programs.

Chemical Properties and Identification

2-Methyl-1,3-thiazole-4-carbaldehyde is a heterocyclic compound featuring a thiazole ring substituted with a methyl group at the 2-position and a formyl (aldehyde) group at the 4-position. The presence of the aldehyde functional group makes it a versatile intermediate for a variety of chemical transformations.

Table 1: Physicochemical Properties of 2-Methyl-1,3-thiazole-4-carbaldehyde

PropertyValueReference(s)
CAS Number 20949-84-2General
Molecular Formula C₅H₅NOS[General]
Molecular Weight 127.16 g/mol [General]
Appearance Pale yellow to light brown solid[General]
Melting Point 56-58 °C[General]
Boiling Point 219.0 ± 13.0 °C (Predicted)[General]
Solubility Soluble in organic solvents, limited solubility in water[General]
SMILES Cc1nc(cs1)C=O[General]
InChI InChI=1S/C5H5NOS/c1-4-6-5(2-7)3-8-4/h2-3H,1H3[General]

Synthesis and Experimental Protocols

The synthesis of 2-Methyl-1,3-thiazole-4-carbaldehyde can be approached through several established methods for thiazole ring formation and subsequent functionalization. The Hantzsch thiazole synthesis is a classical and versatile method for constructing the thiazole core, while the Vilsmeier-Haack reaction is a common method for formylating electron-rich heterocycles.

Representative Synthetic Pathway: Hantzsch Thiazole Synthesis followed by Vilsmeier-Haack Formylation

A plausible and widely applicable synthetic route involves a two-step process:

  • Step 1: Hantzsch Thiazole Synthesis of 2,4-dimethylthiazole from thioacetamide and 3-chloro-2-butanone.

  • Step 2: Vilsmeier-Haack Formylation of the resulting 2,4-dimethylthiazole to introduce the aldehyde group at the 4-position.

G Thioacetamide Thioacetamide Hantzsch Step 1 Thioacetamide->Hantzsch Hantzsch Thiazole Synthesis ChloroButanone 3-Chloro-2-butanone ChloroButanone->Hantzsch Dimethylthiazole 2,4-Dimethylthiazole VilsmeierHaack Step 2 Dimethylthiazole->VilsmeierHaack Vilsmeier-Haack Formylation VilsmeierReagent Vilsmeier Reagent (POCl₃, DMF) VilsmeierReagent->VilsmeierHaack TargetMolecule 2-Methyl-1,3-thiazole-4-carbaldehyde Hantzsch->Dimethylthiazole VilsmeierHaack->TargetMolecule

Figure 1: Synthetic workflow for 2-Methyl-1,3-thiazole-4-carbaldehyde.
Detailed Experimental Protocol

Step 1: Synthesis of 2,4-Dimethylthiazole (via Hantzsch Thiazole Synthesis) [1][2][3]

  • Materials:

    • Thioacetamide

    • 3-Chloro-2-butanone

    • Ethanol

    • Sodium bicarbonate solution (saturated)

    • Diethyl ether

    • Anhydrous magnesium sulfate

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve thioacetamide (1.0 eq) in ethanol.

    • To this solution, add 3-chloro-2-butanone (1.0 eq) dropwise at room temperature.

    • Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.

    • Extract the aqueous layer with diethyl ether (3 x volumes).

    • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 2,4-dimethylthiazole.

    • Purify the crude product by distillation or column chromatography.

Step 2: Synthesis of 2-Methyl-1,3-thiazole-4-carbaldehyde (via Vilsmeier-Haack Formylation) [4][5][6][7][8]

  • Materials:

    • 2,4-Dimethylthiazole

    • Phosphorus oxychloride (POCl₃)

    • N,N-Dimethylformamide (DMF), anhydrous

    • Dichloromethane (DCM), anhydrous

    • Ice-water

    • Sodium acetate solution (saturated)

    • Ethyl acetate

    • Anhydrous sodium sulfate

  • Procedure:

    • In a three-necked flask equipped with a dropping funnel, thermometer, and nitrogen inlet, prepare the Vilsmeier reagent by adding phosphorus oxychloride (1.5 eq) dropwise to anhydrous DMF (3.0 eq) at 0 °C with stirring.

    • After the addition is complete, stir the mixture at 0 °C for 30 minutes.

    • Dissolve 2,4-dimethylthiazole (1.0 eq) in anhydrous DCM and add it dropwise to the Vilsmeier reagent, maintaining the temperature below 5 °C.

    • Allow the reaction mixture to warm to room temperature and then heat to 40-50 °C for 2-3 hours. Monitor the reaction by TLC.

    • Upon completion, carefully pour the reaction mixture into ice-water with vigorous stirring.

    • Neutralize the mixture with a saturated solution of sodium acetate.

    • Extract the product with ethyl acetate (3 x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain 2-Methyl-1,3-thiazole-4-carbaldehyde.

Analytical Data

The structural confirmation of 2-Methyl-1,3-thiazole-4-carbaldehyde is typically achieved through standard spectroscopic methods.

Table 2: Expected Analytical Data

TechniqueExpected Observations
¹H NMR Signals corresponding to the aldehyde proton (singlet, ~9.8-10.0 ppm), the thiazole ring proton (singlet, ~8.0-8.5 ppm), and the methyl protons (singlet, ~2.7-2.8 ppm).
¹³C NMR Signals for the aldehyde carbonyl carbon (~185-190 ppm), thiazole ring carbons, and the methyl carbon.
IR Spectroscopy Characteristic absorption bands for the C=O stretch of the aldehyde (~1680-1700 cm⁻¹), C=N stretch of the thiazole ring, and C-H stretches.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of the compound (m/z = 127.16).

Biological Activity and Research Applications

Disclaimer: Specific biological activity and mechanism of action studies for 2-Methyl-1,3-thiazole-4-carbaldehyde (CAS 20949-84-2) are not extensively reported in the current scientific literature. The following information is based on the well-documented biological activities of structurally related thiazole derivatives and is intended to provide a context for potential research applications.

The thiazole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of pharmacological activities.[9][10][11][12][13][14][15][16][17][18][19][20][21][22][23][24][25]

Potential Areas of Investigation:

  • Anticancer Activity: Many thiazole derivatives have demonstrated potent anticancer activity through various mechanisms, including the inhibition of kinases, tubulin polymerization, and induction of apoptosis.[9][10][11][12][13] The aldehyde functionality of 2-Methyl-1,3-thiazole-4-carbaldehyde allows for its use in the synthesis of Schiff bases and other derivatives that could be screened for cytotoxic effects against various cancer cell lines.

  • Antimicrobial Activity: The thiazole nucleus is a core component of several antibacterial and antifungal agents.[14][15][16][17][18][19][20][21] Derivatives of 2-Methyl-1,3-thiazole-4-carbaldehyde could be synthesized and evaluated for their efficacy against a panel of pathogenic bacteria and fungi.

  • Other Therapeutic Areas: Thiazole-containing compounds have also been investigated for their anti-inflammatory, antiviral, and neuroprotective properties.

General Workflow for Biological Evaluation

G Synthesis Synthesis of Thiazole Derivatives Purification Purification and Characterization Synthesis->Purification InVitroScreening In Vitro Biological Screening (e.g., Anticancer, Antimicrobial) Purification->InVitroScreening HitIdentification Hit Identification InVitroScreening->HitIdentification LeadOptimization Lead Optimization HitIdentification->LeadOptimization MechanismOfAction Mechanism of Action Studies (e.g., Signaling Pathways) LeadOptimization->MechanismOfAction InVivoStudies In Vivo Studies (Animal Models) MechanismOfAction->InVivoStudies ClinicalTrials Clinical Trials InVivoStudies->ClinicalTrials

Figure 2: General workflow for drug discovery with novel thiazole compounds.

Safety and Handling

Table 3: GHS Hazard and Precautionary Statements

CategoryCodeStatement
Hazard Statements H302Harmful if swallowed.
H315Causes skin irritation.
H319Causes serious eye irritation.
H335May cause respiratory irritation.
Precautionary Statements P261Avoid breathing dust/fume/gas/mist/vapors/spray.
P280Wear protective gloves/protective clothing/eye protection/face protection.
P301+P312IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
P302+P352IF ON SKIN: Wash with plenty of soap and water.
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Handling and Storage:

  • Handling: Use in a well-ventilated area. Avoid contact with skin, eyes, and clothing. Avoid ingestion and inhalation. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as oxidizing agents.

References

The Multifaceted Biological Activities of Substituted Methylthiazoles: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The thiazole nucleus, a five-membered heterocyclic ring containing sulfur and nitrogen, is a privileged scaffold in medicinal chemistry, appearing in a wide array of biologically active compounds. Among these, substituted methylthiazoles have garnered significant attention for their diverse pharmacological properties. This technical guide provides a comprehensive overview of the biological activities of substituted methylthiazoles, focusing on their anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects. Detailed experimental protocols for key biological assays, quantitative data on their activity, and visualizations of the underlying signaling pathways are presented to serve as a valuable resource for researchers in the field.

Anticancer Activity

Substituted methylthiazoles have demonstrated potent cytotoxic effects against a variety of cancer cell lines. Their mechanisms of action are often multifaceted, involving the modulation of key signaling pathways crucial for cancer cell proliferation, survival, and metastasis.

PI3K/Akt/mTOR Pathway Inhibition

A significant number of substituted methylthiazole derivatives exert their anticancer effects by targeting the Phosphoinositide 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) signaling cascade. This pathway is a central regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers.[1] Methylthiazole-based compounds have been shown to inhibit various components of this pathway, leading to cell cycle arrest and apoptosis.

Below is a diagram illustrating the PI3K/Akt/mTOR signaling pathway and the putative points of inhibition by substituted methylthiazoles.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylation PDK1 PDK1 PIP3->PDK1 Activation Akt Akt PDK1->Akt Phosphorylation (Thr308) TSC1_2 TSC1/TSC2 Akt->TSC1_2 Inhibition Survival Cell Survival Akt->Survival Promotes mTORC2 mTORC2 mTORC2->Akt Phosphorylation (Ser473) Rheb Rheb-GTP TSC1_2->Rheb Inhibition mTORC1 mTORC1 Rheb->mTORC1 Activation S6K1 p70S6K mTORC1->S6K1 Activation _4EBP1 4E-BP1 mTORC1->_4EBP1 Inhibition Proliferation Cell Growth & Proliferation S6K1->Proliferation _4EBP1->Proliferation Inhibition Methylthiazole Substituted Methylthiazoles Methylthiazole->PI3K Methylthiazole->Akt Methylthiazole->mTORC1

PI3K/Akt/mTOR Signaling Pathway Inhibition.

Quantitative Data: Anticancer Activity

The cytotoxic activity of various substituted methylthiazoles against different cancer cell lines is summarized in the table below. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Compound IDCancer Cell LineIC50 (µM)Reference
3j T47D (Breast)0.51 ± 0.15[2]
3f T47D (Breast)0.66 ± 0.38[2]
3d T47D (Breast)0.93 ± 0.51[2]
6a OVCAR-4 (Ovarian)1.569 ± 0.06[3]
4c MCF-7 (Breast)2.57 ± 0.16[2]
4c HepG2 (Liver)7.26 ± 0.44[2]
5h Glioblastoma3.20 ± 0.32[4]
5f Glioblastoma4.72 ± 3.92[4]
5c Glioblastoma10.67 ± 0.94[4]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • 96-well plates

  • Cancer cell lines of interest

  • Complete culture medium

  • Substituted methylthiazole compounds dissolved in a suitable solvent (e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the substituted methylthiazole compounds in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds).

  • Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value can be determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Antimicrobial Activity

Substituted methylthiazoles have demonstrated broad-spectrum antimicrobial activity against various Gram-positive and Gram-negative bacteria, as well as fungal strains. Their mechanism of action often involves the inhibition of essential bacterial enzymes or disruption of cell wall synthesis.[5]

Quantitative Data: Antimicrobial Activity

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The MIC values for several substituted methylthiazoles are presented below.

Compound IDMicroorganismMIC (µg/mL)Reference
16c Staphylococcus aureus0.025 (mM)[6]
8 Enterobacter cloacae0.004 - 0.03[7]
11 Bacillus cereus0.008[7]
17 Staphylococcus aureus0.008[7]
4i MRSA USA400-[5]
Cystothiazole A Candida albicans0.4[8]
Compound 16 Escherichia coli1.56[8]
Compound 11 S. aureus, E. coli, K. pneumoniae, P. aeruginosa6.25 - 12.5[8]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The broth microdilution method is a common technique used to determine the MIC of an antimicrobial agent.

Materials:

  • 96-well microtiter plates

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Substituted methylthiazole compounds

  • Bacterial/fungal inoculum standardized to a specific concentration (e.g., 5 x 10^5 CFU/mL)

Procedure:

  • Compound Dilution: Prepare a serial two-fold dilution of the substituted methylthiazole compounds in the broth medium directly in the 96-well plate.

  • Inoculation: Add an equal volume of the standardized microbial inoculum to each well.

  • Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.

Anti-inflammatory Activity

Certain substituted methylthiazoles exhibit significant anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes. COX-1 and COX-2 are key enzymes in the biosynthesis of prostaglandins, which are potent mediators of inflammation.[9]

COX Inhibition Pathway

The diagram below illustrates the conversion of arachidonic acid to prostaglandins by COX enzymes and the inhibitory action of substituted methylthiazoles.

COX_Inhibition_Pathway Membrane Cell Membrane Phospholipids ArachidonicAcid Arachidonic Acid Membrane->ArachidonicAcid PLA2 PLA2 Phospholipase A2 PGG2 Prostaglandin G2 (PGG2) ArachidonicAcid->PGG2 COX-1 / COX-2 COX1 COX-1 (Constitutive) COX2 COX-2 (Inducible) PGH2 Prostaglandin H2 (PGH2) PGG2->PGH2 Prostaglandins Prostaglandins (PGE2, PGI2, etc.) PGH2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Homeostasis Gastric Protection, Platelet Aggregation Prostaglandins->Homeostasis Methylthiazole Substituted Methylthiazoles Methylthiazole->COX1 Methylthiazole->COX2

COX Inhibition Pathway.

Quantitative Data: Anti-inflammatory Activity

The inhibitory activity of substituted methylthiazoles against COX-1 and COX-2 is presented as IC50 values.

Compound IDCOX-1 IC50 (µM)COX-2 IC50 (µM)Reference
9a 0.4210.71[10]
9b 0.329.23[10]
2a -0.0003[10]
2b -0.001[10]
2c -0.007[10]
16 1.08>100[9]
13 14.38>100[9]
Experimental Protocol: In Vitro COX Inhibition Assay

This assay measures the ability of a compound to inhibit the conversion of arachidonic acid to prostaglandins by COX-1 and COX-2 enzymes.

Materials:

  • Purified COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Assay buffer

  • Substituted methylthiazole compounds

  • Detection reagent (e.g., EIA-based detection of PGE2)

  • 96-well plates

  • Microplate reader

Procedure:

  • Compound Incubation: Add the assay buffer, enzyme (COX-1 or COX-2), and the test compound to the wells of a 96-well plate. Incubate for a short period to allow the compound to bind to the enzyme.

  • Reaction Initiation: Add arachidonic acid to each well to start the enzymatic reaction.

  • Reaction Termination: After a specific incubation time, stop the reaction.

  • Prostaglandin Quantification: Measure the amount of prostaglandin (e.g., PGE2) produced using a suitable detection method, such as an enzyme immunoassay (EIA).

  • Data Analysis: Calculate the percentage of COX inhibition for each compound concentration compared to a control without an inhibitor. Determine the IC50 value from the dose-response curve.

Neuroprotective Activity

Several substituted methylthiazoles have shown promise as neuroprotective agents, particularly in models of ischemic stroke. Their mechanism of action is often linked to the potentiation of GABAergic neurotransmission and the mitigation of excitotoxicity and oxidative stress.[11]

Oxygen-Glucose Deprivation (OGD) Model of Ischemia

The OGD model is an in vitro method used to simulate the conditions of ischemic stroke in neuronal cell cultures. This model is instrumental in screening for neuroprotective compounds.

OGD_Workflow Start Neuronal Cell Culture OGD Oxygen-Glucose Deprivation (OGD) Start->OGD Reoxygenation Reoxygenation OGD->Reoxygenation Assessment Assessment of Cell Viability and Neuronal Damage Reoxygenation->Assessment Treatment Treatment with Methylthiazole Treatment->Reoxygenation During or After OGD Outcome Neuroprotection Assessment->Outcome

Experimental Workflow for OGD Model.

Experimental Protocol: Oxygen-Glucose Deprivation (OGD) Assay

Materials:

  • Primary neuronal cultures or neuronal cell lines (e.g., SH-SY5Y)

  • Glucose-free culture medium

  • Hypoxia chamber or incubator with controlled O2 and CO2 levels

  • Substituted methylthiazole compounds

  • Reagents for assessing cell viability (e.g., MTT, LDH assay)

Procedure:

  • Cell Culture: Culture neuronal cells to the desired confluency.

  • OGD Induction: Replace the normal culture medium with glucose-free medium. Place the cells in a hypoxia chamber with low oxygen (e.g., <1% O2) and 5% CO2 for a defined period (e.g., 2-4 hours).

  • Treatment: The test compounds can be added before, during, or after the OGD period.

  • Reoxygenation: After the OGD period, replace the glucose-free medium with normal culture medium and return the cells to a normoxic incubator (21% O2, 5% CO2) for a period of reoxygenation (e.g., 24 hours).

  • Assessment of Neuroprotection: Evaluate cell viability and neuronal damage using appropriate assays (e.g., MTT assay, LDH release assay, or staining with markers of apoptosis).

  • Data Analysis: Compare the viability of cells treated with the methylthiazole derivatives to that of untreated cells subjected to OGD to determine the neuroprotective effect.

Synthesis of Substituted Methylthiazoles

The Hantzsch thiazole synthesis is a classical and versatile method for the preparation of the thiazole ring system. It involves the reaction of an α-haloketone with a thioamide.

General Experimental Workflow: Hantzsch Thiazole Synthesis

Hantzsch_Synthesis Reactants α-Haloketone + Thioamide Reaction Reaction in Suitable Solvent (e.g., Ethanol) Reactants->Reaction Intermediate Thiazoline Intermediate Reaction->Intermediate Dehydration Dehydration Intermediate->Dehydration Product Substituted Methylthiazole Dehydration->Product

Hantzsch Thiazole Synthesis Workflow.

General Synthetic Protocol

Materials:

  • α-haloketone

  • Thioamide

  • Solvent (e.g., ethanol, isopropanol)

  • Base (optional, e.g., pyridine, triethylamine)

Procedure:

  • Dissolve the α-haloketone and the thioamide in the chosen solvent in a round-bottom flask.

  • Heat the reaction mixture to reflux for a period of 2-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • The product may precipitate upon cooling and can be collected by filtration. Alternatively, the solvent can be removed under reduced pressure, and the residue purified by recrystallization or column chromatography.

  • Characterize the final product using spectroscopic methods such as NMR (¹H and ¹³C), mass spectrometry, and IR spectroscopy.

This technical guide provides a foundational understanding of the diverse biological activities of substituted methylthiazoles. The presented data, protocols, and pathway diagrams are intended to facilitate further research and development of this promising class of compounds for various therapeutic applications.

References

The Thiazole Scaffold: A Cornerstone in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, stands as a "privileged scaffold" in medicinal chemistry.[1] Its unique structural and electronic properties have made it a fundamental component in a vast array of therapeutically significant molecules. Thiazole derivatives exhibit a remarkable breadth of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties, leading to their incorporation into numerous FDA-approved drugs.[2][3][4][5] This technical guide provides a comprehensive overview of the pivotal role of thiazole derivatives in drug discovery, with a focus on their mechanisms of action, quantitative biological data, and key experimental methodologies.

Anticancer Applications of Thiazole Derivatives

Thiazole-containing compounds have emerged as a significant class of anticancer agents, targeting various hallmarks of cancer.[6][7] Their mechanisms of action are diverse, ranging from the inhibition of protein kinases to the disruption of microtubule dynamics.[2][8] Several thiazole-based drugs, such as Dasatinib and Ixabepilone, are now integral components of cancer chemotherapy regimens.[2]

Mechanism of Action: Kinase Inhibition

A prominent mechanism through which thiazole derivatives exert their anticancer effects is the inhibition of protein kinases, which are crucial regulators of cell signaling pathways involved in cell proliferation, survival, and angiogenesis. Dasatinib, a potent inhibitor of multiple tyrosine kinases, serves as a prime example. It targets the BCR-ABL fusion protein, characteristic of chronic myeloid leukemia (CML), as well as SRC family kinases.[3][9] By blocking the ATP-binding site of these kinases, Dasatinib inhibits downstream signaling pathways such as RAS/MAPK and PI3K/AKT, ultimately leading to the suppression of tumor cell growth and induction of apoptosis.[3][10]

Signaling Pathway: Dasatinib-Mediated Kinase Inhibition

Dasatinib_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_ras_pathway RAS/MAPK Pathway cluster_pi3k_pathway PI3K/AKT Pathway BCR_ABL BCR-ABL RAS RAS BCR_ABL->RAS Activates PDGFR PDGFR PI3K PI3K PDGFR->PI3K Activates c_KIT c-KIT c_KIT->PI3K Activates Dasatinib Dasatinib Dasatinib->BCR_ABL Dasatinib->PDGFR Dasatinib->c_KIT RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Promotes AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Apoptosis Apoptosis AKT->Apoptosis Inhibits mTOR->Proliferation Promotes

Caption: Dasatinib inhibits multiple tyrosine kinases, blocking downstream pro-survival pathways.

Quantitative Data: In Vitro Anticancer Activity of Thiazole Derivatives

The cytotoxic potential of various thiazole derivatives has been extensively evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a key metric for quantifying this activity.

Compound IDTarget/Cell LineIC₅₀ (µM)Reference
5d HepG2 (Liver Cancer)0.3[11][12]
5e HepG2 (Liver Cancer)0.4[11][12]
5b MCF-7 (Breast Cancer)0.48 ± 0.03[8]
5b A549 (Lung Cancer)0.97 ± 0.13[8]
4m BxPC-3 (Pancreatic Cancer)1.69 - 2.2[13]
4c MCF-7 (Breast Cancer)2.57 ± 0.16[6]
4c HepG2 (Liver Cancer)7.26 ± 0.44[6]
6i MCF-7 (Breast Cancer)6.10 ± 0.4
6v MCF-7 (Breast Cancer)6.49 ± 0.3
Compound 8 MCF-7 (Breast Cancer)3.36 ± 0.06
18f A549 (Lung Cancer)1.64[9]
23 H460 (Lung Cancer)0.01[3]
23 MKN-45 (Gastric Cancer)0.06[3]
23 HT-29 (Colon Cancer)0.18[3]
Experimental Protocol: Cell Viability (MTT) Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess the cytotoxic effects of compounds on cancer cells.[14][15][16]

1. Cell Culture and Seeding:

  • Maintain human cancer cell lines (e.g., MCF-7, A549) in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator.[14]

  • Harvest cells using trypsin and seed them into 96-well plates at a density of 5 x 10³ cells per well.[14] Allow cells to adhere overnight.

2. Compound Treatment:

  • Prepare a 10 mM stock solution of the test thiazole derivative in DMSO.[14]

  • Perform serial dilutions of the stock solution in the culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

  • Replace the medium in the wells with the medium containing the test compound. Include a vehicle control (DMSO-treated cells) and a positive control (e.g., Doxorubicin).[8]

  • Incubate the plates for 48-72 hours.

3. MTT Incubation and Formazan Solubilization:

  • After the incubation period, add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[14]

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the purple formazan crystals.[15]

4. Data Acquisition and Analysis:

  • Measure the absorbance of each well at 570 nm using a microplate reader.[17]

  • Calculate the percentage of cell viability relative to the vehicle control.

  • Determine the IC₅₀ value by plotting a dose-response curve and using non-linear regression analysis.[14]

Antimicrobial Applications of Thiazole Derivatives

The thiazole scaffold is a key component of many antimicrobial agents, demonstrating efficacy against a broad spectrum of bacteria and fungi.[18][19] The sulfonamide class of antibiotics, which includes the thiazole-containing drug Sulfathiazole, represents one of the earliest successes in antimicrobial chemotherapy.[20][21]

Mechanism of Action: Inhibition of Folic Acid Synthesis

Sulfathiazole and other sulfonamides act as bacteriostatic agents by competitively inhibiting the enzyme dihydropteroate synthase (DHPS).[2][6][20] This enzyme is essential for the synthesis of folic acid in bacteria, a pathway that is absent in humans. By mimicking the natural substrate, para-aminobenzoic acid (PABA), sulfathiazole blocks the production of dihydrofolic acid, a crucial precursor for nucleotide synthesis. This ultimately halts bacterial growth and replication.[2][7]

Pathway: Sulfathiazole's Inhibition of Bacterial Folate Synthesis

Sulfathiazole_Pathway PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS DHF Dihydrofolic Acid (DHF) DHPS->DHF Synthesis Sulfathiazole Sulfathiazole Sulfathiazole->DHPS Competitive Inhibition THF Tetrahydrofolic Acid (THF) DHF->THF Nucleotides Nucleotide Synthesis (DNA, RNA) THF->Nucleotides Growth Bacterial Growth & Replication Nucleotides->Growth

Caption: Sulfathiazole competitively inhibits DHPS, blocking bacterial folic acid synthesis.

Quantitative Data: In Vitro Antimicrobial Activity of Thiazole Derivatives

The Minimum Inhibitory Concentration (MIC) is the primary metric used to quantify the in vitro efficacy of antimicrobial agents. It represents the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Compound IDBacterial/Fungal StrainMIC (µg/mL)Reference
Compound 11 S. aureus, E. coli, K. pneumoniae, P. aeruginosa6.25 - 12.5[22]
Compound 16 E. coli, P. aeruginosa, B. subtilis, S. aureus1.56 - 6.25[22]
Compound 12 S. aureus, E. coli, A. niger125 - 150[21]
Compound 13 S. aureus, E. coli, A. niger50 - 75[21]
Compound 14 S. aureus, E. coli, A. niger50 - 75[21]
Compound 3 Various bacteria230 - 700[7][23]
Compound 9 Various fungi60 - 230[7][23]
Compound 17a S. typhimurium0.49
Compound 13 S. typhimurium0.49
Thiazole 3a S. aureus- (28 mm inhibition)[5]
Thiazole 8a E. coli- (28 mm inhibition)[5]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

1. Preparation of Inoculum:

  • Grow the bacterial strain (e.g., S. aureus, E. coli) in Mueller-Hinton Broth (MHB) overnight at 37°C.

  • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Dilute the standardized suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.[20]

2. Compound Dilution:

  • Prepare a stock solution of the thiazole derivative in a suitable solvent (e.g., DMSO).

  • Perform two-fold serial dilutions of the compound in a 96-well microtiter plate containing MHB to obtain a range of concentrations.

3. Inoculation and Incubation:

  • Inoculate each well (except for the sterility control) with the prepared bacterial suspension.

  • Include a growth control well (broth + inoculum, no compound) and a sterility control well (broth only).

  • Incubate the plate at 37°C for 18-24 hours.

4. MIC Determination:

  • After incubation, visually inspect the plates for turbidity.

  • The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Anti-inflammatory Applications of Thiazole Derivatives

Thiazole derivatives have demonstrated significant anti-inflammatory activity, primarily through the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenases (COX) and lipoxygenases (LOX). These enzymes are responsible for the production of pro-inflammatory mediators like prostaglandins and leukotrienes.

Mechanism of Action: COX/LOX Inhibition

Many non-steroidal anti-inflammatory drugs (NSAIDs) function by inhibiting COX enzymes (COX-1 and COX-2). Thiazole-based compounds have been developed as selective COX-2 inhibitors or dual COX/LOX inhibitors, which may offer an improved safety profile by reducing gastrointestinal side effects associated with non-selective COX-1 inhibition.[4] By blocking these enzymes, thiazole derivatives reduce the synthesis of prostaglandins and leukotrienes, thereby alleviating inflammation.

Workflow: In Vivo Anti-inflammatory Evaluation

Anti_inflammatory_Workflow Animal_Acclimation Animal Acclimation (e.g., Wistar Rats) Compound_Admin Administer Thiazole Derivative or Vehicle (Control) Animal_Acclimation->Compound_Admin Carrageenan_Inject Induce Inflammation: Inject Carrageenan into Paw Compound_Admin->Carrageenan_Inject 30-60 min post-administration Measure_Edema Measure Paw Volume (Plethysmometer) at Time Intervals (1-5h) Carrageenan_Inject->Measure_Edema Data_Analysis Calculate % Inhibition of Edema Compared to Control Measure_Edema->Data_Analysis

Caption: Workflow for the Carrageenan-Induced Paw Edema model to assess anti-inflammatory activity.

Quantitative Data: In Vitro Anti-inflammatory Activity of Thiazole Derivatives

The inhibitory activity of thiazole derivatives against COX and LOX enzymes is typically quantified by IC₅₀ values.

Compound IDTarget EnzymeIC₅₀ (µM)Reference
6l COX-15.55
6l COX-20.09
6l 5-LOX0.38
7h COX-20.07 ± 0.02[4]
7h 5-LOX0.29 ± 0.09[4]
9b COX-10.32
9b COX-29.23
3a 5-LOX0.127
6b COX-211.65 mM
16a COX-2- (S.I. 134.6)[9]
18f COX-2- (S.I. 42.13)[9]

S.I. = Selectivity Index (COX-1 IC₅₀ / COX-2 IC₅₀)

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo model is widely used to evaluate the acute anti-inflammatory activity of novel compounds.[1][19]

1. Animals:

  • Use male Wistar rats (150-200 g). Acclimate the animals for at least one week before the experiment.

2. Compound Administration:

  • Divide the animals into groups (n=6 per group).

  • Administer the test thiazole derivative orally (p.o.) or intraperitoneally (i.p.) at various doses.

  • The control group receives the vehicle, and a positive control group receives a standard NSAID like Indomethacin (5 mg/kg).[19]

3. Induction of Edema:

  • Thirty to sixty minutes after compound administration, inject 0.1 mL of a 1% carrageenan suspension in saline into the sub-plantar region of the right hind paw of each rat.[19]

4. Measurement of Paw Edema:

  • Measure the paw volume immediately before the carrageenan injection (baseline) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.[19]

5. Data Analysis:

  • The degree of edema is calculated as the difference in paw volume before and after the carrageenan injection.

  • The percentage inhibition of edema for each treated group is calculated relative to the control group.

Representative Synthetic Protocol: Hantzsch Thiazole Synthesis

The Hantzsch synthesis is a classic and versatile method for the preparation of the thiazole core.

Synthesis of 2-Amino-4-phenylthiazole

This protocol describes the synthesis of a fundamental thiazole building block.[2]

1. Materials and Reagents:

  • Acetophenone

  • Thiourea

  • Iodine

  • Ethanol

  • Diethyl ether

  • Ammonium hydroxide solution

2. Procedure:

  • In a round-bottom flask, combine acetophenone (1 eq.), thiourea (2 eq.), and iodine (1 eq.).

  • Reflux the mixture in ethanol for 12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[2]

  • After completion, cool the reaction mixture to room temperature.

  • Wash the mixture with diethyl ether to remove unreacted starting materials.

  • Pour the resulting mixture into an ammonium hydroxide solution to precipitate the crude product.

  • Collect the solid by filtration and recrystallize from hot ethanol to yield pure 2-amino-4-phenylthiazole.[2]

Conclusion and Future Perspectives

The thiazole scaffold remains a highly valuable and versatile platform in medicinal chemistry. Its derivatives have demonstrated a wide spectrum of pharmacological activities, leading to the development of successful drugs for various diseases.[20] The continuous exploration of novel synthetic methodologies and a deeper understanding of the structure-activity relationships of thiazole compounds are crucial for the discovery of next-generation therapeutics. Future research will likely focus on the design of multi-target thiazole derivatives and the development of compounds with improved potency, selectivity, and pharmacokinetic profiles to address unmet medical needs.

References

The Discovery and Synthesis of 4-Formyl-2-methylthiazole: A Cornerstone in Pharmaceutical and Flavor Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

4-Formyl-2-methylthiazole, a heterocyclic aldehyde with the chemical formula C₅H₅NOS, has emerged as a molecule of significant interest in both the pharmaceutical and flavor industries.[1] Its discovery and the subsequent development of its synthetic routes have paved the way for the production of vital therapeutic agents and have contributed to the palette of modern flavor chemistry. This technical guide provides a comprehensive overview of the history, synthesis, and applications of this compound, with a focus on detailed experimental protocols and quantitative data to support researchers in their endeavors.

Historical Perspective and Initial Discovery

The journey of thiazole chemistry dates back to the early 20th century, with the thiazole ring system being recognized for its presence in natural products and its potential for biological activity. While the first synthesis of this compound itself is not definitively documented in early literature, the foundational work on related thiazole structures was laid in 1939. A seminal paper by C. R. Harington and R. C. G. Moggridge in the Journal of the Chemical Society described the synthesis of α-Amino-β-(4-methylthiazole-5)-propionic acid, a key precursor in the study of aneurin (thiamine or vitamin B1).[2][3] This work highlighted the importance of substituted methylthiazoles and set the stage for future investigations into their derivatives, including the corresponding aldehydes.

The primary impetus for the extensive study and industrial-scale synthesis of this compound came with its identification as a crucial intermediate in the production of the third-generation cephalosporin antibiotic, Cefditoren pivoxil.[2][4] This antibiotic exhibits broad-spectrum activity against both Gram-positive and Gram-negative bacteria.[2]

Synthetic Methodologies

A variety of synthetic routes for this compound have been developed over the years, each with its own advantages and limitations. The choice of method often depends on factors such as starting material availability, desired yield and purity, scalability, and environmental considerations. The following sections detail the most significant synthetic strategies.

Synthesis via Oxidation of 4-Methyl-5-(hydroxymethyl)thiazole

A common and effective method for the preparation of this compound involves the oxidation of 4-methyl-5-(hydroxymethyl)thiazole. Various oxidizing agents have been employed for this transformation.

A widely used method involves the use of pyridinium chlorochromate (PCC).

Experimental Protocol:

  • Charge pyridinium chlorochromate (102 g) to dichloromethane (400 ml) with stirring.

  • Cool the mixture to 15-18°C.

  • Add a solution of 4-Methyl-5-hydroxymethyl-thiazole (50.0 g) dissolved in dichloromethane (100 ml) to the mixture over 1 hour at 15-25°C with vigorous stirring.

  • Continue stirring the reaction mixture at 25-30°C and monitor the progress by HPLC.

  • Upon completion, the reaction mixture is worked up to isolate the product.

  • The dichloromethane layer is evaporated under reduced pressure to yield 4-methyl-5-formyl-1,3-thiazole (36-38g), with a purity of 97-98% by HPLC.[5]

Another approach utilizes sodium hypochlorite in the presence of a TEMPO catalyst.

Experimental Protocol:

  • Add 4-Methyl-5-hydroxymethyl-thiazole (50 gm, 0.38 mole) to dichloromethane (300 ml) and stir for 5 minutes.

  • Add a solution of sodium bicarbonate (17 g in 250 ml of water) at 30-32°C and stir for 5-10 minutes.

  • Cool the reaction mass to 0°C and add a KBr solution (6 g in 10 ml of water) and TEMPO (0.285 g, 0.0018 mole) in a single lot.

  • Add sodium hypochlorite solution (450 ml of 12.5% w/v) over 1 hour at 0-2°C.

  • Stir the reaction mass at 0-2°C and monitor the progress by HPLC.

  • After completion, the organic layer is separated, washed, dried over Na₂SO₄, and evaporated under reduced pressure to obtain 4-methyl-5-formyl-1,3-thiazole (36-38g), with a purity of 97-98% by HPLC.[5]

Rosenmund Reduction of 4-Methylthiazole-5-carbonyl chloride

The Rosenmund reduction offers a classic method for converting an acyl chloride to an aldehyde. This has been adapted for the synthesis of this compound.

Experimental Protocol:

  • Prepare 4-methylthiazole-5-carbonyl chloride by reacting 4-methylthiazole-5-carboxylic acid (1.5 g) with thionyl chloride (10 mL) under reflux for 2 hours. The excess thionyl chloride is then removed by distillation under reduced pressure.

  • To the freshly prepared acid chloride, add xylene (30 mL) and Pd/BaSO₄ catalyst.

  • Heat the mixture to 140°C while bubbling hydrogen gas through it.

  • Monitor the reaction by TLC (petroleum ether-acetone = 3:1).

  • Upon completion, filter the mixture and extract with 10% HCl (3 x 30 mL).

  • Neutralize the aqueous solution to pH 8 with sodium carbonate and extract with chloroform (3 x 30 mL).

  • Distill the chloroform to obtain the pure product.[2]

Reduction of 4-Methylthiazole-5-carboxylic Acid Esters

The reduction of the corresponding carboxylic acid ester is another viable route.

Experimental Protocol:

  • To a solution of ethyl 2-methylthiazole-4-carboxylate (1.00 g, 5.8 mmol) in toluene (18 mL) at -78 °C, slowly add a solution of diisobutylaluminum hydride (DIBAL-H) in dichloromethane (11.1 mL, 1 M).

  • Maintain the reaction at -78 °C with stirring for 4 hours.

  • Quench the reaction by adding acetic acid (0.46 mL) and warm the mixture to 25 °C to concentrate.

  • Treat the residue with dichloromethane and Rochelle's salt solution with vigorous stirring until two clear phases form.

  • Separate the organic layer, wash with 10% NaHCO₃ solution and saturated saline, then dry with anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the residue by silica gel column chromatography (14% ethyl acetate in hexane) to yield 2-methyl-4-thiazolecarboxaldehyde (0.28 g, 38% yield).[6]

Summary of Synthetic Methods

MethodStarting MaterialReagentsSolventYieldPurityReference
Oxidation4-Methyl-5-(hydroxymethyl)thiazolePyridinium chlorochromate (PCC)Dichloromethane72-76%97-98%[5]
Oxidation4-Methyl-5-(hydroxymethyl)thiazoleNaOCl, TEMPO, KBrDichloromethane/Water72-76%97-98%[5]
Rosenmund Reduction4-Methylthiazole-5-carboxylic acid1. SOCl₂ 2. H₂, Pd/BaSO₄XyleneGoodHigh[2]
Ester ReductionEthyl 2-methylthiazole-4-carboxylateDiisobutylaluminum hydride (DIBAL-H)Toluene/Dichloromethane38%High[6]

Visualizing the Synthetic Workflows

G cluster_oxidation Oxidation of 4-Methyl-5-(hydroxymethyl)thiazole Start1 4-Methyl-5-(hydroxymethyl)thiazole Reagent1 PCC or NaOCl/TEMPO Start1->Reagent1 Oxidation Product1 This compound Reagent1->Product1

Caption: Oxidation pathway to this compound.

G cluster_rosenmund Rosenmund Reduction Start2 4-Methylthiazole-5-carboxylic acid Intermediate2 4-Methylthiazole-5-carbonyl chloride Start2->Intermediate2 SOCl₂ Product2 This compound Intermediate2->Product2 H₂ / Pd/BaSO₄

Caption: Rosenmund reduction route.

Applications

Pharmaceutical Intermediate: Cefditoren Pivoxil Synthesis

The most prominent application of this compound is as a key building block in the synthesis of Cefditoren pivoxil.[2][4] Cefditoren is a third-generation oral cephalosporin with a broad spectrum of antibacterial activity. The mechanism of action of Cefditoren, like other β-lactam antibiotics, involves the inhibition of bacterial cell wall synthesis. Specifically, it binds to and inactivates penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis. This disruption of the cell wall integrity leads to bacterial cell lysis and death.

G Cefditoren Cefditoren PBP Penicillin-Binding Proteins (PBPs) Cefditoren->PBP Binds to and inactivates Peptidoglycan Peptidoglycan Synthesis Cefditoren->Peptidoglycan Inhibits PBP->Peptidoglycan Catalyzes CellWall Bacterial Cell Wall Integrity Peptidoglycan->CellWall Maintains Lysis Cell Lysis CellWall->Lysis Loss leads to

Caption: Mechanism of action of Cefditoren.
Flavor and Fragrance Industry

While specific data on the organoleptic properties of this compound is limited, the broader class of methylthiazoles is well-known in the flavor and fragrance industry.[7] They are often associated with nutty, roasted, and savory notes and are used to enhance the flavor profiles of a variety of food products, including meats, snacks, and baked goods. 2-Ethyl-4-methylthiazole, a closely related compound, is noted for its nutty, cocoa, and savory characteristics.[8] It is plausible that this compound contributes to similar flavor profiles, although further sensory analysis is required for a precise characterization.

Spectroscopic Data

The structural elucidation of this compound is confirmed by various spectroscopic techniques.

TechniqueDataReference
¹H-NMR (300 MHz, CDCl₃)δ 10.1064 (s, 1H, -CHO), 8.9481 (s, 1H, 2-CH), 2.7571 (s, 3H, -CH₃)[2]
¹³C-NMR (75 MHz, CDCl₃)δ 182.4214 (1C, -CHO), 161.8374 (1C, 5-C), 158.8544 (1C, 2-CH), 132.8399 (1C, 4-C), 16.2193 (1C, -CH₃)[2]
IR (cm⁻¹, KBr)3447 (m, w), 3091 (s), 2869 (s), 1660 (s), 1522 (s), 1409 (s), 1319 (s)[2]

Conclusion

This compound stands as a testament to the enduring importance of heterocyclic chemistry. From its conceptual roots in early 20th-century thiazole research to its current indispensable role as a pharmaceutical intermediate, its journey highlights the synergy between academic discovery and industrial application. The diverse synthetic routes developed for this compound offer a range of options for chemists, balancing factors of efficiency, cost, and environmental impact. As research into novel therapeutics and flavor compounds continues, the versatile thiazole scaffold, exemplified by this compound, is poised to remain a central theme in the landscape of organic and medicinal chemistry.

References

Physical properties of 2-methyl-4-thiazolecarboxaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Physical Properties of 2-Methyl-4-Thiazolecarboxaldehyde

This technical guide provides a comprehensive overview of the core physical properties of 2-methyl-4-thiazolecarboxaldehyde, a heterocyclic aldehyde of interest to researchers, scientists, and professionals in drug development. This document outlines its key physical constants, detailed experimental protocols for their determination, and its relevance as a building block in the synthesis of biologically active compounds.

Core Physical Properties

2-Methyl-4-thiazolecarboxaldehyde is a solid organic compound.[1] Its fundamental physical and chemical identifiers are summarized in the table below.

PropertyValueSource
Molecular Formula C₅H₅NOS[1]
Molecular Weight 127.16 g/mol [1]
Melting Point 54-58 °C[1]
Appearance Solid[1]
Flash Point > 110 °C (> 230 °F) - closed cup[1]
CAS Number 20949-84-2[1]
InChI 1S/C5H5NOS/c1-4-6-5(2-7)3-8-4/h2-3H,1H3[1]
SMILES Cc1nc(C=O)cs1[1]

Experimental Protocols

The following sections detail the standard methodologies for determining the key physical properties of 2-methyl-4-thiazolecarboxaldehyde.

Melting Point Determination

The melting point of an organic solid is a critical indicator of its purity. Pure crystalline compounds typically exhibit a sharp melting point range of 0.5-1.0°C. The presence of impurities generally leads to a depression and broadening of the melting point range.

Methodology: Capillary Method

This is a common and reliable method for determining the melting point of a solid organic compound.

  • Sample Preparation:

    • A small amount of dry 2-methyl-4-thiazolecarboxaldehyde is placed on a clean, dry surface and finely powdered.[2][3]

    • A capillary tube, sealed at one end, is loaded with the powdered sample by tapping the open end into the powder.[2][3]

    • The sample is compacted into the sealed end of the tube by tapping the tube or by dropping it through a long glass tube.[2][4] The packed sample height should be 1-2 mm.[3]

  • Apparatus and Procedure:

    • The loaded capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb.[2][3]

    • The thermometer and capillary assembly are placed in a melting point apparatus, which can be an oil bath (like a Thiele tube) or a metal block heater (like a Mel-Temp apparatus).[3]

    • The apparatus is heated slowly, at a rate of approximately 2°C per minute, especially when approaching the expected melting point.

    • The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2) are recorded. The melting point is reported as the range T1-T2.[5]

  • Workflow Diagram:

    MeltingPointWorkflow cluster_prep cluster_measure A Sample Preparation B Powder Solid Sample A->B C Load Capillary Tube B->C D Compact Sample C->D F Place in Apparatus D->F E Melting Point Measurement E->F G Heat Slowly (2°C/min) F->G H Record T1 (Start of Melting) G->H I Record T2 (End of Melting) H->I J Report Range T1-T2 I->J

    Caption: Experimental workflow for melting point determination.

Solubility Determination

Understanding the solubility of a compound in various solvents is crucial for its application in synthesis, purification, formulation, and analytical method development.[6]

Methodology: Shake-Flask Method

The shake-flask method is considered the gold standard for determining the equilibrium solubility of a compound.[6]

  • Principle: An excess of the solid solute is equilibrated with a known volume of the solvent at a constant temperature. The concentration of the solute in the resulting saturated solution is then measured.[6]

  • Procedure:

    • An excess amount of crystalline 2-methyl-4-thiazolecarboxaldehyde is added to a vial containing a precise volume of the desired solvent (e.g., water, ethanol, DMSO).[6]

    • The vial is sealed and agitated (e.g., using a shaker bath) at a constant temperature for a sufficient time to reach equilibrium (typically 24-48 hours).

    • After equilibration, the mixture is allowed to stand, and the undissolved solid is separated from the solution by filtration or centrifugation.[6]

    • An aliquot of the clear, saturated supernatant is carefully removed and diluted with a known volume of the solvent.

    • The concentration of the diluted solution is determined using a suitable analytical technique, such as UV-Vis spectroscopy (if the compound has a chromophore) or High-Performance Liquid Chromatography (HPLC).[6]

    • The solubility is calculated from the measured concentration and the dilution factor, and is typically expressed in mg/mL or mol/L.[6]

Role in Research and Drug Development

Thiazole derivatives, including 2-methyl-4-thiazolecarboxaldehyde, are important structural motifs in medicinal chemistry. The thiazole ring is a key component in a wide range of biologically active compounds and pharmaceuticals.[7][8][9]

  • Building Block: 2-Methyl-4-thiazolecarboxaldehyde serves as a versatile synthetic intermediate. Its aldehyde functional group allows for a variety of chemical transformations, making it a valuable building block for the synthesis of more complex molecules with potential therapeutic applications.[10][11]

  • Therapeutic Potential of Thiazoles: The thiazole nucleus is present in drugs with diverse activities, including anti-inflammatory, antimicrobial, antitumor, and antiviral properties.[7][9] For instance, thiazole derivatives have been investigated as angiogenesis inhibitors for cancer treatment.[12]

  • Logical Relationship Diagram:

    LogicalRelationship A 2-Methyl-4-thiazolecarboxaldehyde (Building Block) B Chemical Synthesis (e.g., condensation, reduction) A->B undergoes C Complex Thiazole Derivatives B->C to form D Biological Screening C->D are subjected to E Lead Compounds for Drug Development D->E to identify

    Caption: Role of 2-methyl-4-thiazolecarboxaldehyde in synthesis.

References

4-Formyl-2-methylthiazole: A Core Intermediate for Pharmaceutical Innovation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

4-Formyl-2-methylthiazole, also known as 2-Methyl-1,3-thiazole-4-carbaldehyde, is a heterocyclic aldehyde that serves as a critical building block in the synthesis of complex pharmaceutical compounds. Its unique structure, featuring a reactive aldehyde group and a decorated thiazole ring, makes it a valuable synthon for constructing a variety of biologically active molecules. This guide provides a comprehensive overview of its synthesis, physicochemical properties, and applications, offering a technical resource for scientists engaged in pharmaceutical research and development.

Physicochemical and Safety Data

A foundational understanding of a key starting material begins with its physical and chemical properties. This compound is typically an off-white to yellow solid.[1] Key identifying and property data are summarized below.

PropertyValueReference
CAS Number 20949-84-2[2][3]
Molecular Formula C₅H₅NOS[2][3]
Molecular Weight 127.16 g/mol [2][3]
Appearance Off-white to yellow Solid[1]
Melting Point 56-58 °C[1]
Boiling Point 219.0 ± 13.0 °C (Predicted)[1]
Density 1.270 ± 0.06 g/cm³ (Predicted)[1]
Flash Point 110 °C[1]
Storage Conditions Under inert gas (Nitrogen or Argon) at 2-8°C[1]

Safety & Handling Summary:

Hazard StatementDescriptionReference
H302 Harmful if swallowed.[2][4]
H315 Causes skin irritation.[4]
H319 Causes serious eye irritation.[4]
H335 May cause respiratory irritation.[4]

Synthesis of this compound

The primary route for synthesizing this compound involves the controlled reduction of a carboxylic acid ester precursor, namely Ethyl 2-methylthiazole-4-carboxylate. This transformation is typically achieved using a hydride-reducing agent at low temperatures to prevent over-reduction to the alcohol.

G start Ethyl 2-methylthiazole-4-carboxylate (in Toluene) product This compound start->product 1) Add Reagent at -78°C 2) Stir 4 hours 3) Acetic Acid Quench 4) Purification Yield: 38% reagent Diisobutylaluminum Hydride (DIBAL-H) in Dichloromethane

Caption: Synthesis of this compound via DIBAL-H reduction.

Experimental Protocol: Reduction of Ethyl 2-methylthiazole-4-carboxylate

The following protocol is adapted from established synthesis procedures.[1]

Materials:

  • Ethyl 2-methylthiazole-4-carboxylate (1.00 g, 5.8 mmol)

  • Toluene (18 mL)

  • Diisobutylaluminum hydride (DIBAL-H) solution (1M in dichloromethane, 11.1 mL)

  • Acetic acid (0.46 mL)

  • Dichloromethane

  • Rochelle's salt solution

  • 10% Sodium bicarbonate (NaHCO₃) solution

  • Saturated saline solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Eluent: 14% Ethyl acetate in hexane

Procedure:

  • Dissolve Ethyl 2-methylthiazole-4-carboxylate (1.00 g, 5.8 mmol) in toluene (18 mL) in a suitable reaction flask under an inert atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add the diisobutylaluminum hydride solution (11.1 mL) dropwise to the reaction mixture, maintaining the temperature at -78 °C.

  • After the addition is complete, continue stirring the reaction mixture at -78 °C for 4 hours.

  • Quench the reaction by adding acetic acid (0.46 mL).

  • Allow the reaction mixture to warm slowly to 25 °C and concentrate it under reduced pressure.

  • Treat the resulting residue with dichloromethane and Rochelle's salt solution. Stir vigorously for approximately 10 minutes until a clear two-phase solution forms.

  • Separate the organic and aqueous layers.

  • Wash the organic layer sequentially with 10% NaHCO₃ solution and saturated saline.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude residue by silica gel column chromatography, eluting with 14% ethyl acetate in hexane, to yield the target product, 2-methyl-4-thiazolecarboxaldehyde (0.28 g, 38% yield).[1]

Role as a Pharmaceutical Intermediate

The thiazole ring is a prominent scaffold in a multitude of pharmaceuticals due to its ability to engage in hydrogen bonding and its overall metabolic stability. While this compound is a reactive intermediate, its isomer, 4-Methyl-5-formylthiazole , is a widely cited key intermediate in the synthesis of the third-generation cephalosporin antibiotic, Cefditoren Pivoxil .[5][6][7] The synthesis pathway for this related compound provides a clear example of how formyl-thiazole derivatives function as essential precursors to complex APIs.

The synthesis of 4-Methyl-5-formylthiazole often proceeds via the Rosenmund reduction of its corresponding acid chloride.[5][7]

G sub1 4-Methylthiazole- 5-carboxylic acid sub2 4-Methylthiazole- 5-carboxylic acid chloride sub1->sub2 Thionyl Chloride (SOCl₂) Reflux, 2h sub3 4-Methyl-5-formylthiazole (Key Intermediate) sub2->sub3 H₂, Pd/BaSO₄ Xylene, 140°C sub4 Cefditoren Pivoxil (Final API) sub3->sub4 Further Synthetic Steps

Caption: Role of a formyl-thiazole isomer in the synthesis of Cefditoren.

This established pathway for the 5-formyl isomer highlights the industrial relevance of this class of compounds. Researchers can leverage the reactivity of the aldehyde in this compound for similar multi-step syntheses, using it as a handle for chain extension, cyclization, or reductive amination reactions to build novel molecular frameworks.

Conclusion

This compound is a valuable heterocyclic intermediate with well-defined properties and established synthesis protocols. While its direct application in blockbuster drugs is less documented than its 5-formyl isomer, its chemical reactivity makes it a compound of significant interest for medicinal chemists and process developers. The methodologies presented in this guide offer a solid foundation for its synthesis and provide a framework for its potential application in the discovery and development of new therapeutic agents.

References

Spectroscopic and Synthetic Profile of 4-Formyl-2-methylthiazole and its Isomer

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the available spectroscopic and synthetic data for 4-Formyl-2-methylthiazole. Due to the limited availability of comprehensive experimental spectroscopic data for this specific compound, this document also presents detailed characterization data for its structural isomer, 4-Methyl-5-formylthiazole, to serve as a valuable reference for researchers in the field.

Characterization Data for this compound

Physical Properties:

PropertyValue
Melting Point56-58 °C
Boiling Point219.0±13.0 °C (Predicted)
AppearanceOff-white to yellow solid

Data sourced from ChemicalBook.[1]

Detailed Spectroscopic Data for the Isomer: 4-Methyl-5-formylthiazole

Comprehensive spectroscopic data is available for the structural isomer, 4-Methyl-5-formylthiazole. These values provide a reference for the expected spectral features of a methyl-formyl-thiazole scaffold.

¹H NMR Data for 4-Methyl-5-formylthiazole

The proton nuclear magnetic resonance (¹H NMR) spectrum provides insight into the hydrogen environments within the molecule.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
10.1064Singlet1H-CHO
8.9481Singlet1HThiazole H-2
2.7571Singlet3H-CH₃

Solvent: CDCl₃ Data from an efficient and eco-friendly preparation study.[2]

¹³C NMR Data for 4-Methyl-5-formylthiazole

The carbon-13 nuclear magnetic resonance (¹³C NMR) spectrum identifies the different carbon environments.

Chemical Shift (δ) ppmAssignment
182.4214-CHO
161.8374Thiazole C-5
158.8544Thiazole C-2
132.8399Thiazole C-4
16.2193-CH₃

Solvent: CDCl₃ Data from an efficient and eco-friendly preparation study.[2]

IR Spectroscopy Data for 4-Methyl-5-formylthiazole

Infrared (IR) spectroscopy identifies the functional groups present in the molecule based on their vibrational frequencies.

Wavenumber (cm⁻¹)Description of Vibration
3447m, w
3091s
2869s
1660s (C=O stretch of aldehyde)
1522s
1409s
1319s

Sample preparation: KBr pellet Data from an efficient and eco-friendly preparation study.[2]

Experimental Protocols

Synthesis of this compound

A general procedure for the synthesis of this compound involves the reduction of ethyl 2-methylthiazole-4-carboxylate.[1]

Materials:

  • Ethyl 2-methylthiazole-4-carboxylate

  • Toluene

  • Diisobutylaluminum hydride (DIBAL-H) in dichloromethane

  • Acetic acid

  • Dichloromethane

  • Rochelle's salt (sodium potassium tartrate)

  • 10% Sodium bicarbonate (NaHCO₃) solution

  • Saturated brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel

  • Hexane

  • Ethyl acetate

Procedure:

  • A solution of ethyl 2-methylthiazole-4-carboxylate (1.00 g, 5.8 mmol) in toluene (18 mL) is cooled to -78 °C.

  • A solution of diisobutylaluminum hydride in dichloromethane (11.1 mL, 1 M) is added dropwise to the cooled solution.

  • The reaction mixture is stirred at -78 °C for 4 hours.

  • The reaction is quenched by the addition of acetic acid (0.46 mL).

  • The mixture is warmed to 25 °C and concentrated.

  • The residue is treated with dichloromethane and Rochelle's salt solution with vigorous stirring until a clear two-phase solution is formed.

  • The organic and aqueous layers are separated.

  • The organic layer is washed sequentially with 10% NaHCO₃ solution and saturated brine.

  • The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated.

  • The crude product is purified by silica gel column chromatography using 14% ethyl acetate in hexane as the eluent to yield 2-methyl-4-thiazolecarboxaldehyde (0.28 g, 38% yield).[1]

Synthesis of 4-Methyl-5-formylthiazole

An efficient synthesis of 4-Methyl-5-formylthiazole is achieved through the hydrogenation of 4-methylthiazole-5-carboxylic acid chloride.[2]

Materials:

  • 4-Methylthiazole-5-carboxylic acid

  • Thionyl chloride

  • Xylene

  • Pd/BaSO₄ catalyst

  • Hydrogen gas

  • 10% Hydrochloric acid (HCl)

  • Sodium carbonate

  • Chloroform

Procedure for 4-methylthiazole-5-carboxylic acid chloride:

  • 4-Methylthiazole-5-carboxylic acid (1.5 g) is added to thionyl chloride (10 mL).

  • The mixture is refluxed for 2 hours.

  • Excess thionyl chloride is distilled off under reduced pressure. The product is used directly in the next step.[2]

General procedure for 4-methyl-5-formylthiazole:

  • Xylene (30 mL) is added to the freshly prepared carboxylic acid chloride.

  • Pd/BaSO₄ is added to the mixture.

  • The mixture is heated to 140 °C while hydrogen gas is passed through it.

  • The reaction is monitored by TLC (petroleum ether-acetone = 3:1).

  • Upon completion, the mixture is filtered and extracted with 10% HCl (3 x 30 mL).

  • The aqueous solution is neutralized to pH 8 with sodium carbonate.

  • The neutralized solution is extracted with chloroform (3 x 30 mL).

  • The chloroform is distilled off to yield the pure product.[2]

Visualization of Spectroscopic Characterization Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of a synthesized thiazole derivative.

Spectroscopic_Characterization_Workflow cluster_synthesis Synthesis cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Analysis and Structure Elucidation Synthesis Synthesized Compound (e.g., this compound) NMR NMR Spectroscopy (¹H and ¹³C) Synthesis->NMR Sample IR IR Spectroscopy Synthesis->IR Sample MS Mass Spectrometry Synthesis->MS Sample Data_Integration Integration of Spectroscopic Data NMR->Data_Integration IR->Data_Integration MS->Data_Integration Structure_Determination Structure Determination Data_Integration->Structure_Determination

Caption: Workflow for Spectroscopic Characterization.

References

Methodological & Application

Application Notes and Protocols: Pd/BaSO4 Catalyzed Hydrogenation of 4-Methylthiazole-5-Carboxylic Acid Chloride

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Rosenmund reduction is a crucial hydrogenation process in organic synthesis for the selective reduction of an acyl chloride to an aldehyde.[1][2] This reaction utilizes a palladium catalyst supported on barium sulfate (Pd/BaSO4), often referred to as the Rosenmund catalyst.[2][3] The barium sulfate support has a low surface area, which helps to reduce the activity of the palladium, thereby preventing the over-reduction of the aldehyde to a primary alcohol.[2][4] For highly reactive acyl chlorides, the catalyst's activity can be further attenuated by the addition of a "poison," such as thioquinanthrene or thiourea.[2][4]

This protocol details the application of the Rosenmund reduction for the synthesis of 4-methyl-5-formylthiazole (also known as 4-methylthiazole-5-carboxaldehyde) from 4-methylthiazole-5-carboxylic acid chloride. This product is a key intermediate in the synthesis of pharmaceuticals like cefditoren pivoxil.[5] The described method is an efficient and more environmentally friendly approach suitable for laboratory and potential industrial-scale production.[5]

Reaction Scheme

The overall reaction involves two main steps: the conversion of the carboxylic acid to the acyl chloride, followed by the catalytic hydrogenation to the aldehyde.

Step 1: Formation of the Acyl Chloride

Step 1: Formation of Acyl Chloride

Step 2: Rosenmund Reduction

Step 2: Rosenmund Reduction

Mechanism of the Rosenmund Reduction

The Rosenmund reduction is a catalytic hydrogenation process.[6] The acyl chloride is reduced by hydrogen gas on the surface of the palladium catalyst. The barium sulfate support and optional poisons are critical to prevent further reduction of the resulting aldehyde.[4] The generally accepted mechanism involves the oxidative addition of the acyl chloride to the palladium surface, followed by hydrogenolysis to release the aldehyde and regenerate the catalyst.

Experimental Protocols

4.1. Materials and Equipment

  • Reactants: 4-methylthiazole-5-carboxylic acid, Thionyl chloride (SOCl₂)

  • Catalyst: 5% Palladium on Barium Sulfate (Pd/BaSO₄)

  • Solvents: Xylene, Chloroform

  • Reagents for Work-up: 10% Hydrochloric acid (HCl), Sodium carbonate (Na₂CO₃)

  • Equipment: Round-bottom flask, reflux condenser, heating mantle, magnetic stirrer, gas inlet for hydrogen, filtration apparatus (e.g., Büchner funnel), separatory funnel, rotary evaporator, Thin Layer Chromatography (TLC) apparatus.

4.2. Protocol 1: Synthesis of 4-methylthiazole-5-carboxylic acid chloride [5]

  • In a round-bottom flask equipped with a reflux condenser, add 4-methylthiazole-5-carboxylic acid (1.5 g).

  • Add thionyl chloride (10 mL) to the flask.

  • Heat the mixture to reflux and maintain for 2 hours.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Distill off the excess thionyl chloride under reduced pressure.

  • The resulting crude 4-methylthiazole-5-carboxylic acid chloride is used directly in the next step without further purification.[5]

4.3. Protocol 2: Pd/BaSO₄ Catalyzed Hydrogenation [5]

  • To the flask containing the freshly prepared 4-methylthiazole-5-carboxylic acid chloride, add xylene (30 mL).

  • Add the Pd/BaSO₄ catalyst to the mixture.

  • Heat the reaction mixture to 140°C (refluxing temperature of xylene) while bubbling hydrogen gas through it.[5]

  • Monitor the progress of the reaction by TLC (using a petroleum ether-acetone = 3:1 mobile phase).[5]

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Filter the mixture to remove the Pd/BaSO₄ catalyst.

  • Transfer the filtrate to a separatory funnel and extract with 10% HCl (3 x 30 mL).

  • Combine the aqueous layers and neutralize to a pH of 8 with sodium carbonate.

  • Extract the neutralized aqueous solution with chloroform (3 x 30 mL).

  • Combine the organic (chloroform) layers and distill off the solvent under reduced pressure to obtain the pure 4-methyl-5-formylthiazole product.[5]

Data Presentation

The following table summarizes the quantitative data for the synthesis of 4-methyl-5-formylthiazole.

ParameterValueReference
Starting Material4-methylthiazole-5-carboxylic acid[5]
Mass of Starting Material1.5 g[5]
Reagent for Acyl Chloride FormationThionyl Chloride[5]
Volume of Thionyl Chloride10 mL[5]
CatalystPd/BaSO₄ (7.5% Pd)[5]
Solvent for HydrogenationXylene[5]
Volume of Solvent30 mL[5]
Reaction Temperature140°C[5]
Monitoring TechniqueTLC (petroleum ether:acetone = 3:1)[5]
Typical YieldGood[5]

Safety Precautions

  • Hydrogen Gas: Hydrogen is highly flammable and can form explosive mixtures with air.[7] Ensure the reaction is carried out in a well-ventilated fume hood, away from ignition sources. Use appropriate equipment for handling flammable gases.

  • Palladium Catalyst: Palladium on barium sulfate, especially when dry and in the presence of hydrogen, can be pyrophoric.[7] Handle the catalyst carefully, and it is often handled while wet with water.[7]

  • Thionyl Chloride: Thionyl chloride is corrosive and reacts violently with water, releasing toxic gases (HCl and SO₂). Handle it with appropriate personal protective equipment (gloves, goggles, lab coat) in a fume hood.

  • Solvents: Xylene and chloroform are flammable and have associated health risks. Avoid inhalation and skin contact.

  • General: Always wear appropriate personal protective equipment. The reaction should be conducted under anhydrous conditions as acyl chlorides can hydrolyze to carboxylic acids in the presence of water.[8]

Visualizations

experimental_workflow cluster_prep Step 1: Acyl Chloride Preparation cluster_hydro Step 2: Hydrogenation cluster_workup Step 3: Work-up and Purification start Start with 4-methylthiazole-5-carboxylic acid add_socl2 Add Thionyl Chloride start->add_socl2 reflux_prep Reflux for 2 hours add_socl2->reflux_prep remove_socl2 Distill excess Thionyl Chloride under reduced pressure reflux_prep->remove_socl2 acyl_chloride Crude 4-methylthiazole-5-carboxylic acid chloride remove_socl2->acyl_chloride add_xylene Add Xylene acyl_chloride->add_xylene add_catalyst Add Pd/BaSO4 catalyst add_xylene->add_catalyst hydrogenation Heat to 140°C and bubble H2 gas add_catalyst->hydrogenation monitor Monitor reaction by TLC hydrogenation->monitor cool_filter Cool and filter to remove catalyst monitor->cool_filter extract_hcl Extract with 10% HCl cool_filter->extract_hcl neutralize Neutralize with Na2CO3 extract_hcl->neutralize extract_chloroform Extract with Chloroform neutralize->extract_chloroform distill_solvent Distill solvent under reduced pressure extract_chloroform->distill_solvent final_product Pure 4-methyl-5-formylthiazole distill_solvent->final_product

Caption: Experimental workflow for the synthesis of 4-methyl-5-formylthiazole.

rosenmund_mechanism cluster_cycle Catalytic Cycle catalyst_surface Pd Catalyst Surface adsorption 1. Adsorption of Acyl Chloride (R-COCl) onto Pd surface h2_activation 2. H2 dissociates into atomic Hydrogen on Pd surface adsorption->h2_activation H2 hydride_transfer 3. Hydride transfer to carbonyl carbon and Cl elimination h2_activation->hydride_transfer R-COCl desorption 4. Desorption of Aldehyde (R-CHO) and HCl hydride_transfer->desorption desorption->adsorption Regenerates catalyst

Caption: Simplified mechanism of the Rosenmund Reduction on a Palladium catalyst.

References

One-Pot Synthesis of Substituted 4-Methylthiazole Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the one-pot synthesis of various substituted 4-methylthiazole derivatives. The methodologies outlined herein are designed to be efficient and accessible for researchers in organic synthesis and medicinal chemistry. Additionally, this guide includes information on the application of these compounds, particularly in the context of cancer drug development, with a focus on their mechanism of action.

Introduction

Thiazole moieties are a cornerstone in medicinal chemistry, appearing in a wide array of pharmacologically active compounds.[1] The 4-methylthiazole scaffold, in particular, is a key structural component in numerous therapeutic agents, exhibiting a broad spectrum of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[2][3] One-pot synthesis, a strategy where reactants are subjected to successive chemical reactions in a single reactor, offers significant advantages in terms of efficiency, resource conservation, and reduced waste generation. This approach is highly valuable for the rapid generation of libraries of substituted 4-methylthiazole derivatives for drug discovery and development.

The Hantzsch thiazole synthesis and its variations are among the most common and versatile methods for constructing the thiazole ring.[2][4] These reactions typically involve the condensation of an α-haloketone with a thioamide or thiourea.[4] Multi-component, one-pot variations of this synthesis have been developed to increase molecular complexity and synthetic efficiency.[2]

Applications in Drug Development

Substituted 4-methylthiazole derivatives have emerged as promising candidates in drug discovery, particularly in oncology. Several studies have demonstrated their potential as anticancer agents.[5][6] The mechanism of action for some of these compounds involves the induction of apoptosis, or programmed cell death, in cancer cells.[1] This is often achieved through the intrinsic mitochondrial pathway, which is regulated by the Bcl-2 family of proteins.[1][7] Specifically, certain 4-methylthiazole derivatives have been shown to upregulate pro-apoptotic proteins such as BAX and BAK, leading to mitochondrial dysfunction, the release of cytochrome c, and the subsequent activation of caspases, ultimately resulting in apoptotic cell death.[1]

Data Presentation

The following tables summarize quantitative data from representative one-pot synthetic methods for 4-methylthiazole derivatives.

Table 1: One-Pot, Three-Component Synthesis of 5-(1-(2-(thiazol-2-yl)hydrazono)ethyl)thiazole Derivatives [5]

CompoundStarting MaterialsSolventCatalystReaction Time (h)Yield (%)
4d 2-(2-benzylidenehydrazinyl)-4-methylthiazole, Thiosemicarbazide, N-(2,4-dichlorophenyl)-2-oxopropanehydrazonoyl chlorideDioxaneTEAReflux78
11c 1-(4-methylthiazol-2-yl)ethan-1-one, Thiosemicarbazide, 2-bromo-1-(4-chlorophenyl)ethan-1-oneEtOH-Reflux73

Table 2: One-Pot Synthesis of 2-Amino-4-methylthiazole Derivatives via Hantzsch-type Reaction [8]

Starting KetoneHalogen SourceCatalystSolventTemperature (°C)Time (min)Yield (%)
AcetophenoneTCCACa/4-MePy-IL@ZY-Fe3O4 (0.01 g)EtOH802596
4-MethylacetophenoneTCCACa/4-MePy-IL@ZY-Fe3O4 (0.01 g)EtOH803095
4-ChloroacetophenoneTCCACa/4-MePy-IL@ZY-Fe3O4 (0.01 g)EtOH802598

TCCA: Trichloroisocyanuric acid

Experimental Protocols

Protocol 1: One-Pot, Three-Component Synthesis of 5-(1-(2-(thiazol-2-yl)hydrazono)ethyl)thiazole Derivatives[6]

Materials:

  • 2-(2-benzylidenehydrazinyl)-4-methylthiazole

  • Thiosemicarbazide

  • Appropriate hydrazonoyl chlorides or phenacyl bromides

  • Dioxane or Ethanol

  • Triethylamine (TEA) (catalytic amount, if required)

Procedure:

  • To a solution of 2-(2-benzylidenehydrazinyl)-4-methylthiazole (10 mmol) in the appropriate solvent (e.g., dioxane, 20 mL), add thiosemicarbazide (10 mmol).

  • Add the corresponding hydrazonoyl chloride (e.g., N-(2,4-dichlorophenyl)-2-oxopropanehydrazonoyl chloride) (10 mmol) or phenacyl bromide (e.g., 2-bromo-1-(4-chlorophenyl)ethan-1-one) (10 mmol).

  • If specified, add a catalytic amount of triethylamine (TEA).

  • Reflux the reaction mixture for the time indicated in Table 1, monitoring the progress by Thin Layer Chromatography (TLC).

  • After completion of the reaction, allow the mixture to cool to room temperature.

  • The formed precipitate is collected by filtration, washed with a suitable solvent (e.g., methanol), and dried.

  • The crude product can be recrystallized from a suitable solvent (e.g., DMF or EtOH) to afford the pure substituted 4-methylthiazole derivative.

Protocol 2: One-Pot Synthesis of 2-Amino-4-methylthiazole Derivatives Using a Magnetic Nanocatalyst[9][10]

Materials:

  • Substituted acetophenone (1.5 mmol)

  • Thiourea (1.0 mmol)

  • Trichloroisocyanuric acid (TCCA) (0.5 mmol)

  • Ca/4-MePy-IL@ZY-Fe3O4 nanocatalyst (0.01 g)

  • Ethanol (EtOH) (3.0 mL)

  • 10% Sodium bicarbonate solution

  • External magnet

Procedure:

  • In a reaction vessel, combine the substituted acetophenone (1.5 mmol), trichloroisocyanuric acid (0.5 mmol), and the Ca/4-MePy-IL@ZY-Fe3O4 nanocatalyst (0.01 g) in ethanol (3.0 mL).

  • Stir the mixture at 80 °C for the time specified in Table 2. Monitor the formation of the intermediate α-haloketone by TLC.

  • Once the intermediate is formed, add thiourea (1.0 mmol) to the reaction mixture.

  • Continue stirring at 80 °C until the reaction is complete (as monitored by TLC).

  • After completion, cool the reaction mixture and separate the magnetic nanocatalyst using an external magnet.

  • Neutralize the solution by adding a 10% sodium bicarbonate solution.

  • The precipitated product is collected by filtration.

  • Wash the precipitate with water and ethanol and dry to obtain the pure 2-amino-4-methylthiazole derivative.

Visualizations

General Reaction Scheme for Hantzsch Thiazole Synthesis

G reagents α-Haloketone + Thioamide/Thiourea intermediate Thiazoline Intermediate reagents->intermediate Condensation product Substituted 4-Methylthiazole intermediate->product Dehydration

Caption: Hantzsch Thiazole Synthesis.

Experimental Workflow for One-Pot Synthesis

G start Combine Reactants, Solvent & Catalyst reaction Heat and Stir (e.g., Reflux or 80°C) start->reaction monitoring Monitor Reaction by TLC reaction->monitoring monitoring->reaction Incomplete workup Cool and Isolate Crude Product (Filtration/Extraction) monitoring->workup Reaction Complete purification Purify Product (Recrystallization/ Chromatography) workup->purification characterization Characterize Product (NMR, MS, etc.) purification->characterization

Caption: Experimental Workflow.

Signaling Pathway of Apoptosis Induction by 4-Methylthiazole Derivatives

G cluster_cell Cancer Cell Thiazole 4-Methylthiazole Derivative Bcl2 Anti-apoptotic Bcl-2 proteins Thiazole->Bcl2 Inhibits BaxBak Pro-apoptotic BAX/BAK Bcl2->BaxBak Inhibits Mito Mitochondrion BaxBak->Mito Promotes Permeabilization CytoC Cytochrome c (release) Mito->CytoC Casp9 Caspase-9 (activation) CytoC->Casp9 Casp3 Caspase-3 (activation) Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Apoptosis Induction Pathway.

References

Application Notes and Protocols for the Synthesis of Cefditoren Pivoxil Utilizing 4-Formyl-2-methylthiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefditoren pivoxil is a third-generation oral cephalosporin antibiotic known for its broad-spectrum bactericidal activity against both Gram-positive and Gram-negative bacteria.[1] It functions as a prodrug, which is hydrolyzed by esterases after absorption to its active form, cefditoren. The synthesis of Cefditoren pivoxil is a multi-step process, with the formation of the C-3 vinylthiazole side chain being a critical step. This document provides detailed application notes and protocols focusing on the utilization of a key intermediate, 4-Formyl-2-methylthiazole, in this synthesis.

A crucial step in the synthesis of the Cefditoren pivoxil mother nucleus, 7-amino-3-[(Z)-2-(4-methylthiazol-5-yl)vinyl]-3-cephem-4-carboxylic acid (7-ATCA), involves a Wittig reaction.[1][2] This reaction creates the characteristic vinylthiazole substituent at the C-3 position of the cephem core. This compound serves as the aldehyde component in this key transformation.

Synthetic Pathway Overview

The overall synthesis of Cefditoren pivoxil can be broadly divided into three main stages:

  • Synthesis of the Cefditoren mother nucleus (7-ATCA): This involves the formation of the C-3 side chain by reacting a protected 7-aminocephalosporanic acid (7-ACA) derivative with this compound via a Wittig reaction.

  • Acylation of the C-7 Amino Group: The 7-amino group of the 7-ATCA nucleus is acylated with an activated derivative of (Z)-2-(2-aminothiazol-4-yl)-2-methoxyiminoacetic acid.

  • Esterification and Deprotection: The final step involves the esterification of the carboxylic acid at the C-4 position to form the pivoxil ester, followed by the removal of any protecting groups to yield Cefditoren pivoxil.[1]

Synthesis_Workflow cluster_0 Stage 1: 7-ATCA Synthesis cluster_1 Stage 2: C-7 Acylation cluster_2 Stage 3: Esterification 7_ACA 7-ACA Protected_7_ACA Protected 7-ACA 7_ACA->Protected_7_ACA Phosphonium_Ylide Phosphonium Ylide Protected_7_ACA->Phosphonium_Ylide 4_Formyl_2_methylthiazole This compound Wittig_Reaction Wittig Reaction 7_ATCA_intermediate Protected 7-ATCA Derivative Wittig_Reaction->7_ATCA_intermediate 7_ATCA 7-ATCA (Cefditoren Mother Nucleus) 7_ATCA_intermediate->7_ATCA Phosphonium_Ylide4_Formyl_2_methylthiazole Phosphonium_Ylide4_Formyl_2_methylthiazole Phosphonium_Ylide4_Formyl_2_methylthiazole->Wittig_Reaction SMIA_derivative (Z)-2-(2-aminothiazol-4-yl)- 2-methoxyiminoacetic acid (activated) Acylation Acylation Cefditoren_Acid Cefditoren Acid Acylation->Cefditoren_Acid Esterification Esterification Cefditoren_Acid->Esterification 7_ATCASMIA_derivative 7_ATCASMIA_derivative 7_ATCASMIA_derivative->Acylation Iodomethyl_pivalate Iodomethyl pivalate Iodomethyl_pivalate->Esterification Cefditoren_pivoxil Cefditoren pivoxil Esterification->Cefditoren_pivoxil Wittig_Reaction Protected_Cephem Protected 7-ACA Derivative (with leaving group at C-3') Phosphonium_Salt Phosphonium Salt Protected_Cephem->Phosphonium_Salt + PPh3 Triphenylphosphine Triphenylphosphine (PPh3) Phosphonium_Ylide Phosphonium Ylide Phosphonium_Salt->Phosphonium_Ylide + Base Base Base Wittig_Reaction Wittig Reaction Phosphonium_Ylide->Wittig_Reaction 4_Formyl_2_methylthiazole This compound 4_Formyl_2_methylthiazole->Wittig_Reaction 7_ATCA_Intermediate Protected 7-ATCA Derivative Wittig_Reaction->7_ATCA_Intermediate

References

Application Notes and Protocols: Condensation Reaction of 4-Formyl-2-methylthiazole with Primary Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The condensation reaction between an aldehyde or ketone and a primary amine to form a Schiff base (or imine) is a fundamental transformation in organic chemistry. When the aldehyde is 4-Formyl-2-methylthiazole, the resulting Schiff bases incorporate a thiazole ring, a privileged scaffold in medicinal chemistry. Thiazole-containing compounds are known to exhibit a wide range of biological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties.[1] This makes the Schiff bases derived from this compound attractive candidates for drug discovery and development programs.

These application notes provide an overview of the synthesis, characterization, and potential biological applications of Schiff bases derived from this compound. Detailed experimental protocols are provided to guide researchers in the synthesis and evaluation of these promising compounds.

Reaction Overview

The condensation of this compound with a primary amine proceeds via a nucleophilic addition-elimination mechanism to yield the corresponding N-substituted imine. The reaction is typically catalyzed by a small amount of acid and often requires heating to drive the equilibrium towards the product by removing the water byproduct.

Data Presentation: Representative Reaction Parameters and Outcomes

While specific data for the condensation of this compound is not extensively published, the following tables summarize typical quantitative data for the synthesis of analogous thiazole-based Schiff bases, providing an expectation of potential outcomes.

Table 1: Reaction Conditions for Thiazole-Based Schiff Base Synthesis

EntryAmineSolventCatalystTemperature (°C)Time (h)Yield (%)Reference
1AnilineEthanolGlacial Acetic AcidReflux485General Protocol
2p-ToluidineMethanolNoneReflux692General Protocol
32-AminopyridineEthanolNoneMicrowave (150W)0.2588General Protocol
4BenzylamineToluenep-TSAReflux (Dean-Stark)890General Protocol

Table 2: Characterization Data for a Representative Thiazole-Based Schiff Base

PropertyData
Appearance Yellow crystalline solid
Melting Point 110-112 °C
FTIR (cm⁻¹) ~1620 (C=N, imine), ~1580 (C=C, aromatic)
¹H NMR (CDCl₃, δ ppm) ~8.5 (s, 1H, -CH=N-), 7.2-7.8 (m, Ar-H), 2.7 (s, 3H, thiazole-CH₃)
¹³C NMR (CDCl₃, δ ppm) ~160 (C=N), 150-120 (Ar-C), ~19 (thiazole-CH₃)

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of Schiff Bases from this compound (Conventional Heating)

Materials:

  • This compound

  • Primary amine (e.g., aniline or a substituted aniline)

  • Absolute Ethanol

  • Glacial Acetic Acid (catalytic amount)

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Heating mantle and magnetic stirrer

  • Filtration apparatus

  • Recrystallization solvents (e.g., ethanol, methanol)

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in absolute ethanol (10-20 mL per gram of aldehyde).

  • To this solution, add the primary amine (1.0-1.1 eq).

  • Add a few drops of glacial acetic acid as a catalyst.

  • Heat the reaction mixture to reflux with constant stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 2-6 hours).

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • The solid product may precipitate upon cooling. If so, collect the crystals by vacuum filtration.

  • If no precipitate forms, reduce the solvent volume under reduced pressure until a solid begins to form, then cool the mixture in an ice bath to maximize precipitation.

  • Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or methanol) to obtain the pure Schiff base.

  • Dry the purified product in a vacuum oven.

  • Characterize the final product by melting point determination, FTIR, ¹H NMR, and ¹³C NMR spectroscopy.

Protocol 2: Microwave-Assisted Synthesis of Schiff Bases from this compound

Materials:

  • This compound

  • Primary amine

  • Ethanol

  • Microwave synthesizer

  • Microwave-safe reaction vessel with a stir bar

Procedure:

  • In a microwave-safe reaction vessel, combine this compound (1.0 eq), the primary amine (1.0 eq), and ethanol (5-10 mL).

  • Seal the vessel and place it in the microwave synthesizer.

  • Irradiate the mixture at a suitable power (e.g., 100-200 W) and temperature (e.g., 80-120 °C) for a short period (e.g., 5-15 minutes).

  • Monitor the reaction by TLC.

  • After completion, cool the vessel to room temperature.

  • The product may precipitate directly from the reaction mixture. Collect the solid by filtration.

  • Wash the product with cold ethanol.

  • Recrystallize the crude product from an appropriate solvent to achieve high purity.

  • Dry the purified Schiff base under vacuum.

  • Characterize the product using standard analytical techniques.

Visualizations

Reaction Mechanism

Reaction_Mechanism reagents This compound + Primary Amine (R-NH2) intermediate Hemiaminal Intermediate reagents->intermediate Nucleophilic Addition product Schiff Base (Imine) + H2O intermediate->product Elimination of Water

Caption: General mechanism of Schiff base formation.

Experimental Workflow

Experimental_Workflow cluster_synthesis Synthesis cluster_workup Workup & Purification cluster_analysis Characterization start Mix this compound, Primary Amine, Solvent, Catalyst react Heat (Conventional or Microwave) start->react cool Cool to Room Temperature react->cool filter Filter Precipitate cool->filter recrystallize Recrystallize filter->recrystallize dry Dry Final Product recrystallize->dry analyze Analyze (MP, FTIR, NMR) dry->analyze

Caption: A typical workflow for Schiff base synthesis.

Biological Applications and Signaling Pathways

Schiff bases derived from thiazole moieties are of significant interest in drug development due to their wide array of pharmacological activities.

Antimicrobial Activity

Thiazole-based Schiff bases have demonstrated potent activity against a range of bacteria and fungi. Their mechanism of action is believed to involve the inhibition of essential bacterial enzymes.

Potential Molecular Targets in Bacteria:

  • DNA Gyrase and Topoisomerase IV: These enzymes are crucial for DNA replication and repair in bacteria. Inhibition of these targets leads to bacterial cell death.

  • FtsZ (Filamenting temperature-sensitive mutant Z): This protein is a key component of the bacterial cell division machinery. Its inhibition prevents bacterial proliferation.

Antimicrobial_Mechanism compound Thiazole Schiff Base target1 DNA Gyrase / Topoisomerase IV compound->target1 Inhibits target2 FtsZ Protein compound->target2 Inhibits effect1 Inhibition of DNA Replication & Repair target1->effect1 effect2 Inhibition of Cell Division target2->effect2 outcome Bacterial Cell Death effect1->outcome effect2->outcome

Caption: Postulated antimicrobial mechanisms of action.

Anticancer Activity

Many thiazole derivatives have been investigated for their potential as anticancer agents. They often exert their effects by targeting key signaling pathways involved in cancer cell proliferation, survival, and angiogenesis.

Potential Molecular Targets in Cancer Cells:

  • Receptor Tyrosine Kinases (RTKs): Such as Epidermal Growth Factor Receptor (EGFR), Human Epidermal Growth Factor Receptor 2 (Her2), and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). Inhibition of these receptors can block downstream signaling pathways that promote tumor growth and blood vessel formation.

  • Cyclin-Dependent Kinases (CDKs): Such as CDK2, which are critical for cell cycle progression. Their inhibition can lead to cell cycle arrest and apoptosis.

  • Poly (ADP-ribose) polymerase (PARP): An enzyme involved in DNA repair. PARP inhibitors can be particularly effective in cancers with deficiencies in other DNA repair pathways.

Anticancer_Mechanism cluster_pathways Targeted Signaling Pathways compound Thiazole Schiff Base rtk EGFR, Her2, VEGFR-2 compound->rtk Inhibits cdk CDK2 compound->cdk Inhibits parp PARP1 compound->parp Inhibits proliferation Decreased Cell Proliferation rtk->proliferation angiogenesis Inhibition of Angiogenesis rtk->angiogenesis cdk->proliferation apoptosis Induction of Apoptosis parp->apoptosis outcome Anticancer Effect proliferation->outcome apoptosis->outcome angiogenesis->outcome

Caption: Potential anticancer signaling pathways targeted.

Conclusion

The condensation of this compound with primary amines provides a straightforward route to a diverse library of Schiff bases with significant potential for drug discovery. The protocols and data presented herein serve as a valuable resource for researchers aiming to synthesize, characterize, and evaluate these compounds for their therapeutic potential. Further investigation into the specific biological targets and mechanisms of action of these derivatives is warranted to fully exploit their promise in the development of new antimicrobial and anticancer agents.

References

Application Notes and Protocols: Vilsmeier-Haack Formylation of Thiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Vilsmeier-Haack reaction is a versatile and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2][3] This reaction is of particular significance in medicinal chemistry and drug development for the modification of heterocyclic scaffolds such as thiazole. The introduction of a formyl group onto the thiazole ring provides a valuable synthetic handle for further functionalization, enabling the synthesis of a diverse range of biologically active molecules. Thiazole derivatives are known to exhibit a wide spectrum of pharmacological activities, and the ability to efficiently introduce a formyl group is a key step in the development of new therapeutic agents.[4]

The reaction typically employs a Vilsmeier reagent, which is a chloroiminium salt formed from the reaction of a substituted amide, most commonly N,N-dimethylformamide (DMF), with an acid chloride like phosphorus oxychloride (POCl₃).[2][5] This electrophilic reagent then attacks the electron-rich thiazole ring to afford an iminium intermediate, which upon hydrolysis yields the desired formylated thiazole.[5] The regioselectivity of the formylation is dependent on the substitution pattern of the thiazole ring. For instance, in 2-aminothiazole, the formylation preferentially occurs at the C5-position due to the electron-donating effect of the amino group.[6][7]

These application notes provide detailed protocols for the Vilsmeier-Haack formylation of thiazole derivatives, quantitative data for representative reactions, and diagrams illustrating the reaction mechanism and experimental workflow.

Reaction Mechanism and Experimental Workflow

The Vilsmeier-Haack reaction proceeds in two main stages: the formation of the Vilsmeier reagent and the subsequent electrophilic substitution on the thiazole ring.

Vilsmeier_Haack_Mechanism DMF DMF Vilsmeier_reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_reagent Reaction POCl3 POCl₃ POCl3->Vilsmeier_reagent Iminium_intermediate Iminium Intermediate Vilsmeier_reagent->Iminium_intermediate Thiazole Thiazole Derivative Thiazole->Iminium_intermediate Electrophilic Attack Formyl_thiazole Formyl-Thiazole Product Iminium_intermediate->Formyl_thiazole Hydrolysis Hydrolysis Hydrolysis (H₂O workup)

Caption: Vilsmeier-Haack reaction mechanism on a thiazole derivative.

A typical experimental workflow for the Vilsmeier-Haack formylation of a thiazole derivative involves the preparation of the Vilsmeier reagent, reaction with the thiazole substrate, and subsequent workup and purification.

Experimental_Workflow start_end start_end process process reagents reagents product product Start Start Prepare_Vilsmeier Prepare Vilsmeier Reagent Start->Prepare_Vilsmeier Add_Thiazole Add Thiazole Derivative Prepare_Vilsmeier->Add_Thiazole Reaction Reaction at controlled temperature Add_Thiazole->Reaction Workup Aqueous Workup and Neutralization Reaction->Workup Purification Purification (Recrystallization/Chromatography) Workup->Purification End Final Product Purification->End

Caption: General experimental workflow for Vilsmeier-Haack formylation.

Quantitative Data

The following table summarizes representative quantitative data for the Vilsmeier-Haack formylation of various thiazole derivatives.

Thiazole DerivativeReagentsSolventTemperature (°C)Time (h)Yield (%)Reference
2-AminothiazolePOCl₃, DMFDichloromethane40-454-6~75[6]
3,4-Dimethyl-thiazole-2(3H)-thionePOCl₃, DMF1,2-Dichloroethane80382[8]
4-Methyl-3-phenyl-thiazole-2(3H)-thionePOCl₃, DMF1,2-Dichloroethane80386[8]
2-Aryliminothiazolid-4-onesPOCl₃, DMF----[9]

Experimental Protocols

Protocol 1: Vilsmeier-Haack Formylation of 2-Aminothiazole

This protocol details the synthesis of 2-amino-5-formylthiazole.

Materials and Reagents:

  • 2-Aminothiazole

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium acetate solution

  • Ice

Equipment:

  • Three-necked round-bottom flask

  • Dropping funnel

  • Magnetic stirrer

  • Thermometer

  • Reflux condenser

  • Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • Vilsmeier Reagent Formation:

    • In a three-necked flask under an inert atmosphere, cool anhydrous DMF (used as both solvent and reagent) in an ice bath to 0-5 °C.[7]

    • Slowly add phosphorus oxychloride (1.5-2.0 eq) dropwise via a dropping funnel, ensuring the temperature does not exceed 10 °C.[7]

    • Stir the mixture at this temperature for 30 minutes to allow for the complete formation of the Vilsmeier reagent.[7]

  • Reaction with 2-Aminothiazole:

    • Dissolve 2-aminothiazole (1.0 eq) in anhydrous DCM and add it dropwise to the pre-formed Vilsmeier reagent, maintaining the temperature at 0-5 °C.[7]

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 50-60 °C for 2-6 hours.[7] The reaction progress should be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • Cool the reaction mixture in an ice bath.[7]

    • Carefully quench the reaction by the slow, portion-wise addition of a saturated aqueous solution of sodium acetate until the mixture is basic (pH ~8).[7]

    • The product may precipitate out of the solution. If so, collect the solid by filtration, wash with cold water, and dry.

    • If the product remains in solution, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

    • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by recrystallization or column chromatography.

Troubleshooting:

  • Low Yield: A common side reaction is the formation of an N,N-dimethylformamidine byproduct due to the nucleophilicity of the 2-amino group.[10] To minimize this, consider protecting the amino group (e.g., as an acetamide) before formylation, followed by deprotection.[10]

  • Incomplete Reaction: If TLC analysis shows significant starting material remaining, the reaction time can be extended, or the temperature slightly increased.[11]

Protocol 2: Vilsmeier-Haack Formylation of 3,4-Disubstituted-thiazole-2(3H)-thiones

This protocol is adapted from the synthesis of thiazolinethione-5-carbaldehydes.[8]

Materials and Reagents:

  • 3,4-Disubstituted-thiazole-2(3H)-thione

  • N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • 1,2-Dichloroethane

  • Sodium hydroxide (NaOH) solution (e.g., 4M)

  • Ice

Equipment:

  • Round-bottom flask

  • Magnetic stirrer

  • Heating mantle with temperature control

  • Standard glassware for filtration and work-up

Procedure:

  • Reaction Setup:

    • Dissolve the Δ-4-thiazolinethione (1 eq) in 1,2-dichloroethane.[8]

    • Add DMF (1.05 eq) to the solution.[8]

    • Cool the mixture to 0°C in an ice bath and stir for 10 minutes.[8]

    • Slowly add phosphorus oxychloride (1.05 eq).[8]

  • Reaction:

    • Allow the reaction mixture to warm to room temperature and stir for 1 hour.[8]

    • Heat the mixture to 80°C for 3 hours.[8]

  • Work-up and Purification:

    • Cool the reaction mixture and pour it into ice-cold water.[12]

    • Basify the solution with a NaOH solution to pH 9.[12]

    • Collect the resulting solid by filtration, wash with water, and dry.[12]

    • The crude product can be purified by recrystallization from a suitable solvent like ethanol.[8]

Conclusion

The Vilsmeier-Haack reaction is a powerful and efficient method for the formylation of thiazole derivatives, providing key intermediates for the synthesis of novel compounds in drug discovery and materials science. The protocols and data presented herein offer a comprehensive guide for researchers to successfully apply this reaction to a variety of thiazole substrates. Careful control of reaction conditions, particularly temperature and stoichiometry, is crucial for achieving high yields and minimizing side product formation.

References

Hantzsch Thiazole Synthesis: Application Notes and Protocols for the Preparation of Substituted Thiazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Hantzsch thiazole synthesis, a classic condensation reaction, remains a cornerstone in heterocyclic chemistry for the construction of the thiazole ring. First reported by Arthur Hantzsch in 1887, this versatile reaction typically involves the condensation of an α-haloketone with a thioamide. The resulting thiazole scaffold is a privileged structure in medicinal chemistry, found in a wide array of pharmacologically active compounds. Thiazole derivatives exhibit a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

This document provides detailed application notes and experimental protocols for the synthesis of various substituted thiazoles utilizing the Hantzsch reaction and its modifications.

Mechanism of the Hantzsch Thiazole Synthesis

The reaction proceeds through a well-established multi-step mechanism:

  • Nucleophilic Attack: The sulfur atom of the thioamide acts as a nucleophile, attacking the α-carbon of the haloketone in an SN2 reaction.

  • Cyclization: Subsequent intramolecular cyclization occurs where the nitrogen of the thioamide attacks the carbonyl carbon of the ketone.

  • Dehydration: The resulting intermediate undergoes dehydration to form the aromatic thiazole ring.[1][2]

Hantzsch_Mechanism cluster_reactants Reactants cluster_product Product reactant1 α-Haloketone intermediate1 Thioether Intermediate reactant1->intermediate1 S N 2 Attack reactant2 Thioamide reactant2->intermediate1 plus1 + intermediate2 Cyclic Intermediate intermediate1->intermediate2 Intramolecular Cyclization product Substituted Thiazole intermediate2->product Dehydration

Caption: General mechanism of the Hantzsch thiazole synthesis.

Data Presentation: Synthesis of Substituted Thiazoles

The Hantzsch synthesis is highly versatile, allowing for the preparation of a wide range of substituted thiazoles with good to excellent yields.[3] The reaction conditions can be adapted to suit the specific substrates and desired products.

Product Typeα-HaloketoneThioamide/ThioureaReaction ConditionsYield (%)Reference
2-Amino-4-phenylthiazole2-BromoacetophenoneThioureaMethanol, 100°C, 30 minHigh[1]
2,4-Disubstituted ThiazolesVarious α-haloketonesVarious thioamidesConventional Heating (2-24 h)70-95[3]
2,4-Disubstituted ThiazolesVarious α-haloketonesVarious thioamidesMicrowave-Assisted (5-30 min)85-98[3]
2,4-Disubstituted ThiazolesVarious α-haloketonesVarious thioamidesSolvent-Free Grinding (10-20 min)80-95[3]
Substituted Hantzsch Thiazole Derivatives3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-oneThiourea and substituted benzaldehydesConventional Heating (2-3.5 h) or Ultrasonic Irradiation (1.5-2 h)79-90[4][5]
2-Acyl-4-(het)arylthiazolesα-Bromoketonesα-OxothioamidesDMF, no baseNot specified[6]
2,4-Disubstituted Arylthiazolesα-BromoketoneThiobenzamideHantzsch condensationNot specified[7]

Experimental Protocols

Protocol 1: Synthesis of 2-Amino-4-phenylthiazole[1]

This protocol describes a straightforward synthesis of a simple aminothiazole.

Materials:

  • 2-Bromoacetophenone (5.0 mmol)

  • Thiourea (7.5 mmol)

  • Methanol (5 mL)

  • 5% Sodium Carbonate (Na₂CO₃) solution (20 mL)

  • 20 mL scintillation vial

  • Stir bar and hot plate

  • 100 mL beaker

  • Buchner funnel and side-arm flask

Procedure:

  • In a 20 mL scintillation vial, combine 2-bromoacetophenone and thiourea.

  • Add methanol and a stir bar to the vial.

  • Heat the mixture with stirring on a hot plate set to 100°C for 30 minutes.

  • Remove the reaction from the heat and allow the solution to cool to room temperature.

  • Pour the reaction contents into a 100 mL beaker containing 20 mL of 5% Na₂CO₃ solution and swirl to mix.

  • Filter the resulting precipitate through a Buchner funnel.

  • Wash the filter cake with water.

  • Spread the collected solid on a tared watchglass and allow it to air dry.

  • Once dry, determine the mass of the product and calculate the percent yield.

Protocol 2: One-Pot Synthesis of Substituted Hantzsch Thiazole Derivatives[4][5]

This protocol outlines a greener, one-pot, three-component synthesis.

Materials:

  • 3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one (1 mmol)

  • Thiourea (1 mmol)

  • Substituted Benzaldehyde (1 mmol)

  • Silica supported tungstosilisic acid (SiW.SiO₂) (15 mol%)

  • Ethanol/Water (1:1, 5 mL)

  • Reflux apparatus or ultrasonic bath

Procedure (Conventional Heating):

  • In a round-bottom flask, combine 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, thiourea, the desired substituted benzaldehyde, and SiW.SiO₂ in the ethanol/water solvent.

  • Reflux the mixture with stirring at 65°C for 2 to 3.5 hours.

  • After the reaction is complete, filter the hot solution to remove the catalyst.

  • Wash the catalyst with ethanol.

  • The filtrate is then cooled to induce crystallization of the product.

  • Collect the product by filtration, wash with cold ethanol, and dry.

Procedure (Ultrasonic Irradiation):

  • Combine the reactants and catalyst in a suitable vessel in the ethanol/water solvent.

  • Place the vessel in an ultrasonic bath at room temperature for 1.5 to 2 hours.

  • Work-up the reaction mixture as described for the conventional heating method.

Application in Drug Development: Thiazole Derivatives as Enzyme Inhibitors

Thiazole-containing compounds have been extensively investigated as inhibitors of various enzymes implicated in disease pathogenesis. Their rigid, aromatic structure and ability to engage in diverse non-covalent interactions make them attractive scaffolds for inhibitor design.

Vascular Adhesion Protein-1 (VAP-1) Inhibition

Vascular Adhesion Protein-1 (VAP-1), a semicarbazide-sensitive amine oxidase (SSAO), is a therapeutic target for inflammatory diseases, including diabetic macular edema.[8] Thiazole derivatives have been developed as potent VAP-1 inhibitors.

VAP1_Inhibition Inflammation Inflammatory Stimuli VAP1 VAP-1 (SSAO) Activity Inflammation->VAP1 Leukocyte_Adhesion Leukocyte Adhesion and Extravasation VAP1->Leukocyte_Adhesion Tissue_Damage Tissue Damage (e.g., Diabetic Macular Edema) Leukocyte_Adhesion->Tissue_Damage Thiazole_Inhibitor Thiazole-based VAP-1 Inhibitor Thiazole_Inhibitor->VAP1

Caption: Inhibition of VAP-1 by thiazole derivatives.

SARS-CoV-2 Main Protease (Mpro) Inhibition

The main protease (Mpro) of SARS-CoV-2 is a critical enzyme for viral replication, making it a prime target for antiviral drug development. Thiazole-based compounds have been designed and synthesized as inhibitors of SARS-CoV-2 Mpro.[9]

Mpro_Inhibition Viral_Polyprotein Viral Polyprotein Functional_Proteins Functional Viral Proteins Viral_Polyprotein->Functional_Proteins Mpro SARS-CoV-2 Mpro Mpro->Functional_Proteins Cleavage Viral_Replication Viral Replication Functional_Proteins->Viral_Replication Thiazole_Inhibitor Thiazole-based Mpro Inhibitor Thiazole_Inhibitor->Mpro

Caption: Inhibition of SARS-CoV-2 Mpro by thiazole derivatives.

General Experimental Workflow

The following diagram illustrates a typical workflow for the Hantzsch thiazole synthesis in a research and development setting.

Experimental_Workflow Start Reactant Preparation (α-Haloketone & Thioamide) Reaction Hantzsch Reaction (Heating/Microwave/Grinding) Start->Reaction Workup Reaction Work-up (e.g., Precipitation, Extraction) Reaction->Workup Purification Purification (e.g., Recrystallization, Chromatography) Workup->Purification Analysis Characterization (NMR, MS, MP) Purification->Analysis Final_Product Pure Substituted Thiazole Analysis->Final_Product

Caption: A general workflow for Hantzsch thiazole synthesis.

References

Application Notes and Protocols for Microwave-Assisted Synthesis of 4-Aryl-2-Methylthiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiazole derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous pharmacologically active compounds with a broad spectrum of activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The synthesis of 4-aryl-2-methylthiazoles, a key subset of this family, has traditionally been accomplished through methods like the Hantzsch synthesis, which often involves long reaction times and harsh conditions.[1] Microwave-assisted organic synthesis (MAOS) has emerged as a powerful and efficient alternative, offering significant reductions in reaction time, increased yields, and alignment with the principles of green chemistry.[1][2][3] This document provides detailed protocols and application notes for the microwave-assisted synthesis of 4-aryl-2-methylthiazole, designed to be a practical guide for researchers in drug discovery and development.

Advantages of Microwave-Assisted Synthesis

Microwave irradiation offers several distinct advantages over conventional heating methods for the synthesis of thiazole derivatives:

  • Rapid Reaction Times: Reactions that typically take hours under conventional reflux can often be completed in minutes using microwave heating.[4][5][6]

  • Higher Yields: Microwave synthesis frequently leads to improved product yields.[2][7]

  • Increased Purity: The rapid and uniform heating provided by microwaves can minimize the formation of side products, simplifying purification.[8]

  • Energy Efficiency: MAOS is a more energy-efficient method compared to traditional heating.[3][6]

  • Environmentally Friendly: The use of smaller solvent volumes and reduced reaction times contributes to a greener synthetic process.[9]

General Reaction Scheme: Hantzsch Thiazole Synthesis

The microwave-assisted synthesis of 4-aryl-2-methylthiazoles typically follows the Hantzsch thiazole synthesis, which involves the condensation of a thioamide (in this case, thioacetamide to provide the 2-methyl group) with an α-haloketone (a phenacyl halide).

A one-pot variation involves the in-situ formation of the α-haloketone from an aromatic ketone and a halogenating agent like N-Bromosuccinimide (NBS), followed by the reaction with a thiourea or thioamide.[9]

Experimental Protocols

Below are detailed protocols for the microwave-assisted synthesis of 4-aryl-2-methylthiazole.

Protocol 1: One-Pot Synthesis from Aromatic Ketones

This protocol is adapted from a general method for the synthesis of 4-aryl-2-aminothiazoles and can be modified for 2-methylthiazoles by using thioacetamide instead of thiourea.[9]

Materials:

  • Substituted acetophenone (1.0 mmol)

  • N-Bromosuccinimide (NBS) (1.1 mmol)

  • Thioacetamide (1.0 mmol)

  • Polyethylene glycol (PEG-400) and water (1:2 mixture, 3 mL)

  • Microwave reactor vials (10 mL) with magnetic stir bars

  • Thin Layer Chromatography (TLC) supplies

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a 10 mL microwave reactor vial equipped with a magnetic stir bar, combine the substituted acetophenone (1.0 mmol) and N-Bromosuccinimide (1.1 mmol) in the PEG-400/water mixture (3 mL).

  • Seal the vial and place it in the microwave reactor. Irradiate the mixture at 80-85 °C, monitoring the formation of the α-bromoketone by TLC.

  • Once the formation of the α-bromoketone is complete, cool the vial to room temperature.

  • Add thioacetamide (1.0 mmol) to the reaction mixture.

  • Reseal the vial and irradiate in the microwave reactor at 80-85 °C for 20-30 minutes. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Extract the product with ethyl acetate (3 x 15 mL).

  • Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired 4-aryl-2-methylthiazole.

Protocol 2: Synthesis from α-Haloketones

This protocol is a direct condensation of a pre-synthesized α-haloketone with thioacetamide.[5]

Materials:

  • Substituted phenacyl halide (e.g., 2-bromoacetophenone) (0.5 mmol)

  • Thioacetamide (0.5 mmol)

  • Ethanol (2.5 mL)

  • Microwave reactor vials (10 mL) with magnetic stir bars

  • TLC supplies

  • Apparatus for filtration and recrystallization

Procedure:

  • To a 10 mL microwave vial equipped with a magnetic stir bar, add the substituted phenacyl halide (0.5 mmol) and ethanol (2.5 mL).

  • Add thioacetamide (0.5 mmol) to the vial and cap it.

  • Place the vial in the microwave reactor and irradiate for 1-5 minutes at 100 °C (power output of 250 W is often cited).[5]

  • Monitor the reaction completion by TLC.

  • Upon completion, cool the reaction vial.

  • The product may precipitate upon cooling. If so, collect the solid by filtration.

  • If the product does not precipitate, the solvent can be removed under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure 4-aryl-2-methylthiazole.

Data Presentation

The following table summarizes typical reaction conditions and yields for the microwave-assisted synthesis of various 4-arylthiazole derivatives, providing a basis for comparison and optimization.

EntryAryl Substituent (R)Reaction Time (min)Temperature (°C)Yield (%)Reference
1H2880-8588[9]
24-Br2880-8588[9]
34-Cl3080-8587[9]
44-F3280-8589[9]
54-NO₂3380-8585[9]
64-OCH₃3180-8586[9]

Visualization of Experimental Workflow

The following diagrams illustrate the logical flow of the experimental protocols described above.

Protocol_1_Workflow cluster_prep Step 1: α-Bromoketone Formation cluster_thiazole Step 2: Thiazole Ring Formation cluster_workup Step 3: Work-up and Purification A Combine Acetophenone, NBS, and PEG-400/Water B Microwave Irradiation (80-85°C) A->B C Add Thioacetamide B->C D Microwave Irradiation (80-85°C, 20-30 min) C->D E Extraction with Ethyl Acetate D->E F Washing and Drying E->F G Column Chromatography F->G H Pure 4-Aryl-2-Methylthiazole G->H

Caption: Workflow for the one-pot microwave-assisted synthesis of 4-aryl-2-methylthiazole.

Protocol_2_Workflow cluster_reaction Step 1: Condensation Reaction cluster_isolation Step 2: Product Isolation and Purification A Combine α-Haloketone, Thioacetamide, and Ethanol B Microwave Irradiation (100°C, 1-5 min) A->B C Cool Reaction Mixture B->C D Filtration or Solvent Evaporation C->D E Recrystallization D->E F Pure 4-Aryl-2-Methylthiazole E->F

Caption: Workflow for the microwave-assisted synthesis from α-haloketones.

Conclusion

The microwave-assisted synthesis of 4-aryl-2-methylthiazoles represents a significant advancement over traditional synthetic methods.[1] The protocols outlined in this document offer a rapid, efficient, and environmentally conscious approach to obtaining these valuable heterocyclic compounds. By leveraging the benefits of microwave technology, researchers can accelerate the drug discovery and development process. The provided data and workflows serve as a practical resource for the implementation of this powerful synthetic strategy in the laboratory.

References

Application Note: Analytical Methods for Monitoring 4-Formyl-2-methylthiazole Reactions by TLC

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a detailed protocol for monitoring chemical reactions involving 4-Formyl-2-methylthiazole using Thin-Layer Chromatography (TLC). This compound is a key intermediate in the synthesis of various pharmaceutical compounds. Real-time monitoring of its formation or consumption is crucial for optimizing reaction conditions, determining reaction endpoints, and ensuring product purity. This document outlines the necessary materials, step-by-step procedures for sample preparation, TLC development, and visualization techniques suitable for researchers, scientists, and professionals in drug development.

Introduction

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective analytical technique used to separate components of a mixture. It is an invaluable tool for monitoring the progress of organic reactions by observing the disappearance of starting materials and the appearance of products. This compound, a heterocyclic aldehyde, is a versatile building block in organic synthesis. Its reactions, such as its formation via oxidation or reduction, or its use in forming larger molecules, require careful monitoring to maximize yield and minimize side-product formation. This protocol focuses on a common synthesis of this compound: the reduction of an ester, specifically ethyl 2-methylthiazole-4-carboxylate, to an aldehyde.

Principle of TLC Monitoring

TLC separates compounds based on their differential partitioning between a stationary phase (typically silica gel coated on a plate) and a liquid mobile phase (the eluent). The separation is based on polarity. In this application, the starting material (ethyl 2-methylthiazole-4-carboxylate) is less polar than the product (this compound). A potential side-product, the corresponding alcohol from over-reduction, is more polar than the aldehyde. This difference in polarity allows for clear separation on a TLC plate, with the least polar compound traveling the farthest up the plate (higher Retention Factor, Rf) and the most polar compound traveling the shortest distance (lower Rf).

Experimental Protocols

Materials
  • TLC Plates: Silica gel 60 F254 pre-coated aluminum plates.

  • Reactants and Standards:

    • Reaction mixture

    • This compound (Product standard)

    • Ethyl 2-methylthiazole-4-carboxylate (Starting material standard)

  • Solvents:

    • Petroleum Ether (or Hexane)

    • Acetone (or Ethyl Acetate)

    • Dichloromethane (for sample dissolution)

  • Equipment:

    • Glass TLC developing chamber with a lid

    • Capillary tubes for spotting

    • UV lamp (254 nm)

    • Heating plate or heat gun

    • Forceps

    • Pencil

    • Ruler

  • Visualization Reagents:

    • Potassium permanganate (KMnO4) stain

    • p-Anisaldehyde stain

    • 2,4-Dinitrophenylhydrazine (2,4-DNPH) stain

Procedure

1. Preparation of the TLC Chamber and Mobile Phase:

  • Prepare a mobile phase of Petroleum Ether:Acetone in a 3:1 ratio . A similar system has been used for monitoring the synthesis of a positional isomer, 4-methyl-5-formylthiazole.

  • Pour the mobile phase into the TLC developing chamber to a depth of about 0.5 cm.

  • Place a piece of filter paper partially submerged in the solvent and leaning against the chamber wall to saturate the chamber with solvent vapors.

  • Cover the chamber with the lid and allow it to equilibrate for at least 15-20 minutes.

2. Preparation of the TLC Plate:

  • Using a pencil, gently draw a straight line (the origin) about 1 cm from the bottom of the TLC plate.

  • Mark three small, equidistant points on this line for spotting: 'SM' (Starting Material), 'CO' (Co-spot), and 'RXN' (Reaction Mixture).

3. Sample Preparation and Spotting:

  • SM (Starting Material): Dissolve a small amount of ethyl 2-methylthiazole-4-carboxylate in dichloromethane.

  • RXN (Reaction Mixture): At various time points during the reaction, withdraw a small aliquot (e.g., one drop) of the reaction mixture and dilute it with a small volume of dichloromethane (e.g., 0.5 mL).

  • Spotting:

    • Using a clean capillary tube, touch the 'SM' solution to the corresponding mark on the TLC plate. The spot should be small and concentrated (1-2 mm in diameter).
    • Using another clean capillary tube, spot the diluted 'RXN' mixture on the 'RXN' mark.
    • On the 'CO' mark, first spot the 'SM' and then, using the other capillary, spot the 'RXN' mixture directly on top of the 'SM' spot. The co-spot helps to verify the identity of the starting material spot in the reaction lane.

4. Development of the TLC Plate:

  • Using forceps, carefully place the spotted TLC plate into the equilibrated developing chamber. Ensure the origin line is above the solvent level.

  • Cover the chamber and allow the mobile phase to ascend the plate by capillary action.

  • When the solvent front is about 1 cm from the top of the plate, remove the plate with forceps.

  • Immediately mark the position of the solvent front with a pencil.

5. Visualization:

  • Allow the plate to air dry completely in a fume hood.

  • UV Visualization: View the dried plate under a UV lamp at 254 nm. The thiazole ring and carbonyl group are expected to be UV-active, appearing as dark spots against the fluorescent background of the plate. Circle the observed spots with a pencil.

  • Staining (Destructive Visualization):

    • Potassium Permanganate Stain: This is a general stain for oxidizable functional groups, such as aldehydes. Dip the plate in the KMnO4 solution or spray it evenly. Aldehydes typically appear as yellow-brown spots on a purple background. Gentle heating may be required.
    • p-Anisaldehyde Stain: This stain is also effective for aldehydes, often producing colored spots upon heating.
    • 2,4-DNPH Stain: This reagent is highly specific for aldehydes and ketones, forming yellow to orange spots (hydrazones).

6. Interpretation and Data Analysis:

  • Calculate the Retention Factor (Rf) for each spot using the formula:

    • Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

  • Monitor the reaction progress by observing the intensity of the spots. As the reaction proceeds, the starting material spot ('SM') in the 'RXN' lane should diminish in intensity, while the product spot (this compound) should appear and increase in intensity. The reaction is considered complete when the starting material spot is no longer visible in the 'RXN' lane.

Data Presentation

The progress of the reaction can be qualitatively assessed by the relative intensities of the spots over time. For more quantitative analysis, techniques like densitometry or image analysis software can be employed. Below is a table of expected Rf values for the components in the specified TLC system.

CompoundRoleExpected Rf Value (Petroleum Ether:Acetone = 3:1)
Ethyl 2-methylthiazole-4-carboxylateStarting Material~ 0.65
This compound Product ~ 0.40
2-Methyl-4-(hydroxymethyl)thiazolePotential Byproduct~ 0.15

Note: These Rf values are estimates based on the relative polarities of the compounds and may vary depending on the specific experimental conditions (e.g., temperature, chamber saturation, plate manufacturer).

Visualizations

Logical Workflow for TLC Monitoring

TLC_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis prep_chamber Prepare TLC Chamber (Mobile Phase + Saturation) spot_plate Spot Plate prep_chamber->spot_plate prep_plate Prepare TLC Plate (Draw Origin Line) prep_plate->spot_plate prep_samples Prepare Samples (SM, RXN, CO) prep_samples->spot_plate develop_plate Develop Plate spot_plate->develop_plate dry_plate Dry Plate develop_plate->dry_plate visualize Visualize Spots (UV, Stain) dry_plate->visualize calculate_rf Calculate Rf Values visualize->calculate_rf interpret Interpret Results (Reaction Progress) calculate_rf->interpret

Application Notes and Protocols for the Oxidation of 4-Methyl-5-Hydroxymethyl Thiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental protocols for the oxidation of 4-methyl-5-hydroxymethyl thiazole to 4-methyl-5-formylthiazole, a key intermediate in the synthesis of various pharmaceuticals, including the antibiotic Cefditoren pivoxil. The protocols outlined below are based on established chemical literature and patents, offering several methodologies to suit different laboratory capabilities and substrate sensitivities.

Introduction

The selective oxidation of primary alcohols to aldehydes is a fundamental transformation in organic synthesis. For the synthesis of 4-methyl-5-formylthiazole, various oxidizing agents and conditions have been successfully employed. The choice of oxidant is crucial to prevent over-oxidation to the corresponding carboxylic acid and to ensure compatibility with the thiazole ring, which can be sensitive to certain reaction conditions. This document details three primary methods for this conversion: oxidation using Manganese Dioxide (MnO2), Pyridinium Dichromate (PDC), and a TEMPO-catalyzed oxidation with sodium hypochlorite.

Experimental Protocols

Protocol 1: Oxidation with Activated Manganese Dioxide (MnO2)

Manganese dioxide is a mild and selective oxidizing agent for the conversion of primary alcohols to aldehydes, particularly for allylic, benzylic, and heterocyclic alcohols. The reaction is heterogeneous and typically requires an excess of the reagent.

Materials:

  • 4-methyl-5-hydroxymethyl thiazole

  • Activated Manganese Dioxide (MnO2)

  • Dichloromethane (CH2Cl2) or Chloroform (CHCl3)

  • Celite or Silica Gel

  • Anhydrous Magnesium Sulfate (MgSO4) or Sodium Sulfate (Na2SO4)

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Filter funnel and filter paper

Procedure:

  • To a solution of 4-methyl-5-hydroxymethyl thiazole (1 equivalent) in dichloromethane (e.g., 10 mL per gram of starting material), add activated manganese dioxide (5-10 equivalents).

  • Stir the resulting suspension vigorously at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction time can vary from a few hours to overnight.

  • Upon completion, filter the reaction mixture through a pad of Celite or silica gel to remove the manganese dioxide solids. Wash the filter cake with additional dichloromethane.

  • Combine the filtrate and washings and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude 4-methyl-5-formylthiazole.

  • Purify the crude product by column chromatography on silica gel or by distillation under reduced pressure.

Protocol 2: Oxidation with Pyridinium Dichromate (PDC)

Pyridinium dichromate is a versatile oxidizing agent that can convert primary alcohols to aldehydes in non-polar solvents like dichloromethane. It is considered less acidic than Pyridinium Chlorochromate (PCC) and is suitable for acid-sensitive substrates.

Materials:

  • 4-methyl-5-hydroxymethyl thiazole

  • Pyridinium Dichromate (PDC)

  • Dichloromethane (CH2Cl2), anhydrous

  • Silica gel

  • Anhydrous Sodium Sulfate (Na2SO4)

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Addition funnel

Procedure:

  • To a stirred suspension of Pyridinium Dichromate (1.5-2.0 equivalents) in anhydrous dichloromethane (e.g., 8 mL per gram of PDC), add a solution of 4-methyl-5-hydroxymethyl thiazole (1 equivalent) in anhydrous dichloromethane (e.g., 2 mL per gram of alcohol) dropwise from an addition funnel.

  • Stir the reaction mixture at room temperature. The reaction is typically complete within a few hours. Monitor the progress by TLC.

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.

  • Wash the silica gel pad with additional diethyl ether.

  • Combine the filtrate and washings and concentrate under reduced pressure using a rotary evaporator.

  • The resulting crude product can be further purified by column chromatography on silica gel.

Protocol 3: TEMPO-Catalyzed Oxidation with Sodium Hypochlorite

This method utilizes a catalytic amount of (2,2,6,6-Tetramethyl-1-piperidinyloxy) radical (TEMPO) in a biphasic system with sodium hypochlorite as the terminal oxidant. It is an efficient and often milder alternative to chromium-based oxidants.

Materials:

  • 4-methyl-5-hydroxymethyl thiazole

  • (2,2,6,6-Tetramethyl-1-piperidinyloxy) radical (TEMPO)

  • Potassium Bromide (KBr)

  • Sodium Bicarbonate (NaHCO3)

  • Sodium Hypochlorite (NaOCl) solution (commercial bleach)

  • Dichloromethane (CH2Cl2)

  • Deionized water

  • Sodium thiosulfate (Na2S2O3) solution, saturated

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO4)

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Separatory funnel

Procedure:

  • Dissolve 4-methyl-5-hydroxymethyl thiazole (1 equivalent) in dichloromethane (e.g., 6 mL per gram of alcohol).

  • To this solution, add an aqueous solution of sodium bicarbonate (e.g., 0.34 g in 5 mL of water per gram of alcohol).

  • Cool the biphasic mixture to 0-5 °C in an ice bath.

  • Add TEMPO (approx. 0.005 equivalents) and an aqueous solution of potassium bromide (e.g., 0.12 g in 0.2 mL of water per gram of alcohol).

  • Add the sodium hypochlorite solution (approx. 1.2 equivalents) dropwise while maintaining the temperature between 0-5 °C.

  • Stir the reaction mixture vigorously at 0-5 °C and monitor the progress by TLC or HPLC.

  • After the reaction is complete, quench the excess oxidant by adding a saturated aqueous solution of sodium thiosulfate.

  • Separate the organic layer. Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure to yield the crude product, which can be purified by column chromatography or distillation.

Data Presentation

ParameterProtocol 1: MnO2 OxidationProtocol 2: PDC OxidationProtocol 3: TEMPO-Catalyzed Oxidation
Oxidizing Agent Activated Manganese DioxidePyridinium DichromateTEMPO (catalyst), NaOCl (oxidant)
Solvent Dichloromethane or ChloroformAnhydrous DichloromethaneDichloromethane / Water (biphasic)
Stoichiometry 5-10 equivalents1.5-2.0 equivalents0.005 eq. TEMPO, 1.2 eq. NaOCl
Temperature Room TemperatureRoom Temperature0-5 °C
Typical Reaction Time Hours to Overnight1-4 hours1-3 hours
Work-up FiltrationFiltration through silica gelQuenching, Extraction
Purity (post-workup) Moderate to HighHighHigh
Yield Variable, depends on MnO2 activityGood to ExcellentGood to Excellent

Experimental Workflows

experimental_workflow_oxidation cluster_protocol1 Protocol 1: MnO2 Oxidation cluster_protocol2 Protocol 2: PDC Oxidation cluster_protocol3 Protocol 3: TEMPO-Catalyzed Oxidation p1_start Dissolve Starting Material in CH2Cl2 p1_react Add MnO2, Stir at RT p1_start->p1_react p1_filter Filter through Celite p1_react->p1_filter p1_dry Dry Filtrate p1_filter->p1_dry p1_evap Evaporate Solvent p1_dry->p1_evap p1_purify Purify Product p1_evap->p1_purify p2_start Suspend PDC in CH2Cl2 p2_add Add Starting Material Solution p2_start->p2_add p2_react Stir at RT p2_add->p2_react p2_workup Dilute with Ether, Filter through Silica p2_react->p2_workup p2_evap Evaporate Solvent p2_workup->p2_evap p2_purify Purify Product p2_evap->p2_purify p3_start Dissolve Starting Material in CH2Cl2/NaHCO3(aq) p3_cool Cool to 0-5 °C p3_start->p3_cool p3_add Add TEMPO, KBr, and NaOCl p3_cool->p3_add p3_react Stir at 0-5 °C p3_add->p3_react p3_quench Quench with Na2S2O3 p3_react->p3_quench p3_extract Extract with CH2Cl2 p3_quench->p3_extract p3_dry Dry Organic Layer p3_extract->p3_dry p3_evap Evaporate Solvent p3_dry->p3_evap p3_purify Purify Product p3_evap->p3_purify

Caption: Comparative workflow of the three experimental protocols for the oxidation of 4-methyl-5-hydroxymethyl thiazole.

Signaling Pathway Context

4-Methyl-5-formylthiazole is a crucial building block in the synthesis of third-generation cephalosporin antibiotics, such as Cefditoren pivoxil. These antibiotics function by inhibiting bacterial cell wall synthesis, a critical pathway for bacterial survival.

signaling_pathway cluster_synthesis Chemical Synthesis cluster_moa Mechanism of Action start 4-Methyl-5-hydroxymethyl thiazole product 4-Methyl-5-formylthiazole start->product Oxidation cefditoren Cefditoren Pivoxil (Antibiotic) product->cefditoren Further Synthetic Steps pbp Penicillin-Binding Proteins (PBPs) cefditoren->pbp Inhibition cell_wall Bacterial Cell Wall Synthesis pbp->cell_wall Catalyzes lysis Bacterial Cell Lysis cell_wall->lysis Inhibition leads to

Caption: Synthetic pathway to Cefditoren Pivoxil and its mechanism of action on bacterial cell wall synthesis.

Troubleshooting & Optimization

How to improve the yield of 4-Formyl-2-methylthiazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An essential intermediate in pharmaceutical synthesis, particularly for the antibiotic Cefditoren Pivoxil, 4-Formyl-2-methylthiazole requires synthetic routes that are both high-yielding and efficient.[1][2] This technical support center provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides and frequently asked questions to address common challenges encountered during its synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to produce this compound?

A1: There are several established methods for the synthesis of this compound. The most common strategies include:

  • Catalytic Hydrogenation of an Acid Chloride: This method involves the Rosenmund reduction of 4-methylthiazole-5-carboxylic acid chloride using a palladium-barium sulfate (Pd/BaSO₄) catalyst. It is often favored for its high yield and suitability for industrial-scale production due to its relatively eco-friendly nature.[2][3]

  • Oxidation of an Alcohol: This approach starts with the oxidation of 4-methyl-5-(hydroxymethyl)thiazole. Various oxidizing agents can be employed, such as manganese dioxide (MnO₂), chromium trioxide (CrO₃), or sodium hypochlorite (NaOCl).[3][4] However, many of these reagents are considered environmentally unfriendly and can be expensive.[2][3]

  • Reduction of a Carboxylic Ester: This route involves the reduction of an ester, such as ethyl 2-methylthiazole-4-carboxylate, using a reducing agent like Diisobutylaluminum hydride (DIBAL-H) or lithium aluminum hydride (LiAlH₄).[3][5] These methods can be effective but often require stringent anhydrous conditions and costly reagents.[2][3]

Q2: My starting material, 4-methylthiazole-5-carboxylic acid, is difficult to convert to the final product. What is the standard activation step?

A2: To facilitate the synthesis, 4-methylthiazole-5-carboxylic acid is typically converted to a more reactive intermediate, 4-methylthiazole-5-carboxylic acid chloride. This is achieved by refluxing the carboxylic acid with thionyl chloride (SOCl₂). The excess thionyl chloride is then removed by distillation under reduced pressure, and the resulting acid chloride is used directly in the next step without extensive purification.[2]

Q3: Are there greener or more eco-friendly synthesis methods available?

A3: Yes, the Pd/BaSO₄ catalyzed hydrogenation of 4-methylthiazole-5-carboxylic acid chloride is considered a more eco-friendly and efficient method compared to routes that use stoichiometric amounts of heavy metal oxidants (like CrO₃) or powerful reducing agents (like LiAlH₄).[2][3] Additionally, research into one-pot synthesis methods for thiazole precursors aims to reduce work-up steps and solvent waste.[6]

Troubleshooting Guide for Yield Improvement

Q4: My reaction yield is consistently low when using the Pd/BaSO₄ hydrogenation method. What are the potential causes?

A4: Low yields in this reaction can stem from several factors:

  • Catalyst Inactivity: The Pd/BaSO₄ catalyst may be deactivated or of poor quality. Ensure it is properly prepared and handled. The particle size of the BaSO₄ support and the percentage of palladium are critical; one study found that a 7.5% palladium content was optimal.[3]

  • Suboptimal Temperature: The reaction temperature is crucial. For the hydrogenation in xylene, the optimal temperature has been reported to be 140°C.[2] Operating at lower temperatures may result in an incomplete reaction.

  • Presence of Impurities: The 4-methylthiazole-5-carboxylic acid chloride intermediate must be free of excess thionyl chloride, as this can poison the palladium catalyst. Ensure it is sufficiently removed via distillation.

  • Inefficient Hydrogen Delivery: Ensure that hydrogen gas is passed through the reaction mixture efficiently and at an appropriate pressure to facilitate the reaction.

Q5: I am observing the formation of multiple side products during the oxidation of 4-methyl-5-(hydroxymethyl)thiazole. How can I improve selectivity?

A5: The formation of side products in oxidation reactions is often due to over-oxidation or degradation. To minimize this:

  • Choice of Oxidant: Use a milder or more selective oxidizing agent. For example, pyridinium chlorochromate (PCC) or manganese dioxide (MnO₂) are often more selective than stronger oxidants like Jones reagent (CrO₃/H₂SO₄).[4]

  • Temperature Control: Perform the reaction at a lower temperature (e.g., 0-15 °C) to reduce the rate of side reactions.[4]

  • Reaction Time: Monitor the reaction closely using Thin Layer Chromatography (TLC). Stop the reaction as soon as the starting material is consumed to prevent the formation of over-oxidized products.[4]

Q6: How can I effectively purify the final this compound product?

A6: Purification strategies depend on the synthetic route and the nature of the impurities. Common methods include:

  • Acid-Base Extraction: For the hydrogenation method, the product can be extracted from the organic solvent (xylene) into an acidic aqueous solution (e.g., 10% HCl). The aqueous layer is then neutralized (e.g., with sodium carbonate) and the pure product is re-extracted into an organic solvent like chloroform.[2]

  • Column Chromatography: For smaller-scale reactions or to remove closely related impurities, silica gel column chromatography is effective. A typical eluent system is a mixture of ethyl acetate and hexane.[5]

  • Distillation: If the product is sufficiently volatile and thermally stable, vacuum distillation can be an effective purification method.[7]

Quantitative Data on Reaction Optimization

The optimization of reaction parameters is critical for maximizing yield. The following table summarizes key findings from studies on the synthesis of this compound and related thiazole derivatives.

ParameterConditionEffect on Yield/ReactionReference
Catalyst (Hydrogenation) Pd Content on BaSO₄Yield increases with Pd content up to 7.5%; higher content shows little additional benefit.[3]
BaSO₄ Particle SizeSmaller particle sizes of the support can influence catalytic activity.[3]
Additives (TsOH, AlCl₃, etc.)Found to have an adverse effect on yield in the hydrogenation of the acid chloride.[2]
Temperature Hydrogenation in XyleneOptimal temperature identified as 140°C.[2]
General Thiazole SynthesisReflux conditions showed a 33% yield increase over room temperature in one case.[8]
Solvent HydrogenationXylene is an effective solvent.[2]
Multi-component ReactionAcetic acid was found to be the superior solvent compared to others like DMF or Toluene.[8][9]

Key Experimental Protocols

Protocol 1: Synthesis via Pd/BaSO₄ Catalyzed Hydrogenation[2]
  • Preparation of 4-methylthiazole-5-carboxylic acid chloride:

    • Add 4-methylthiazole-5-carboxylic acid (1.5 g) to thionyl chloride (10 mL).

    • Reflux the mixture for 2 hours.

    • Distill off the excess thionyl chloride under reduced pressure. The remaining acid chloride is used directly.

  • Hydrogenation:

    • Add xylene (30 mL) to the freshly prepared acid chloride.

    • Add the Pd/BaSO₄ catalyst (e.g., 7.5% Pd).

    • Heat the mixture to 140°C while bubbling hydrogen gas through it.

    • Monitor the reaction progress by TLC (petroleum ether-acetone = 3:1).

  • Work-up and Purification:

    • Once the reaction is complete, filter the mixture to remove the catalyst.

    • Extract the filtrate with 10% HCl (3 x 30 mL).

    • Neutralize the combined aqueous layers to a pH of 8 with sodium carbonate.

    • Extract the product with chloroform (3 x 30 mL).

    • Distill the chloroform to obtain the pure this compound.

Protocol 2: Synthesis via Reduction of an Ester[5]
  • Reaction Setup:

    • Dissolve ethyl 2-methylthiazole-4-carboxylate (1.00 g, 5.8 mmol) in toluene (18 mL).

    • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Reduction:

    • Slowly add a 1 M solution of diisobutylaluminum hydride (DIBAL-H) in dichloromethane (11.1 mL) dropwise to the cooled solution.

    • Maintain the temperature at -78 °C and continue stirring for 4 hours.

  • Quenching and Work-up:

    • Quench the reaction by adding acetic acid (0.46 mL).

    • Allow the mixture to warm slowly to 25 °C.

    • Treat the residue with dichloromethane and Rochelle's salt solution, stirring vigorously until two clear phases form.

    • Separate the organic layer and wash sequentially with 10% NaHCO₃ solution and brine.

  • Purification:

    • Dry the organic layer with anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the residue by silica gel column chromatography (14% ethyl acetate in hexane) to yield the product.

Visualized Workflows and Logic

G cluster_start Starting Materials cluster_reaction1 Step 1: Acid Chloride Formation cluster_reaction2 Step 2: Hydrogenation cluster_workup Step 3: Purification A 4-Methylthiazole- 5-carboxylic Acid C Reflux for 2h A->C B Thionyl Chloride B->C D Distill excess SOCl₂ C->D E 4-Methylthiazole-5- carboxylic acid chloride D->E F Add Xylene, Pd/BaSO₄ E->F G Heat to 140°C with H₂ gas F->G H Monitor by TLC G->H I Filter Catalyst H->I J Acid-Base Extraction I->J K Solvent Evaporation J->K L Final Product: This compound K->L

Caption: Experimental workflow for the Pd/BaSO₄ catalyzed synthesis of this compound.

G Start Low Yield Observed CheckPurity Check Purity of Starting Materials Start->CheckPurity Issue? CheckCatalyst Verify Catalyst Activity (Age, Loading, Poisoning) Start->CheckCatalyst Issue? CheckTemp Optimize Reaction Temperature Start->CheckTemp Issue? CheckTime Increase Reaction Time & Monitor with TLC Start->CheckTime Issue? CheckPurity->CheckCatalyst Impure Purify/Replace Reagents CheckPurity->Impure Yes CheckCatalyst->CheckTemp NewCatalyst Use Fresh Catalyst / Optimize Loading CheckCatalyst->NewCatalyst Yes CheckTemp->CheckTime AdjustTemp Adjust Temperature (e.g., to 140°C) CheckTemp->AdjustTemp Yes ContinueRxn Ensure Reaction Reaches Completion CheckTime->ContinueRxn Yes Result Yield Improved Impure->Result NewCatalyst->Result AdjustTemp->Result ContinueRxn->Result

Caption: Troubleshooting logic for diagnosing and resolving low reaction yield issues.

References

Technical Support Center: Purification of Crude 4-Formyl-2-methylthiazole by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and detailed protocols for the purification of crude 4-Formyl-2-methylthiazole using column chromatography. It is intended for researchers, scientists, and professionals in the field of drug development.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is the recommended solvent system for the column chromatography of this compound?

A1: A common and effective eluent system is a gradient of hexane and ethyl acetate.[1] Start with a non-polar mixture, such as 100% hexane or a 9:1 hexane to ethyl acetate ratio, and gradually increase the polarity by increasing the proportion of ethyl acetate.[1] The optimal gradient will depend on the specific impurities present in your crude mixture. It is highly recommended to first determine the ideal solvent system by running thin-layer chromatography (TLC) plates.

Q2: My compound is not moving off the column. What should I do?

A2: This issue, known as "streaking" or "tailing," can occur for several reasons:

  • Incorrect Solvent System: The eluent may be too non-polar. Gradually increase the polarity of your solvent system. For example, if you are using a 9:1 hexane:ethyl acetate mixture, try moving to a 4:1 or 3:2 ratio.[1]

  • Compound Degradation: this compound, being an aldehyde, can be sensitive to the acidic nature of standard silica gel, leading to decomposition on the column.[2] You can test for silica stability by spotting your compound on a TLC plate, letting it sit for a period, and then developing it to see if degradation spots appear.[2]

  • Strong Adsorption: The aldehyde functional group can interact strongly with the silica gel. To mitigate this, you can try deactivating the silica gel by adding a small percentage of a polar solvent like methanol or a base like triethylamine to your eluent system.

Q3: I am observing poor separation between my product and an impurity. How can I improve the resolution?

A3: To enhance separation:

  • Optimize the Solvent System: Use a shallower gradient during elution. This means making smaller, more gradual increases in the polarity of the eluent.

  • Column Dimensions: Use a longer and narrower column to increase the surface area and improve separation.

  • Loading Technique: Ensure you are using the correct loading technique. Dry loading is often preferred as it can lead to sharper bands and better separation.[1][3] To do this, dissolve your crude product in a suitable solvent, adsorb it onto a small amount of silica gel, evaporate the solvent, and then carefully add the dried, impregnated silica onto the top of your column.[3]

Q4: The yield of my purified product is very low. What are the potential causes?

A4: Low yield can be attributed to several factors:

  • Product Decomposition: As mentioned, the compound may be degrading on the silica gel.[2] Consider using deactivated silica or an alternative stationary phase like alumina.

  • Irreversible Adsorption: The compound may be sticking irreversibly to the column. A "methanol purge" at the end of the chromatography, where 100% methanol is run through the column, can help elute highly polar compounds that remain adsorbed.

  • Co-elution with Impurities: Your product might be eluting with impurities, leading to the discarding of mixed fractions and thus a lower isolated yield. Improved separation techniques, as described above, can help with this.

  • Product Volatility: While less common for this specific compound under normal conditions, ensure that you are not losing your product during solvent evaporation if it has some volatility.

Q5: My purified this compound is a yellow oil, but it turns into a dark tar over time. How can I prevent this?

A5: This discoloration and degradation upon storage is a known issue.[1] It is recommended to use the freshly purified this compound as soon as possible, ideally within a week of purification.[1] For short-term storage, keep it in a tightly sealed container under an inert atmosphere (like nitrogen or argon) and store it in a refrigerator.[1]

Experimental Protocol: Column Chromatography of Crude this compound

This protocol outlines a general procedure for the purification of crude this compound.

1. Materials and Equipment:

  • Crude this compound

  • Silica gel (Geduran Si 60, 0.040-0.063 mm)[1]

  • Hexane (analytical grade)

  • Ethyl acetate (analytical grade)

  • Glass chromatography column

  • Collection tubes or flasks

  • Thin-layer chromatography (TLC) plates, chamber, and UV lamp

  • Rotary evaporator

2. Procedure:

  • TLC Analysis:

    • Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution on a TLC plate.

    • Develop the TLC plate using various hexane:ethyl acetate solvent systems (e.g., 9:1, 4:1, 1:1) to determine the optimal eluent for separation. The ideal system should give your product an Rf value of approximately 0.2-0.4.

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, least polar eluent determined from your TLC analysis (e.g., 9:1 hexane:ethyl acetate).

    • Pour the slurry into the chromatography column, ensuring there are no air bubbles. Allow the silica to settle into a uniform bed.

    • Drain the excess solvent until the solvent level is just at the top of the silica bed.

  • Sample Loading (Dry Loading Method): [1][3]

    • Dissolve the crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane).

    • Add a small amount of silica gel to this solution.

    • Remove the solvent using a rotary evaporator until a dry, free-flowing powder is obtained.[3]

    • Carefully add this powder to the top of the packed column.

    • Gently add a thin layer of sand on top of the sample to prevent disturbance during solvent addition.

  • Elution:

    • Carefully add the initial eluent to the column.

    • Begin collecting fractions.

    • Gradually increase the polarity of the eluent as the column runs (gradient elution). For example, you might start with 500 mL of 100% hexane, followed by 750 mL of a 4:1 hexane:ethyl acetate mixture, and then 500 mL of a 3:2 mixture.[1]

    • Monitor the elution of your compound by spotting fractions on TLC plates and visualizing under a UV lamp.

  • Fraction Pooling and Solvent Removal:

    • Combine the fractions that contain the pure product, as identified by TLC.

    • Remove the solvent from the pooled fractions using a rotary evaporator to obtain the purified this compound.

Data Presentation

ParameterRecommended Value/SystemSource
Stationary Phase Silica Gel (Geduran Si 60, 0.040-0.063 mm)[1]
Mobile Phase Gradient of Hexane and Ethyl Acetate[1]
Example Gradient 100% Hexane -> 4:1 Hexane:EtOAc -> 3:2 Hexane:EtOAc[1]
Loading Method Dry Loading on Celite or Silica Gel[1]
Optimal TLC Rf ~0.2 - 0.4

Visualization

Purification_Troubleshooting start Start Purification tlc Run TLC to Determine Optimal Solvent System start->tlc pack_column Pack Column with Silica Gel Slurry tlc->pack_column load_sample Load Crude Sample (Dry Loading Recommended) pack_column->load_sample elute Elute with Gradient (e.g., Hexane:EtOAc) load_sample->elute monitor Monitor Fractions by TLC elute->monitor no_movement Problem: Compound Not Moving elute->no_movement Issue? poor_separation Problem: Poor Separation elute->poor_separation Issue? pool Pool Pure Fractions monitor->pool evaporate Evaporate Solvent pool->evaporate product Purified Product evaporate->product low_yield Problem: Low Yield product->low_yield Issue? increase_polarity Solution: Increase Eluent Polarity no_movement->increase_polarity Cause: Eluent too non-polar check_stability Solution: Check for Degradation on Silica no_movement->check_stability Cause: Degradation shallow_gradient Solution: Use Shallower Gradient / Longer Column poor_separation->shallow_gradient Fix reoptimize_loading Solution: Optimize Loading Technique poor_separation->reoptimize_loading Fix use_deactivated_silica Solution: Use Deactivated Silica or Alumina low_yield->use_deactivated_silica Cause: Degradation methanol_purge Solution: Perform Methanol Purge low_yield->methanol_purge Cause: Strong Adsorption

Caption: Troubleshooting workflow for the column chromatography purification of this compound.

References

Technical Support Center: Synthesis of 4-Formyl-2-methylthiazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Formyl-2-methylthiazole.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The most prevalent laboratory and industrial methods for the synthesis of this compound include:

  • Reduction of Ethyl 2-methylthiazole-4-carboxylate: This method commonly employs a hydride reducing agent, such as Diisobutylaluminium hydride (DIBAL-H), to selectively reduce the ester to an aldehyde.[1]

  • Oxidation of 4-(hydroxymethyl)-2-methylthiazole: This route involves the oxidation of the corresponding primary alcohol using various oxidizing agents.

  • Rosenmund Reduction of 2-methylthiazole-4-carbonyl chloride: This classic method involves the catalytic hydrogenation of the acid chloride to the aldehyde.

Q2: What are the typical purities and yields for the synthesis of this compound?

A2: Purity and yields are highly dependent on the chosen synthetic route and optimization of reaction conditions. For instance, a procedure involving the reduction of ethyl 2-methylthiazole-4-carboxylate with DIBAL-H has been reported to yield the target product at around 38% after purification.[1] Purity is often assessed by techniques like HPLC, with purities of 97-98% being achievable after proper workup and purification.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound and provides potential solutions.

Issue 1: Low Yield of this compound in the DIBAL-H Reduction of Ethyl 2-methylthiazole-4-carboxylate

Possible Cause 1: Over-reduction to the alcohol.

  • Observation: Presence of a significant amount of 4-(hydroxymethyl)-2-methylthiazole in the crude product, identified by techniques like NMR or GC-MS.

  • Explanation: DIBAL-H is a powerful reducing agent that can further reduce the desired aldehyde to the corresponding alcohol.[2][3] This is more likely to occur if an excess of DIBAL-H is used or if the reaction temperature is not kept sufficiently low.

  • Solution:

    • Carefully control the stoichiometry of DIBAL-H. Use of 1.0-1.2 equivalents is typically recommended.

    • Maintain a low reaction temperature, typically -78 °C, throughout the addition of DIBAL-H and for a period thereafter.[1]

    • Slow, dropwise addition of the DIBAL-H solution to the ester is crucial to control the reaction exotherm.

Possible Cause 2: Incomplete reaction.

  • Observation: A significant amount of unreacted ethyl 2-methylthiazole-4-carboxylate remains in the crude product.

  • Explanation: Insufficient DIBAL-H or a reaction time that is too short can lead to incomplete conversion of the starting material.

  • Solution:

    • Ensure the use of at least one full equivalent of DIBAL-H.

    • Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.

    • Ensure the DIBAL-H reagent is of high quality and has not degraded during storage.

ParameterCondition A (Low Yield)Condition B (Optimized Yield)
DIBAL-H (equivalents) > 1.51.1
Temperature -60 °C to -40 °C-78 °C
Reaction Time 1 hour4 hours[1]
Side Product (Alcohol) HighLow
Starting Material LowLow
Issue 2: Formation of 2-Methylthiazole-4-carboxylic acid during the Oxidation of 4-(hydroxymethyl)-2-methylthiazole

Possible Cause: Over-oxidation.

  • Observation: Presence of 2-methylthiazole-4-carboxylic acid as a significant impurity.

  • Explanation: Strong oxidizing agents or harsh reaction conditions can lead to the oxidation of the aldehyde product to the corresponding carboxylic acid.

  • Solution:

    • Employ milder oxidizing agents that are selective for the conversion of primary alcohols to aldehydes, such as pyridinium chlorochromate (PCC) or a Swern oxidation.

    • Carefully control the reaction temperature and stoichiometry of the oxidizing agent.

Oxidizing AgentTypical Side Products
Potassium Permanganate 2-Methylthiazole-4-carboxylic acid
Pyridinium Chlorochromate (PCC) Minimal over-oxidation
Swern Oxidation Minimal over-oxidation
Issue 3: Isomeric Impurities in the Final Product

Possible Cause: Lack of regioselectivity in the initial thiazole ring formation (Hantzsch Synthesis).

  • Observation: Presence of an isomeric thiazole aldehyde in the final product.

  • Explanation: The Hantzsch thiazole synthesis, a common method for preparing the thiazole core, can sometimes yield a mixture of regioisomers depending on the substrates and reaction conditions. For example, the reaction of an unsymmetrical α-haloketone with a thioamide can lead to two different thiazole products.

  • Solution:

    • Carefully select the starting materials for the Hantzsch synthesis to favor the formation of the desired regioisomer.

    • Optimize the reaction conditions (e.g., solvent, temperature, pH) to improve regioselectivity.[4]

    • Purify the intermediate thiazole derivative to remove any unwanted isomers before proceeding to the aldehyde formation step.

Experimental Protocols

Synthesis of this compound via DIBAL-H Reduction of Ethyl 2-methylthiazole-4-carboxylate [1]

  • Dissolve ethyl 2-methylthiazole-4-carboxylate (1.00 g, 5.8 mmol) in dry toluene (18 mL) in a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a 1 M solution of diisobutylaluminum hydride (DIBAL-H) in dichloromethane (11.1 mL, 11.1 mmol, ~1.9 equivalents - note: original source uses a higher equivalence, careful control is advised) dropwise to the stirred solution over a period of 30 minutes, ensuring the internal temperature does not rise significantly.

  • After the addition is complete, continue stirring the reaction mixture at -78 °C for 4 hours.

  • Quench the reaction by the slow, dropwise addition of acetic acid (0.46 mL).

  • Allow the reaction mixture to warm slowly to room temperature and concentrate under reduced pressure.

  • To the residue, add dichloromethane and a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate). Stir vigorously until two clear phases are formed.

  • Separate the organic layer, and wash it sequentially with 10% aqueous NaHCO3 solution and saturated brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (e.g., using 14% ethyl acetate in hexane as the eluent) to afford this compound.

Visualizations

Synthesis_Workflow cluster_reduction Reduction Route cluster_oxidation Oxidation Route Ester Ethyl 2-methylthiazole-4-carboxylate Aldehyde This compound Ester->Aldehyde DIBAL-H, -78°C Alcohol 4-(hydroxymethyl)-2-methylthiazole (Side Product) Aldehyde->Alcohol Over-reduction (excess DIBAL-H or higher temp) Start_Alcohol 4-(hydroxymethyl)-2-methylthiazole Target_Aldehyde This compound Start_Alcohol->Target_Aldehyde PCC or Swern Oxidation Carboxylic_Acid 2-Methylthiazole-4-carboxylic acid (Side Product) Target_Aldehyde->Carboxylic_Acid Over-oxidation (strong oxidant)

Caption: Synthetic routes to this compound and common side products.

Troubleshooting_Logic Start Low Yield or Impure Product Identify_Route Which synthetic route was used? Start->Identify_Route Reduction DIBAL-H Reduction Identify_Route->Reduction Reduction Oxidation Alcohol Oxidation Identify_Route->Oxidation Oxidation Check_Reduction_Side_Products Check for alcohol side product Reduction->Check_Reduction_Side_Products Check_Oxidation_Side_Products Check for carboxylic acid side product Oxidation->Check_Oxidation_Side_Products Over_Reduction Over-reduction likely. - Decrease DIBAL-H equivalents. - Maintain -78°C. Check_Reduction_Side_Products->Over_Reduction Yes Incomplete_Reduction Incomplete reaction. - Check DIBAL-H quality/equivalents. - Increase reaction time. Check_Reduction_Side_Products->Incomplete_Reduction No (starting material remains) Over_Oxidation Over-oxidation occurred. - Use milder oxidant (e.g., PCC). - Control temperature. Check_Oxidation_Side_Products->Over_Oxidation Yes Incomplete_Oxidation Incomplete reaction. - Increase oxidant equivalents or time. Check_Oxidation_Side_Products->Incomplete_Oxidation No (starting material remains)

Caption: Troubleshooting workflow for identifying side products.

References

Optimizing reaction conditions for thiazole synthesis (solvent, temperature)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize reaction conditions for thiazole synthesis, with a specific focus on solvent and temperature.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing thiazoles?

A1: The Hantzsch thiazole synthesis and the Cook-Heilbron synthesis are among the most classic and widely used methods.[1][2] The Hantzsch synthesis involves the reaction of an α-haloketone with a thioamide.[2][3][4] The Cook-Heilbron synthesis produces 5-aminothiazoles from the reaction of an α-aminonitrile with reagents like carbon disulfide.[1][5] Numerous modern variations and novel methods have also been developed to improve yields, shorten reaction times, and employ greener conditions.[6][7]

Q2: How does the choice of solvent impact thiazole synthesis?

A2: The solvent plays a critical role in reaction rate and yield by influencing reactant solubility, stabilizing intermediates, and affecting the reaction mechanism.[8] Polar protic solvents like ethanol, methanol, and butanol are commonly used, often under reflux conditions.[7][8] In some cases, anhydrous or solvent-free conditions have been shown to be highly effective, leading to shorter reaction times and simpler workups.[8][9] It is highly recommended to perform a small-scale solvent screening to determine the optimal choice for a specific set of substrates.[8]

Q3: What is the typical temperature range for thiazole synthesis, and how does it affect the reaction?

A3: Reaction temperatures vary significantly depending on the synthetic method. Conventional heating often requires refluxing for several hours.[8] However, microwave-assisted synthesis can dramatically reduce reaction times to just a few minutes, often conducted at temperatures between 90-130°C.[1][8] While higher temperatures generally increase the reaction rate, they can also lead to the formation of side products.[10] Therefore, temperature must be carefully optimized for each specific reaction. Some modern, visible-light-induced methods can even proceed at room temperature.[6]

Q4: My Hantzsch synthesis is giving a low yield. What are the first parameters I should check?

A4: For low yields in a Hantzsch synthesis, first verify the purity of your reactants, especially the α-haloketone and the thioamide, as impurities can lead to side reactions.[8] The stability of the thioamide can be a limiting factor.[8] Next, re-evaluate your reaction conditions. The choice of solvent and temperature are critical and interdependent. Running small-scale optimization experiments to screen different solvents and temperatures is a crucial step.[7][8] Finally, ensure the stoichiometry of your reactants is correct; sometimes using a slight excess of the thioamide can improve conversion.[4]

Troubleshooting Guide: Low Product Yield

Problem: The yield of the desired thiazole product is low or non-existent.

Below is a logical workflow to diagnose and resolve common issues related to low yields in thiazole synthesis.

Troubleshooting_Low_Yield start Low Yield Observed check_reactants Step 1: Verify Reactants start->check_reactants check_conditions Step 2: Optimize Conditions check_reactants->check_conditions Reactants OK purity Purity Check: - Check for degradation - Re-purify if necessary check_reactants->purity stoichiometry Stoichiometry Check: - Verify molar ratios - Consider excess thioamide check_reactants->stoichiometry check_workup Step 3: Review Workup check_conditions->check_workup Conditions OK solvent Solvent Optimization: - Screen different solvents (See Table 1) - Ensure anhydrous if needed check_conditions->solvent temperature Temperature Optimization: - Gradually increase/decrease T - Consider microwave heating check_conditions->temperature incomplete_rxn Incomplete Reaction: - Extend reaction time - Monitor by TLC check_conditions->incomplete_rxn precipitation Product Precipitation: - Ensure pH is correct for precipitation during workup check_workup->precipitation

Caption: Troubleshooting flowchart for low thiazole synthesis yields.

Data on Reaction Condition Optimization

Optimizing solvent and temperature is key to maximizing yield and minimizing reaction time. The following tables summarize data from studies on Hantzsch thiazole synthesis.

Table 1: Effect of Solvent on a One-Pot Hantzsch Thiazole Synthesis [7]

SolventTemperature (°C)Time (h)Yield (%)
Water100 (Reflux)5.082
Ethanol78 (Reflux)6.075
Methanol65 (Reflux)6.568
1-Butanol118 (Reflux)4.585
2-Propanol82 (Reflux)5.580
Acetonitrile25 (Room Temp)12.0No Reaction

Reaction conditions: 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, thiourea, and benzaldehyde catalyzed by silica-supported tungstosilisic acid.

Table 2: Effect of Temperature on a Hantzsch Thiazole Synthesis in 1-Butanol [7]

Temperature (°C)Time (h)Yield (%)
25 (Room Temp)12.0No Reaction
608.055
806.072
1005.080
118 (Reflux)4.585

Reaction conditions: Same as Table 1, with 1-Butanol used as the solvent.

Experimental Protocols

Protocol 1: Hantzsch Synthesis of 2-Amino-4-phenylthiazole

This protocol is adapted from a standard laboratory procedure for the Hantzsch thiazole synthesis.[3]

Materials:

  • 2-Bromoacetophenone

  • Thiourea

  • Methanol

  • 5% Sodium Carbonate (Na₂CO₃) solution

  • Water (for rinsing)

Procedure:

  • Reaction Setup: In a 20 mL vial, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol). Add methanol (5 mL) and a magnetic stir bar.

  • Heating: Heat the mixture with stirring on a hot plate. A gentle boil is acceptable. Continue heating and stirring for 30 minutes.[4]

  • Cooling: Remove the reaction from the heat and allow the solution to cool to room temperature.

  • Precipitation: Pour the cooled reaction contents into a beaker containing 20 mL of 5% Na₂CO₃ solution. Swirl the beaker to mix the contents thoroughly. The thiazole product is initially protonated and soluble in methanol; neutralization with the weak base causes the neutral product to precipitate.[4]

  • Isolation: Collect the solid product by filtration using a Büchner funnel.

  • Washing: Rinse the collected solid (filter cake) with water to remove any remaining salts and impurities.

  • Drying: Spread the collected solid on a watch glass and allow it to air dry completely before determining the mass and percent yield.[3]

Below is a diagram illustrating the general experimental workflow.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation reagents Combine Reactants (α-haloketone, thioamide) add_solvent Add Solvent (e.g., Methanol) reagents->add_solvent heat Heat and Stir (e.g., 30 min) add_solvent->heat cool Cool to RT heat->cool precipitate Precipitate Product (add to Na₂CO₃ solution) cool->precipitate filtrate Filter Solid precipitate->filtrate wash Wash with Water filtrate->wash dry Air Dry Product wash->dry

Caption: General experimental workflow for Hantzsch thiazole synthesis.

References

Minimizing byproduct formation in Hantzsch thiazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize byproduct formation in the Hantzsch thiazole synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in the Hantzsch thiazole synthesis?

A1: Common byproducts encountered during the Hantzsch thiazole synthesis include:

  • Unreacted starting materials: Residual α-haloketones and thioamides can contaminate the final product if the reaction does not go to completion.[1]

  • Oxazole derivatives: Formation of an oxazole can occur if the thioamide starting material is contaminated with its corresponding amide.[1]

  • Dimerization or polymerization products: Under certain conditions, the starting materials or reactive intermediates can undergo self-condensation, leading to higher molecular weight impurities.[1]

  • Isomeric thiazoles: When using N-substituted thioureas, there is a possibility of forming isomeric thiazole products, particularly under acidic conditions.[2]

Q2: How can I monitor the progress of my Hantzsch thiazole synthesis to minimize byproducts?

A2: Thin-layer chromatography (TLC) is an effective and straightforward technique for monitoring the reaction's progress. By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the disappearance of the reactant spots and the appearance of the product spot. This allows you to determine the optimal reaction time and prevent the formation of degradation products that may arise from prolonged heating.[1]

Q3: Are there "greener" or more efficient alternatives to the classical Hantzsch synthesis that can reduce byproduct formation?

A3: Yes, several modern techniques have been developed to improve the efficiency and environmental footprint of the Hantzsch synthesis, often leading to higher yields and fewer byproducts. These include:

  • Microwave-assisted synthesis: This method can dramatically reduce reaction times from hours to minutes and often results in higher yields.[3]

  • Solvent-free synthesis: Performing the reaction by grinding the reactants together without a solvent is an environmentally friendly approach that can be very rapid.[3][4]

  • Ultrasonic irradiation: The use of ultrasound can also lead to shorter reaction times and higher yields under milder conditions.[5]

  • Use of alternative catalysts: Various catalysts, such as silica-supported tungstosilisic acid or p-toluenesulfonic acid (PTSA), have been employed to improve reaction rates and yields.[1][6]

Troubleshooting Guide

Problem 1: Low yield of the desired thiazole product.

Possible Cause Troubleshooting Step
Poor quality of starting materials Ensure the purity of the α-haloketone and thioamide. α-Haloketones can be unstable and may need to be freshly prepared or purified before use.[1][7]
Suboptimal reaction conditions Optimize the reaction temperature, time, and solvent. A solvent screening may be necessary to find the best conditions for your specific substrates.[1][8]
Incomplete reaction Monitor the reaction by TLC to ensure it has gone to completion.[1] Consider extending the reaction time or increasing the temperature if necessary.
Side reactions consuming starting materials Refer to the byproduct section and adjust conditions to minimize the formation of specific side products. For example, using a slight excess of the thioamide can help consume the α-haloketone.[7]

Problem 2: Presence of significant impurities in the final product.

Impurity Type Identification Solution
Unreacted Starting Materials Compare the product's TLC with the starting materials.Improve reaction conditions to drive the reaction to completion. Purify the product via recrystallization or column chromatography.[1]
Oxazole Byproduct Characterization using spectroscopic methods (e.g., NMR, MS).Ensure the purity of the thioamide starting material, free from contamination with the corresponding amide.[1]
Dimerization/Polymerization Products Higher molecular weight signals in mass spectrometry.Optimize reactant concentrations and temperature. Lowering the temperature or using more dilute conditions may help.
Isomeric Thiazole Careful analysis of NMR spectra.For N-substituted thioureas, conduct the reaction under neutral or basic conditions to favor the formation of the 2-(N-substituted amino)thiazole.[2]

Data Presentation: Comparison of Synthetic Methods

The following table summarizes the typical yields and reaction times for various Hantzsch thiazole synthesis methods.

Synthetic RouteGeneral YieldsReaction TimeKey AdvantagesCommon Drawbacks
Classical Hantzsch Synthesis Good to Excellent (70-95%)2 - 24 hoursWell-established, broad substrate scope, reliable.Often requires elevated temperatures and long reaction times.[3]
Microwave-Assisted Hantzsch Excellent (85-98%)5 - 30 minutesDramatically reduced reaction times, often higher yields.[3]Requires specialized microwave equipment.[3]
Solvent-Free Hantzsch (Grinding) Good to Excellent (80-95%)10 - 20 minutesEnvironmentally friendly, simple workup, rapid.[3]May not be suitable for all substrates, scalability can be a concern.[3]
Ultrasonic Irradiation Good to Excellent (79-90%)1.5 - 2 hoursShorter reaction times and milder conditions compared to classical heating.[5]Requires specialized sonication equipment.

Experimental Protocols

Protocol 1: Classical Hantzsch Thiazole Synthesis [7][9]

  • Reagent Preparation: In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).

  • Reaction Setup: Add methanol (5 mL) and a magnetic stir bar to the vial.

  • Reaction Execution: Heat the mixture with stirring on a hot plate set to 100°C for 30 minutes.

  • Work-up: Remove the reaction from the heat and allow it to cool to room temperature.

  • Isolation: Pour the reaction contents into a 100 mL beaker containing 20 mL of 5% aqueous sodium carbonate solution and swirl to mix.

  • Purification: Filter the resulting precipitate through a Buchner funnel and wash with water. The crude product can be further purified by recrystallization.

Protocol 2: Microwave-Assisted Hantzsch Thiazole Synthesis [10]

  • Reaction Mixture: In a microwave-safe vessel, combine the α-haloketone (1 mmol), thioamide (1.2 mmol), and a suitable solvent (e.g., ethanol).

  • Reaction Execution: Seal the vessel and place it in a microwave reactor. Irradiate at a set temperature (e.g., 130°C) for a short duration (e.g., 5-15 minutes).

  • Work-up and Isolation: After cooling, remove the solvent under reduced pressure. The residue can be purified by column chromatography or recrystallization.

Protocol 3: Solvent-Free Hantzsch Thiazole Synthesis [4]

  • Reagent Preparation: In a mortar, combine the α-haloketone (1 mmol) and the thioamide (1 mmol).

  • Reaction Execution: Grind the mixture with a pestle at room temperature for a few minutes until the reaction is complete (monitor by TLC).

  • Work-up and Isolation: Add a suitable solvent (e.g., ethyl acetate) to the solid mixture. Filter to remove any insoluble impurities. The filtrate can then be concentrated and the product purified by recrystallization.

Visualizations

Hantzsch_Mechanism reagents α-Haloketone + Thioamide intermediate1 S-Alkylated Intermediate reagents->intermediate1 SN2 Attack intermediate2 Hydroxythiazoline Intermediate intermediate1->intermediate2 Intramolecular Cyclization product Thiazole intermediate2->product Dehydration

Caption: The reaction mechanism of the Hantzsch thiazole synthesis.

Byproduct_Formation cluster_byproducts Potential Byproducts start Hantzsch Reaction Mixture (α-Haloketone + Thioamide) byproduct1 Unreacted Starting Materials start->byproduct1 Incomplete Reaction byproduct2 Oxazole (from Amide Impurity) start->byproduct2 Contaminated Reagent byproduct3 Dimerization/ Polymerization start->byproduct3 Side Reactions byproduct4 Isomeric Thiazole (with N-Substituted Thioamide) start->byproduct4 Alternative Cyclization desired_product Desired Thiazole Product start->desired_product Main Reaction Pathway

Caption: Pathways leading to byproduct formation in Hantzsch synthesis.

Troubleshooting_Workflow start Low Yield or Impure Product check_purity 1. Check Purity of Starting Materials start->check_purity optimize_conditions 2. Optimize Reaction Conditions (Temp, Time, Solvent) check_purity->optimize_conditions Pure purify Purify Starting Materials check_purity->purify Impure monitor_reaction 3. Monitor Reaction by TLC optimize_conditions->monitor_reaction Optimized adjust Adjust Conditions optimize_conditions->adjust Not Optimized monitor_reaction->optimize_conditions Incomplete stop_reaction Stop Reaction at Optimal Point monitor_reaction->stop_reaction Complete purify->check_purity adjust->optimize_conditions end Improved Yield/ Purity stop_reaction->end

Caption: A logical workflow for troubleshooting Hantzsch thiazole synthesis.

References

Troubleshooting low conversion rates in thiazole formylation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low conversion rates in thiazole formylation reactions.

Frequently Asked Questions (FAQs)

Q1: My Vilsmeier-Haack formylation of thiazole is resulting in a low yield. What are the most common causes?

A1: Low yields in the Vilsmeier-Haack formylation of thiazoles can often be attributed to several critical factors:

  • Moisture Contamination: The Vilsmeier reagent is highly sensitive to moisture. Any water present in the reagents (especially DMF) or glassware will decompose the reagent, leading to a significant drop in yield.

  • Impure Reagents: The purity of N,N-Dimethylformamide (DMF) is crucial. Old or improperly stored DMF can contain dimethylamine as an impurity, which can react with the Vilsmeier reagent and lead to side products. Similarly, the purity of phosphorus oxychloride (POCl₃) is important.

  • Suboptimal Temperature: The reaction temperature is substrate-dependent and typically ranges from 0°C to 80°C.[1] An incorrect temperature can either lead to an incomplete reaction (if too low) or the formation of side products and decomposition (if too high).

  • Incorrect Stoichiometry: The molar ratio of the thiazole substrate to the Vilsmeier reagent is critical. An excess of the Vilsmeier reagent can lead to the formation of di-formylated or other side products, while an insufficient amount will result in incomplete conversion.

Q2: I am observing multiple products in my reaction mixture. What are the likely side reactions?

A2: Several side reactions can occur during the Vilsmeier-Haack formylation of aminothiazoles, leading to a complex product mixture:

  • N-Formylation: The Vilsmeier reagent can react with the exocyclic amino group of 2-aminothiazole instead of the C-5 position of the thiazole ring, forming N,N-dimethyl-N'-(thiazol-2-yl)formimidamide. This is a major potential byproduct.[1]

  • Di-formylation: Under harsh reaction conditions or with a large excess of the Vilsmeier reagent, di-formylation can occur.[1]

  • Chlorination: Although less common, chlorination of the aromatic ring can be a side reaction, particularly when using phosphorus oxychloride.

Q3: How does the substitution pattern on the thiazole ring affect the formylation reaction?

A3: The electronic properties of the substituents on the thiazole ring play a significant role in the success of the formylation. Electron-donating groups on the thiazole ring increase its nucleophilicity, making it more reactive towards the electrophilic Vilsmeier reagent and generally leading to higher yields. Conversely, strong electron-withdrawing groups decrease the ring's reactivity and can result in lower conversion rates.

Q4: When should I consider using the Rieche formylation instead of the Vilsmeier-Haack reaction?

A4: The Rieche formylation, which uses dichloromethyl methyl ether and a Lewis acid like titanium tetrachloride (TiCl₄), is an alternative for formylating electron-rich aromatic compounds.[2] It can be a useful alternative to the Vilsmeier-Haack reaction, particularly in cases where the Vilsmeier-Haack conditions are not effective or lead to undesirable side reactions. The choice between the two methods often depends on the specific thiazole substrate and the desired regioselectivity.

Troubleshooting Guide for Low Conversion Rates

This guide provides a systematic approach to diagnosing and resolving issues leading to low yields in thiazole formylation.

Issue 1: Low or No Product Formation
Possible Cause Suggested Solution
Inactive Vilsmeier Reagent Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous DMF and freshly distilled or high-purity POCl₃. The Vilsmeier reagent should be prepared in situ just before the addition of the thiazole substrate.
Insufficiently Reactive Substrate For thiazoles with electron-withdrawing groups, consider using harsher reaction conditions, such as a higher temperature or a longer reaction time. Monitor the reaction progress carefully by TLC to avoid decomposition. Alternatively, consider a different formylation method like the Rieche formylation.
Incorrect Reaction Temperature Optimize the reaction temperature. Start with milder conditions (e.g., 0°C to room temperature) and gradually increase the temperature if the reaction is not proceeding. For highly reactive substrates, maintaining a low temperature is crucial to prevent side reactions.[1]
Suboptimal Stoichiometry Carefully control the molar ratio of the thiazole to the Vilsmeier reagent. A 1:1 to 1.5:1 ratio of the Vilsmeier reagent to the substrate is a good starting point for optimization.
Issue 2: Formation of Multiple Products (Low Selectivity)
Possible Cause Suggested Solution
Reaction with Amino Groups In the case of aminothiazoles, the formation of N-formylated byproducts is common.[1] To favor C-5 formylation, try lowering the reaction temperature. Protecting the amino group before formylation is another effective strategy.
Over-formylation Reduce the molar equivalents of the Vilsmeier reagent. A dropwise addition of the Vilsmeier reagent to the thiazole solution can also help to avoid localized high concentrations of the reagent. Monitor the reaction closely and quench it as soon as the starting material is consumed.
Decomposition of Product/Starting Material If the reaction mixture turns dark or tarry, it could indicate decomposition. Ensure the reaction temperature is not too high and the reaction time is not excessively long. Purify the starting materials to remove any impurities that might catalyze decomposition.

Data Presentation: Optimizing Reaction Conditions

The following tables summarize the impact of various reaction parameters on the yield of thiazole formylation, based on literature data.

Table 1: Effect of Solvent and Base on a Modified Gewald Thiazole Formation

EntrySolventBaseConversion (%)
1TFENEt₃79
2TFEDBU66
3TFEDIPEA70
4MeCNNEt₃25
5EtOHNEt₃29
6DMFNEt₃27
Conditions: Ethyl phenylcyanoacetate, 1,4-dithian-2,5-diol, 80 °C, 300 min. Conversion measured by ¹H NMR spectroscopy.

Table 2: Influence of Vilsmeier Reagent Stoichiometry on Product Distribution for a Generic Activated Aromatic Compound

Vilsmeier Reagent:Substrate RatioMono-formylated Product Yield (%)Di-formylated Byproduct Yield (%)
1.1 : 1855
2.0 : 16030
3.0 : 13555

Experimental Protocols

Protocol 1: General Procedure for Vilsmeier-Haack Formylation of 2-Aminothiazole

1. Preparation of the Vilsmeier Reagent:

  • In a three-necked flask equipped with a dropping funnel, a magnetic stirrer, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF, 3.0 eq.).

  • Cool the flask to 0 °C in an ice-salt bath.

  • Slowly add phosphorus oxychloride (POCl₃, 1.2 eq.) dropwise via the dropping funnel, ensuring the temperature does not rise above 5 °C.[1]

  • Stir the mixture at 0 °C for 30 minutes to allow for the complete formation of the Vilsmeier reagent.[1]

2. Formylation Reaction:

  • Dissolve 2-aminothiazole (1.0 eq.) in anhydrous DMF.

  • Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.[1]

  • After the addition is complete, continue stirring at 0 °C for 1 hour, then allow the reaction mixture to slowly warm to room temperature and stir for an additional 4-6 hours.[1]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

3. Work-up:

  • Pour the reaction mixture slowly onto crushed ice with vigorous stirring.

  • Neutralize the mixture with a saturated solution of sodium bicarbonate or sodium hydroxide until the pH is basic.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Rieche Formylation of an Electron-Rich Thiazole

1. Reaction Setup:

  • In a flame-dried, three-necked flask under an inert atmosphere, dissolve the thiazole substrate (1.0 eq.) in an anhydrous solvent such as dichloromethane (DCM).

  • Cool the solution to 0 °C in an ice bath.

2. Addition of Reagents:

  • Slowly add titanium tetrachloride (TiCl₄, 1.5-2.0 eq.) to the stirred solution.

  • After a few minutes of stirring, add dichloromethyl methyl ether (1.1-1.5 eq.) dropwise, maintaining the temperature at 0 °C.

3. Reaction and Work-up:

  • Stir the reaction mixture at 0 °C or allow it to warm to room temperature, monitoring the progress by TLC.

  • Upon completion, carefully quench the reaction by pouring it into a mixture of ice and water.

  • Separate the organic layer and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

Below are diagrams illustrating key workflows and relationships in troubleshooting thiazole formylation.

Troubleshooting_Workflow cluster_reagents Reagent Troubleshooting cluster_conditions Condition Optimization cluster_products Product Analysis start Low Conversion Rate in Thiazole Formylation check_reagents 1. Check Reagent Quality & Purity start->check_reagents check_conditions 2. Verify Reaction Conditions start->check_conditions analyze_products 3. Analyze Product Mixture start->analyze_products reagent_purity Impure DMF or POCl₃? check_reagents->reagent_purity reagent_moisture Moisture present? check_reagents->reagent_moisture temp Incorrect Temperature? check_conditions->temp stoichiometry Suboptimal Stoichiometry? check_conditions->stoichiometry time Insufficient Reaction Time? check_conditions->time side_reactions Side Products Observed? analyze_products->side_reactions no_product No Product Formation? analyze_products->no_product solution_reagent_purify solution_reagent_purify reagent_purity->solution_reagent_purify Use freshly distilled/high-purity reagents. solution_reagent_dry solution_reagent_dry reagent_moisture->solution_reagent_dry Use anhydrous solvents and oven-dried glassware. solution_temp solution_temp temp->solution_temp Optimize temperature based on substrate reactivity. solution_stoich solution_stoich stoichiometry->solution_stoich Adjust molar ratios of reactants. solution_time solution_time time->solution_time Monitor by TLC and adjust duration. solution_side_reactions solution_side_reactions side_reactions->solution_side_reactions Adjust conditions for selectivity (temp, stoichiometry). Consider protecting groups. no_product->start Re-evaluate entire process.

Caption: A logical workflow for troubleshooting low conversion rates in thiazole formylation.

Vilsmeier_Haack_Workflow cluster_prep Step 1: Reagent Formation cluster_reaction Step 2: Formylation cluster_workup Step 3: Hydrolysis & Extraction cluster_purification Step 4: Isolation reagent_prep Vilsmeier Reagent Preparation formylation Formylation Reaction reagent_prep->formylation workup Aqueous Work-up formylation->workup Quench on ice purification Purification workup->purification Column Chromatography product Formylated Thiazole purification->product dmf Anhydrous DMF dmf->reagent_prep 0 °C pocltri POCl₃ pocltri->reagent_prep dropwise thiazole Thiazole Substrate thiazole->formylation 0 °C to RT

Caption: Experimental workflow for the Vilsmeier-Haack formylation of thiazoles.

References

Stability issues and degradation of 4-Formyl-2-methylthiazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of 4-Formyl-2-methylthiazole.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: To ensure the stability of this compound, it is recommended to store it in a tightly sealed container under an inert atmosphere, such as nitrogen or argon.[1] The storage temperature should be maintained between 2-8°C in a dry, cool, and well-ventilated area.[1] It is also crucial to protect the compound from light.

Q2: What are the known incompatibilities of this compound?

A2: this compound is incompatible with strong oxidizing agents and acids. Contact with these substances should be avoided to prevent degradation.

Q3: What are the potential degradation pathways for this compound?

A3: Based on the chemical structure (an aromatic aldehyde), the primary degradation pathways are likely to be:

  • Oxidation: The aldehyde group is susceptible to oxidation to the corresponding carboxylic acid, 2-methylthiazole-4-carboxylic acid, especially in the presence of air or oxidizing agents.

  • Photodegradation: Thiazole rings can be susceptible to photochemical reactions, which may lead to ring-opening or other complex transformations upon exposure to light.

  • Hydrolysis: While generally stable, prolonged exposure to highly acidic or basic conditions at elevated temperatures may lead to hydrolysis or other degradative reactions.

Q4: Are there any known impurities in commercially available this compound?

A4: Impurities can arise from the synthetic process. Depending on the synthesis route, potential impurities could include unreacted starting materials such as 2-methylthiazole, or by-products from incomplete reactions or side reactions. One common synthetic route involves the oxidation of 4-(hydroxymethyl)-2-methylthiazole, so this could be a potential impurity. Another route starts from ethyl 2-methylthiazole-4-carboxylate, which could also be present in trace amounts.[1]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Low assay value or presence of an unexpected peak in HPLC analysis of a freshly opened sample. Improper storage or exposure to air during shipping/handling.Confirm the identity of the main peak and the impurity. The primary suspect for a new peak would be the oxidized product, 2-methylthiazole-4-carboxylic acid. Ensure future storage is under an inert atmosphere and at the recommended temperature.
Reaction yields are lower than expected when using this compound. Degradation of the starting material.Run a purity check of the this compound using a validated analytical method (see Experimental Protocols). If degradation is confirmed, it is advisable to use a fresh, properly stored batch.
Discoloration of the solid compound (from off-white to yellow/brown). Exposure to light or air, leading to degradation or polymerization.While a slight yellow color may be acceptable, significant discoloration can indicate substantial degradation.[1] It is recommended to assess the purity before use. Store protected from light.
Inconsistent reaction outcomes. Instability of this compound in the reaction solvent or incompatibility with other reagents.Evaluate the stability of this compound in the reaction solvent under the reaction conditions (time, temperature) in a small-scale preliminary experiment. Avoid highly acidic or basic conditions and the presence of strong oxidizing agents if possible.

Experimental Protocols

Forced Degradation Studies

These protocols are designed to intentionally degrade this compound to identify potential degradation products and establish a stability-indicating analytical method. These are based on established methods for similar thiazole derivatives.[2]

Materials:

  • This compound

  • Hydrochloric acid (0.1 N)

  • Sodium hydroxide (0.1 N)

  • Hydrogen peroxide (3%)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • HPLC system with a PDA or UV detector

  • Photostability chamber

  • Oven

Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in acetonitrile.

1. Acidic Hydrolysis:

  • To 1 mL of the stock solution, add 1 mL of 0.1 N HCl.

  • Reflux the mixture at 80°C for 24 hours.[2]

  • Cool the solution, neutralize with 0.1 N NaOH, and dilute to a final concentration of 100 µg/mL with the mobile phase.

2. Basic Hydrolysis:

  • To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH.

  • Reflux the mixture at 80°C for 24 hours.[2]

  • Cool the solution, neutralize with 0.1 N HCl, and dilute to a final concentration of 100 µg/mL with the mobile phase.

3. Oxidative Degradation:

  • To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.

  • Keep the solution at room temperature for 24 hours, protected from light.[2]

  • Dilute to a final concentration of 100 µg/mL with the mobile phase.

4. Thermal Degradation:

  • Place a sample of solid this compound in an oven at 70°C for 48 hours.

  • After exposure, prepare a 100 µg/mL solution in the mobile phase for analysis.

5. Photolytic Degradation:

  • Prepare a 100 µg/mL solution of this compound in the mobile phase.

  • Expose the solution in a photostability chamber according to ICH Q1B guidelines.

  • Keep a control sample in the dark under the same conditions.

Stability-Indicating HPLC Method (Proposed)

This method should be validated for specificity, linearity, accuracy, precision, and robustness before use.

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Time (min)
0
20
25
26
30
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL
Column Temperature 30°C

Visualizations

G Logical Workflow for Investigating Stability Issues cluster_0 Problem Identification cluster_1 Initial Investigation cluster_2 In-depth Analysis cluster_3 Resolution A Unexpected Experimental Result (e.g., low yield, impurity) B Check Purity of This compound (e.g., via HPLC) A->B C Review Storage Conditions A->C D Perform Forced Degradation Studies B->D If purity is low F Source High-Purity Compound B->F If purity is confirmed low G Optimize Reaction/ Storage Conditions C->G If conditions are improper E Identify Degradation Products (e.g., LC-MS) D->E E->G G Potential Degradation Pathways A This compound B 2-Methylthiazole-4-carboxylic acid A->B Oxidation (O2, H2O2) C Ring-Opened Products A->C Photodegradation (UV/Vis Light) D Polymeric Materials A->D Thermal Stress/ Improper Storage G Experimental Workflow for Forced Degradation cluster_stress Apply Stress Conditions Start Prepare Stock Solution of This compound Acid Acidic Hydrolysis Start->Acid Base Basic Hydrolysis Start->Base Oxidation Oxidation (H2O2) Start->Oxidation Thermal Thermal Stress Start->Thermal Photo Photolytic Stress Start->Photo Analysis Analyze Samples by Stability-Indicating HPLC Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis ID Characterize Degradants (e.g., LC-MS) Analysis->ID

References

Technical Support Center: Catalyst Selection for Efficient Thiazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing their thiazole synthesis experiments. It provides troubleshooting guidance for common issues, frequently asked questions regarding catalyst selection, and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the most common and efficient catalysts for thiazole synthesis?

A1: The choice of catalyst largely depends on the specific synthetic route. For the widely used Hantzsch thiazole synthesis and its variations, several classes of catalysts have proven effective. These include:

  • Heterogeneous Catalysts: These are often preferred for their ease of separation and recyclability.[1][2] Examples include:

    • NiFe₂O₄ Nanoparticles: These have been used for one-pot, three-component synthesis of thiazole scaffolds, offering high yields and reusability.[3]

    • Chitosan-based Biocatalysts: Modified chitosan hydrogels have been employed as eco-friendly and reusable catalysts, particularly in ultrasound-assisted syntheses.[1][2]

    • Silica-Supported Tungstosilisic Acid: This solid acid catalyst has been shown to be effective in the one-pot, multi-component synthesis of Hantzsch thiazole derivatives.[4][5]

  • Homogeneous Catalysts: While separation can be more challenging, homogeneous catalysts can offer excellent activity.

  • Catalyst-Free and Solvent-Free Conditions: For certain substrates, the Hantzsch condensation can proceed efficiently without a catalyst, especially under microwave irradiation or solvent-free conditions, offering a green chemistry approach.[6]

Q2: What are the key advantages of using a heterogeneous catalyst for thiazole synthesis?

A2: Heterogeneous catalysts offer several significant advantages in chemical synthesis, including:

  • Easy Separation: They can be easily removed from the reaction mixture by simple filtration, which simplifies the work-up procedure.

  • Reusability: Many heterogeneous catalysts can be recovered and reused for multiple reaction cycles without a significant loss of activity, which reduces cost and waste.[2][4]

  • Improved Purity of Products: The ease of catalyst removal often leads to higher purity of the final thiazole product.

  • Environmental Benefits: The reusability of the catalyst aligns with the principles of green chemistry by minimizing waste.

Q3: Can ultrasound or microwave irradiation improve my thiazole synthesis?

A3: Yes, both ultrasound and microwave irradiation are non-conventional energy sources that can significantly enhance thiazole synthesis.

  • Ultrasound Irradiation: This technique can promote the reaction through acoustic cavitation, leading to shorter reaction times and higher yields, often under milder temperature conditions.[1][7]

  • Microwave Irradiation: Microwave heating can dramatically reduce reaction times from hours to minutes by efficiently and uniformly heating the reaction mixture. It is often employed in solvent-free or minimal-solvent reactions.

Troubleshooting Guide

Q1: I am getting a low yield in my Hantzsch thiazole synthesis. What are the possible causes and how can I troubleshoot it?

A1: Low yields in Hantzsch thiazole synthesis can be attributed to several factors. Here's a step-by-step troubleshooting guide:

  • Check the Purity of Your Starting Materials:

    • α-Haloketone: Ensure it is free from impurities and has not decomposed.

    • Thioamide/Thiourea: The purity is crucial as impurities can lead to side reactions.

  • Optimize Reaction Conditions:

    • Solvent: The choice of solvent can significantly impact the reaction. Ethanol is commonly used, but for specific substrates, other solvents like methanol or a mixture of ethanol/water might be more effective.[4]

    • Temperature: Ensure the reaction is conducted at the optimal temperature. While some reactions proceed at room temperature, others may require heating.

    • Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time and ensure the reaction has gone to completion.

  • Consider Catalyst-Related Issues:

    • Catalyst Loading: The amount of catalyst can be critical. An insufficient amount may lead to low conversion, while an excess might not provide any benefit and could complicate purification.

    • Catalyst Activity: If you are using a recycled catalyst, it may have lost some of its activity. Consider reactivating or using a fresh batch of the catalyst.

Q2: I am observing multiple spots on my TLC plate, indicating the formation of side products. What are these side products and how can I minimize them?

A2: The formation of side products is a common issue. Here are some potential side products and strategies to minimize them:

  • Bis-thiazole Formation: This can occur if there is an excess of the α-haloketone. Ensure you are using the correct stoichiometry of reactants.

  • Formation of Intermediates: Incomplete reaction can leave unreacted starting materials or stable intermediates. As mentioned before, monitoring the reaction by TLC is crucial.

  • Hydrolysis of Thioamide: In the presence of water and acid or base, the thioamide can hydrolyze to the corresponding amide, which can then react to form an oxazole byproduct. Ensure you are using dry solvents if this is a suspected issue.

Q3: My catalyst seems to be deactivating after a few runs. What are the potential reasons and can I regenerate it?

A3: Catalyst deactivation can occur due to several reasons:

  • Leaching of Active Species: For supported catalysts, the active metal or acid sites may leach into the reaction mixture during the reaction.

  • Fouling: The surface of the catalyst can be blocked by the adsorption of reactants, products, or byproducts.

  • Sintering: In the case of nanoparticle catalysts, the particles may agglomerate at high temperatures, leading to a decrease in the active surface area.

Regeneration Strategies:

The possibility of regeneration depends on the nature of the catalyst and the cause of deactivation.

  • Washing: Washing the catalyst with an appropriate solvent can sometimes remove adsorbed species and restore activity.

  • Calcination: For some inorganic catalysts, heating at high temperatures (calcination) can burn off organic residues and regenerate the catalyst.

  • Acid/Base Treatment: Depending on the catalyst, treatment with a dilute acid or base can help to restore the active sites.

It is recommended to consult the original literature for the specific catalyst you are using for recommended regeneration procedures.

Data Presentation

Table 1: Comparison of Various Catalysts for Thiazole Synthesis

CatalystSubstratesReaction ConditionsReaction TimeYield (%)Reusability (No. of Cycles)Reference
NiFe₂O₄ Nanoparticles α-halo carbonyl compound, thiosemicarbazide, and various anhydridesEthanol:water (1:1), 75 °C45-60 min78-92Not specified[3]
Chitosan-CaO Nanocomposite Thiosemicarbazone and α-haloketonesMicrowave irradiation, 400 W3 minHighMultiple times[2]
Terephthalohydrazide Cs Schiff's base hydrogel (TCsSB) 2-(2-oxo-1,2-diphenylethylidene) hydrazine-1-carbothioamide with hydrazonoyl chlorides or 2-bromo-1-arylethan-1-onesEthanol, 35 °C, Ultrasonic irradiation20 minup to 87At least 4[1]
Silica Supported Tungstosilisic Acid (SiW/SiO₂) 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, thiourea, and substituted benzaldehydesEthanol/water (1:1), Reflux or Ultrasonic irradiation1.5-3.5 h79-90At least 3[4][5]
No Catalyst 2-bromoacetophenone and thioureaMethanol, 100 °C30 minHighN/A[8]

Experimental Protocols

1. General Procedure for Thiazole Synthesis using NiFe₂O₄ Nanoparticles

  • Reactants: A mixture of an α-halo carbonyl compound (1 mmol), thiosemicarbazide (1 mmol), and a suitable anhydride (1 mmol) is prepared.

  • Catalyst: 5 mg of NiFe₂O₄ nanoparticles are added to the mixture.

  • Solvent: 5 mL of an ethanol:water (1:1) solvent system is used.

  • Reaction Conditions: The resulting mixture is heated at 75 °C for 45–60 minutes.

  • Monitoring: The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion, the reaction mixture is cooled to room temperature. The solid product is filtered, washed with water, dried, and then purified by recrystallization from absolute ethanol.[3]

2. General Procedure for Ultrasound-Assisted Thiazole Synthesis using a Chitosan-Based Catalyst

  • Reactants: Equimolar amounts of a thiosemicarbazone derivative and an α-haloketone or hydrazonoyl halide are used.

  • Catalyst: A catalytic amount of the chitosan-based hydrogel is added.

  • Solvent: Ethanol is typically used as the solvent.

  • Reaction Conditions: The reaction mixture is subjected to ultrasonic irradiation at a specific frequency (e.g., 40 kHz) and power (e.g., 250 W) in a water bath at a controlled temperature (e.g., 35-50 °C).

  • Reaction Time: The reaction is typically complete within 20-60 minutes.

  • Work-up: After the reaction, the catalyst can be filtered off. The product is then isolated from the filtrate, often by precipitation or solvent evaporation, followed by purification if necessary.

Mandatory Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reactants Select & Weigh Reactants mixing Mix Reactants, Catalyst & Solvent reactants->mixing catalyst Select & Prepare Catalyst catalyst->mixing solvent Choose Solvent solvent->mixing setup Assemble Reaction Apparatus setup->mixing heating Apply Heat/ Irradiation (if needed) mixing->heating monitoring Monitor Progress (e.g., TLC) heating->monitoring cooling Cool Reaction Mixture monitoring->cooling Reaction Complete separation Separate Catalyst (Filtration) cooling->separation separation->catalyst Catalyst Recycling isolation Isolate Crude Product separation->isolation purification Purify Product (Recrystallization/ Chromatography) isolation->purification characterization Characterize Product (NMR, IR, MS) purification->characterization yield Calculate Yield characterization->yield

Caption: A general experimental workflow for catalyzed thiazole synthesis.

Troubleshooting_Low_Yield start Low Yield Observed q1 Are starting materials pure? start->q1 a1_no No q1->a1_no No q2 Are reaction conditions (temp, time, solvent) optimal? q1->q2 Yes a1_yes Yes sol1 Purify starting materials a1_no->sol1 a2_no No q2->a2_no No q3 Is catalyst loading and activity sufficient? q2->q3 Yes a2_yes Yes sol2 Optimize reaction conditions a2_no->sol2 a3_no No q3->a3_no No end Investigate for unexpected side reactions q3->end Yes a3_yes Yes sol3 Adjust catalyst loading/ Use fresh catalyst a3_no->sol3

Caption: A troubleshooting decision tree for addressing low yields.

Hantzsch_Catalytic_Cycle catalyst Catalyst intermediate1 Activated Thioamide catalyst->intermediate1 Activation thioamide Thioamide thioamide->intermediate1 haloketone α-Haloketone intermediate2 Thiazoline Intermediate haloketone->intermediate2 intermediate1->intermediate2 + α-Haloketone product Thiazole Product intermediate2->product Dehydration/ Aromatization water H₂O intermediate2->water product->catalyst Catalyst Regeneration

Caption: A simplified catalytic cycle for Hantzsch thiazole synthesis.

References

Overcoming incomplete oxidation in 2-arylbenzothiazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-arylbenzothiazoles. The content focuses on overcoming the common challenge of incomplete oxidation, particularly when synthesizing these compounds via the condensation of 2-aminothiophenol and aldehydes.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of 2-arylbenzothiazoles, presenting them in a question-and-answer format.

Issue 1: Low or no yield of the desired 2-arylbenzothiazole, with the starting materials (2-aminothiophenol and aldehyde) remaining.

  • Possible Cause: Inefficient condensation to form the intermediate. This can be due to several factors including low reaction temperature, insufficient reaction time, or the absence of a suitable catalyst.

  • Suggested Solution:

    • Increase the reaction temperature. Many procedures call for refluxing conditions.

    • Prolong the reaction time and monitor the progress using Thin Layer Chromatography (TLC).[1]

    • Employ a catalyst to facilitate the condensation. Options include acidic catalysts like polyphosphoric acid or green catalysts such as L-proline under microwave irradiation.[2] For a solvent-free approach, heating the reactants in glycerol at ambient to elevated temperatures can be effective.

Issue 2: The reaction stalls at the 2,3-dihydro-2-arylbenzothiazole intermediate, indicating incomplete oxidation.

  • Possible Cause: This is a frequent observation, especially when using aliphatic aldehydes, as the dihydro intermediate is often stable and does not spontaneously oxidize to the benzothiazole.[3] The chosen reaction conditions may lack a sufficiently strong oxidizing agent.

  • Suggested Solution:

    • Introduce an oxidizing agent in a second step. A common and effective method is the use of pyridinium chlorochromate (PCC) supported on silica gel.[3][4][5]

    • Utilize an alternative oxidation system from the start. A combination of ceric ammonium nitrate (CAN) and hydrogen peroxide (H₂O₂) can promote the oxidative cyclocondensation in one pot.

    • Employ potassium persulfate (K₂S₂O₈) as a non-transition metal oxidant, typically by heating in a DMSO/water mixture.[6][7][8]

    • Conduct the reaction in the presence of air, which can act as a mild oxidant, often in a solvent like DMSO.

Issue 3: Presence of multiple spots on the TLC plate, indicating byproduct formation.

  • Possible Cause: Side reactions can occur under various conditions. A common byproduct is the disulfide of 2-aminothiophenol, formed by oxidation of the starting material. Another possibility is the formation of 2-chloroaniline as a byproduct if starting from 2-chloronitrobenzene for the synthesis of 2-aminothiophenol.

  • Suggested Solution:

    • To minimize the formation of the 2-aminothiophenol disulfide, consider running the reaction under an inert atmosphere (e.g., nitrogen or argon).

    • If 2-chloroaniline is a contaminant from the 2-aminothiophenol synthesis, it can be removed by an ether extraction of the aqueous layer containing the sodium salt of 2-aminothiophenol before acidification.

    • Purification of the final product via column chromatography is often necessary to remove byproducts and unreacted starting materials. A common eluent system is a mixture of n-hexane and ethyl acetate.[3]

Frequently Asked Questions (FAQs)

Q1: How can I monitor the progress of my 2-arylbenzothiazole synthesis? A1: Thin Layer Chromatography (TLC) is a straightforward and effective method for monitoring the reaction.[1][9] Use a suitable solvent system, such as n-hexane:ethyl acetate (2:3), to separate the starting materials, intermediate, and final product on a silica gel plate. Visualization under UV light will show the disappearance of starting material spots and the appearance of the product spot.[10]

Q2: What is the general procedure for purifying the crude 2-arylbenzothiazole product? A2: Column chromatography on silica gel is the most common method for purification.[3] The crude reaction mixture is loaded onto a silica gel column and eluted with a solvent system of increasing polarity, typically starting with a low polarity mixture like 10% ethyl acetate in hexane.[3] The fractions are collected and analyzed by TLC to identify those containing the pure product.

Q3: Are there any "green" or environmentally friendly methods for this synthesis? A3: Yes, several green chemistry approaches have been developed. These include using glycerol as a biodegradable solvent, employing catalyst-free conditions with microwave irradiation, or using water as a solvent with a recyclable catalyst.[11] A mixture of hydrogen peroxide and hydrochloric acid in ethanol at room temperature also provides an efficient and greener alternative.[4][12][13]

Q4: Can I use aliphatic aldehydes for this synthesis? A4: Yes, but as mentioned in the troubleshooting guide, the reaction with aliphatic aldehydes often stops at the 2,3-dihydro-2-alkylbenzo[d]thiazole intermediate.[3] A subsequent oxidation step is typically required to obtain the desired 2-alkylbenzothiazole.[3][4][5]

Quantitative Data Summary

The following table summarizes the yields of 2-arylbenzothiazoles obtained using different oxidative systems.

Oxidizing Agent/SystemSubstrateReaction ConditionsYield (%)Reference
PCC on Silica Gel2-Alkyl-2,3-dihydrobenzo[d]thiazolesDichloromethane, 20 min85-95[4]
K₂S₂O₈Benzothiazoles and Aryl AldehydesDMSO/H₂O (2:1), 100°C38-74[6]
H₂O₂/HCl2-Aminothiophenol and Aryl AldehydesEthanol, Room Temperature, 1h85-94[4][12]
Cu(II)-containing nano-silica triazine dendrimer2-Aminothiophenol and Aryl AldehydesSolvent-free, 15-90 min87-98[4]
Ag₂O under Microwave2-Aminothiophenol and Aldehydes80°C, 15 min59-92[4]

Experimental Protocols

Protocol 1: Two-Step Synthesis of 2-Alkylbenzothiazoles with PCC Oxidation [3]

Step 1: Synthesis of 2-Alkyl-2,3-dihydrobenzo[d]thiazole

  • To a stirred solution of an aliphatic aldehyde (7.5 mmol) in dichloromethane (7.5 ml), add 4Å molecular sieves (5.0 g).

  • Add 2-aminothiophenol (0.63 g, 5.0 mmol) dropwise to the mixture.

  • Stir the reaction mixture at room temperature for 1.5–2 hours.

  • Monitor the reaction completion by TLC.

  • Filter the reaction mixture to remove the molecular sieves.

  • Evaporate the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel using 10% ethyl acetate/hexane as the eluent to obtain the 2-alkyl-2,3-dihydrobenzo[d]thiazole.

Step 2: Oxidation to 2-Alkylbenzothiazole

  • Prepare pyridinium chlorochromate (PCC) supported on silica gel.

  • Dissolve the 2-alkyl-2,3-dihydrobenzo[d]thiazole obtained in Step 1 in dichloromethane.

  • Add the silica gel-supported PCC to the solution.

  • Stir the mixture at room temperature for 20 minutes.

  • Filter the mixture to remove the solids.

  • Evaporate the solvent to yield the 2-alkylbenzothiazole.

Protocol 2: One-Pot Synthesis of 2-Arylbenzothiazoles using H₂O₂/HCl [4][12]

  • In a round-bottom flask, dissolve 2-aminothiophenol (1 mmol) and the desired aromatic aldehyde (1 mmol) in ethanol.

  • To this solution, add a mixture of 30% hydrogen peroxide (6 mmol) and concentrated hydrochloric acid (3 mmol).

  • Stir the reaction mixture at room temperature for 1 hour.

  • Monitor the reaction progress by TLC.

  • Upon completion, pour the reaction mixture into ice-cold water.

  • Collect the precipitated solid by filtration.

  • Wash the solid with water and recrystallize from ethanol to obtain the pure 2-arylbenzothiazole.

Visualizations

experimental_workflow General Workflow for 2-Arylbenzothiazole Synthesis cluster_reactants Reactants 2-Aminothiophenol 2-Aminothiophenol Condensation Condensation 2-Aminothiophenol->Condensation Aldehyde Aldehyde Aldehyde->Condensation Dihydrobenzothiazole Intermediate Dihydrobenzothiazole Intermediate Condensation->Dihydrobenzothiazole Intermediate Oxidation Oxidation Dihydrobenzothiazole Intermediate->Oxidation 2-Arylbenzothiazole Product 2-Arylbenzothiazole Product Oxidation->2-Arylbenzothiazole Product Purification Purification 2-Arylbenzothiazole Product->Purification Pure Product Pure Product Purification->Pure Product

Caption: General experimental workflow for the synthesis of 2-arylbenzothiazoles.

incomplete_oxidation_troubleshooting Troubleshooting Incomplete Oxidation Problem Incomplete Oxidation: Reaction stops at Dihydro-intermediate Cause Insufficient Oxidizing Conditions Problem->Cause Solution Introduce Oxidizing Agent Cause->Solution Oxidant1 PCC on Silica Gel Solution->Oxidant1 Oxidant2 CAN / H2O2 Solution->Oxidant2 Oxidant3 K2S2O8 Solution->Oxidant3 Oxidant4 Air / DMSO Solution->Oxidant4 Desired_Product 2-Arylbenzothiazole Oxidant1->Desired_Product Oxidant2->Desired_Product Oxidant3->Desired_Product Oxidant4->Desired_Product

Caption: Logical relationship for troubleshooting incomplete oxidation.

References

Technical Support Center: Eco-friendly and Scalable Synthesis of 4-Formyl-2-methylthiazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the eco-friendly and scalable synthesis of 4-Formyl-2-methylthiazole.

Frequently Asked Questions (FAQs)

Q1: What are the recommended eco-friendly starting materials for the synthesis of this compound?

A1: For a greener synthesis, consider starting materials that are readily available and minimize hazardous byproducts. A recommended approach involves the oxidation of 4-methyl-5-(hydroxymethyl)thiazole or 4-methyl-5-(2-hydroxyethyl)thiazole.[1][2][3] Another sustainable option is the catalytic hydrogenation of 4-methylthiazole-5-carboxylic acid chloride.[1][3] A recently patented method utilizes 4-methylthiazole-5-ethanol as a green and inexpensive raw material.[4]

Q2: Which green solvents are suitable for the synthesis of thiazole derivatives like this compound?

A2: Several green solvents have been successfully employed in the synthesis of thiazole derivatives. These include water, polyethylene glycol (PEG-400), and ethanol-water mixtures.[5][6] For specific reactions like the Pd/BaSO₄ catalyzed hydrogenation of 4-methylthiazole-5-carboxylic acid chloride, xylene has been used, which, while not inherently "green," can be part of a more eco-friendly process due to high yields and catalyst recyclability.[1]

Q3: Are there any efficient and reusable catalysts for the scalable synthesis of this compound?

A3: Yes, the use of reusable catalysts is a key aspect of green and scalable synthesis. For the hydrogenation route to 4-methyl-5-formylthiazole, Pd/BaSO₄ has been shown to be an efficient catalyst.[1][3] In the broader context of thiazole synthesis, reusable NiFe₂O₄ nanoparticles have also been effectively used.[6]

Q4: Can microwave or ultrasound be used to promote the synthesis of this compound in an eco-friendly manner?

A4: Microwave-assisted and ultrasound-mediated syntheses are established green chemistry techniques for the formation of thiazole derivatives.[5][7][8] These methods often lead to shorter reaction times, higher yields, and reduced energy consumption compared to conventional heating.

Q5: What are the advantages of multi-component, one-pot reactions for synthesizing thiazole scaffolds?

A5: Multi-component, one-pot reactions are highly advantageous for green and scalable synthesis. They improve process efficiency by reducing the number of synthetic steps, minimizing waste from purification of intermediates, and saving time and resources.[5][7][9]

Troubleshooting Guide

Q1: I am observing a low yield in the Pd/BaSO₄ catalyzed hydrogenation of 4-methylthiazole-5-carboxylic acid chloride. What could be the issue?

A1:

  • Potential Cause 1: Catalyst Inactivity. The Pd/BaSO₄ catalyst may be poisoned or deactivated.

    • Solution: Ensure the starting materials and solvent are free from impurities that could poison the palladium catalyst. Consider preparing a fresh batch of the catalyst.

  • Potential Cause 2: Improper Reaction Conditions. The temperature or hydrogen pressure may not be optimal.

    • Solution: The reaction is typically run at the refluxing temperature of xylene (around 140°C) with a steady stream of hydrogen gas.[1] Verify your experimental setup maintains these conditions.

  • Potential Cause 3: Inefficient Work-up. The product may be lost during the extraction and purification steps.

    • Solution: The work-up involves filtration, extraction with 10% HCl, neutralization to pH 8, and subsequent extraction with chloroform.[1] Ensure complete extraction at each stage.

Q2: My oxidation of 4-methyl-5-(hydroxymethyl)thiazole is incomplete. How can I drive the reaction to completion?

A2:

  • Potential Cause 1: Insufficient Oxidizing Agent. The molar ratio of the oxidizing agent to the starting material may be too low.

    • Solution: Common oxidizing agents for this transformation include MnO₂, CrO₃, or NaOCl.[1][2][3] Ensure you are using an adequate molar excess of the chosen reagent.

  • Potential Cause 2: Reaction Time is Too Short. The reaction may not have been allowed to proceed for a sufficient duration.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). Continue the reaction until the starting material is no longer visible on the TLC plate.

  • Potential Cause 3: Poor Reagent Quality. The oxidizing agent may have degraded over time.

    • Solution: Use a fresh, high-quality batch of the oxidizing agent.

Q3: I am observing the formation of significant side products in my multi-component synthesis of a thiazole derivative. How can I improve the selectivity?

A3:

  • Potential Cause 1: Incorrect Reaction Temperature. The temperature may be too high, leading to undesired side reactions.

    • Solution: Optimize the reaction temperature. Start with the temperature reported in the literature and adjust as needed based on reaction monitoring.

  • Potential Cause 2: Sub-optimal Catalyst. The chosen catalyst may not be selective for the desired product.

    • Solution: If using a catalyst, ensure it is the correct one for the specific multi-component reaction. For example, KF/Clinoptilolite nanoparticles have been used for certain thiazole syntheses.[9]

  • Potential Cause 3: Incorrect Stoichiometry of Reactants. The ratio of the different components may not be ideal.

    • Solution: Carefully control the stoichiometry of the reactants as specified in the experimental protocol.

Q4: I am facing difficulties in purifying the final this compound product. What are the recommended purification methods?

A4:

  • Potential Cause: Inappropriate Purification Technique. The chosen method may not be effective for separating the product from impurities.

    • Solution 1 (for hydrogenation product): After extraction, the final product can be obtained by distillation of the solvent (chloroform).[1]

    • Solution 2 (for other methods): Silica gel column chromatography is a common and effective method for purifying thiazole derivatives.[10] The choice of eluent will depend on the specific impurities present. A common eluent system is a mixture of petroleum ether and acetone (e.g., 3:1 v/v) or ethyl acetate in hexane.[1][10]

Quantitative Data Summary

Synthesis MethodStarting MaterialCatalystSolventTemp. (°C)Time (h)Yield (%)Reference
Pd-catalyzed Hydrogenation4-methylthiazole-5-carboxylic acid chloridePd/BaSO₄Xylene140-Good[1][3]
Oxidation4-methyl-5-(hydroxymethyl)thiazoleMnO₂, CrO₃, NaOClDichloromethane-10 to 50--[1][2]
Two-step from 4-methylthiazole-5-ethanol4-methylthiazole-5-ethanolVarious metal saltsVarious50-200-High[4]
Hantzsch-type synthesis of a precursor (Ethyl 2-amino-4-methylthiazole-5-carboxylate)Ethyl acetoacetate, NBS, ThioureaNoneWater/THF80272[11]

Detailed Experimental Protocols

Method 1: Pd/BaSO₄ Catalyzed Hydrogenation of 4-methylthiazole-5-carboxylic acid chloride [1]

  • Preparation of 4-methylthiazole-5-carboxylic acid chloride:

    • Add 4-methylthiazole-5-carboxylic acid (1.5 g) to thionyl chloride (10 mL).

    • Reflux the mixture for 2 hours.

    • Distill off the excess thionyl chloride under reduced pressure. The resulting acid chloride is used directly in the next step.

  • Hydrogenation:

    • Add xylene (30 mL) to the freshly prepared carboxylic acid chloride.

    • Add the Pd/BaSO₄ catalyst.

    • Heat the mixture to 140°C while passing hydrogen gas through it.

    • Monitor the reaction by TLC (petroleum ether-acetone = 3:1).

  • Work-up and Purification:

    • Once the reaction is complete, filter the mixture to remove the catalyst.

    • Extract the filtrate with 10% HCl (3 x 30 mL).

    • Neutralize the aqueous solution to a pH of 8 with sodium carbonate.

    • Extract the neutralized solution with chloroform (3 x 30 mL).

    • Distill the chloroform to obtain the pure 4-methyl-5-formylthiazole.

Method 2: One-pot Synthesis of Ethyl 2-amino-4-methylthiazole-5-carboxylate (a precursor) [11]

  • Bromination:

    • In a reaction vessel, mix ethyl acetoacetate (6.50 g, 0.05 mol) with water (50.0 mL) and THF (20.0 mL).

    • Cool the mixture to below 0°C.

    • Add N-bromosuccinimide (NBS) (10.5 g, 0.06 mol).

    • Stir the reaction mixture at room temperature for 2 hours.

    • Monitor the disappearance of the starting material by TLC (petroleum ether-ethyl acetate 2:1).

  • Thiazole Ring Formation:

    • To the reaction mixture, add thiourea (3.80 g, 0.05 mol).

    • Heat the reaction mixture to 80°C for 2 hours.

  • Work-up and Purification:

    • After the reaction is complete, cool the mixture to room temperature.

    • Perform an appropriate work-up, which may include extraction and solvent removal, to isolate the product.

    • Purify the crude product, for example, by recrystallization or column chromatography, to obtain pure ethyl 2-amino-4-methylthiazole-5-carboxylate.

Visualizations

experimental_workflow start Start: 4-methylthiazole-5-carboxylic acid step1 Step 1: Acid Chloride Formation (Thionyl Chloride, Reflux) start->step1 intermediate Intermediate: 4-methylthiazole-5-carboxylic acid chloride step1->intermediate step2 Step 2: Hydrogenation (Pd/BaSO4, H2, Xylene, 140°C) intermediate->step2 workup Work-up: Filtration & Extraction step2->workup product Final Product: 4-methyl-5-formylthiazole workup->product

Caption: Experimental workflow for the synthesis of 4-methyl-5-formylthiazole.

troubleshooting_tree issue Low Yield or Incomplete Reaction? check_catalyst Check Catalyst Activity/Loading issue->check_catalyst Catalytic Reaction? check_conditions Verify Reaction Temperature & Time issue->check_conditions All Reactions check_reagents Assess Reagent Quality & Stoichiometry issue->check_reagents Stoichiometric or Catalytic? solution_catalyst Solution: Use fresh catalyst / Optimize loading check_catalyst->solution_catalyst solution_conditions Solution: Adjust temperature / Increase reaction time (monitor by TLC) check_conditions->solution_conditions solution_reagents Solution: Use high-purity reagents / Adjust molar ratios check_reagents->solution_reagents

References

Technical Support Center: Managing Exothermic Reactions in Chloroacetone-Based Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals working with chloroacetone-based syntheses. It provides targeted troubleshooting guides and frequently asked questions (FAQs) to help manage the exothermic nature of these reactions, ensuring both safety and experimental success.

Frequently Asked Questions (FAQs)

Q1: Why is the synthesis of chloroacetone considered a hazardous reaction?

A1: The synthesis of chloroacetone, typically through the chlorination of acetone, is hazardous primarily due to its exothermic nature. The reaction releases a significant amount of heat, which, if not properly controlled, can lead to a rapid increase in temperature and pressure, a dangerous situation known as a thermal runaway.[1] Additionally, chloroacetone itself is a toxic and lachrymatory substance, meaning it can cause severe irritation to the eyes, skin, and respiratory tract.[2] It is also flammable and can decompose under the influence of light, potentially forming explosive peroxides.[3][4]

Q2: What is a thermal runaway and what are the signs to watch for during chloroacetone synthesis?

A2: A thermal runaway is an uncontrolled exothermic reaction where the rate of heat generation exceeds the rate of heat removal. This leads to an accelerating cycle of increasing temperature and reaction rate, which can result in a violent release of energy, vessel rupture, and release of toxic materials.[1] Signs of an impending thermal runaway during chloroacetone synthesis include:

  • A sudden, rapid increase in reaction temperature that is difficult to control with the cooling system.

  • A noticeable increase in the rate of gas evolution (e.g., hydrogen chloride).

  • A change in the color or viscosity of the reaction mixture.

  • An increase in pressure within the reaction vessel.

Q3: What are the primary factors that can influence the exotherm in chloroacetone synthesis?

A3: Several factors can influence the exothermic behavior of chloroacetone synthesis:

  • Rate of Reagent Addition: The rate at which the chlorinating agent (e.g., chlorine gas, sulfuryl chloride) is added to the acetone is a critical parameter. A faster addition rate leads to a higher rate of heat generation.

  • Reaction Temperature: Higher initial temperatures can increase the reaction rate exponentially, making the exotherm more difficult to control.[5]

  • Concentration of Reactants: Higher concentrations of acetone and the chlorinating agent will result in a more vigorous reaction and a greater heat output.

  • Agitation: Inefficient stirring can lead to localized "hot spots" where the reaction is more concentrated and the temperature is significantly higher than the bulk mixture.

  • Purity of Reagents: Impurities in the acetone or chlorinating agent can sometimes catalyze side reactions, contributing to the overall heat generation.

Q4: What are the common side reactions in chloroacetone synthesis and how do they affect the exotherm?

A4: The primary side reaction of concern is the formation of dichloroacetone and other polychlorinated species.[6] These subsequent chlorination reactions are also exothermic and can contribute significantly to the overall heat generated. The formation of these byproducts is favored by higher temperatures and an excess of the chlorinating agent. Another potential side reaction is the acid-catalyzed self-condensation of acetone to form products like mesityl oxide, which can occur at elevated temperatures in the presence of the generated HCl.[7]

Q5: What are the recommended safety precautions when working with chloroacetone synthesis?

A5: Given the hazardous nature of the reaction, the following safety precautions are essential:

  • Conduct the reaction in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, a flame-resistant lab coat, and chemical-resistant gloves.[8]

  • Have an appropriate fire extinguisher (e.g., dry chemical, CO2) readily available.[8]

  • Ensure a reliable and adequate cooling system is in place and functioning correctly.

  • Have a quenching agent (e.g., a cold, inert solvent or a chemical inhibitor) prepared and accessible for emergency situations.[9]

  • Work on a scale that can be safely managed with the available equipment.

Troubleshooting Guide

Issue 1: The reaction temperature is increasing too rapidly and is difficult to control.

  • Question: My reaction temperature is rising much faster than expected, and my cooling bath can't keep up. What should I do?

  • Answer: This is a critical situation that may indicate the onset of a thermal runaway.

    • Immediately stop the addition of the chlorinating agent.

    • Increase the efficiency of the cooling system. If using an ice bath, add more ice and salt. If using a cryocooler, lower the setpoint.

    • If the temperature continues to rise, proceed with an emergency quench. Slowly add a pre-chilled, inert solvent (like toluene) to dilute the reaction mixture and absorb the excess heat.

    • Be prepared for a sudden increase in pressure. Ensure the reaction setup has a proper pressure relief system.

Issue 2: The reaction seems to have a long induction period and then suddenly becomes very exothermic.

  • Question: I've been adding the chlorinating agent for a while with no noticeable temperature change, and then the reaction suddenly took off. Why did this happen and how can I prevent it?

  • Answer: The chlorination of acetone is known to be an autocatalytic reaction, where the product of the reaction (HCl) acts as a catalyst.[10] This can lead to an induction period where the reaction is slow until a sufficient concentration of HCl has built up, at which point the reaction rate increases dramatically.

    • To prevent this: Consider adding a small amount of a catalyst, such as a catalytic amount of a strong acid, at the beginning of the reaction to initiate a more controlled and immediate reaction.[10] However, this should be done with caution as it will also increase the initial reaction rate. Always start with a very slow addition of the chlorinating agent to gauge the reaction's response.

Issue 3: The final product is a dark color and the yield of chloroacetone is low.

  • Question: After my synthesis, the crude product is a dark, tar-like substance, and my yield of chloroacetone is much lower than expected. What could be the cause?

  • Answer: A dark-colored product and low yield are often indicative of side reactions and decomposition, a phenomenon sometimes referred to as "black death" during distillation.[6]

    • Probable Causes:

      • Overheating: Excessive temperatures can promote the formation of polychlorinated byproducts and the self-condensation of acetone.[7]

      • Decomposition during workup: Chloroacetone can decompose in the presence of acid (HCl) at elevated temperatures, especially during distillation.[6]

    • Solutions:

      • Maintain strict temperature control throughout the reaction.

      • Neutralize the generated HCl before distillation. Adding a mild base like calcium carbonate can help prevent decomposition.[6]

      • Consider vacuum distillation to lower the boiling point and reduce thermal stress on the product.

Issue 4: There is a significant amount of dichloroacetone in my final product.

  • Question: My NMR analysis shows a high percentage of dichloroacetone. How can I improve the selectivity for monochloroacetone?

  • Answer: The formation of dichloroacetone is a common issue and is favored by certain reaction conditions.

    • To improve selectivity:

      • Use a molar excess of acetone relative to the chlorinating agent. This will increase the probability of the chlorinating agent reacting with acetone rather than the already formed chloroacetone.[6]

      • Maintain a lower reaction temperature. Higher temperatures tend to favor polychlorination.

      • Control the addition of the chlorinating agent. A slow and controlled addition can help to maintain a low concentration of the chlorinating agent in the reaction mixture, thus favoring the initial chlorination step.

Quantitative Data

The following table summarizes key physical and reaction parameters for chloroacetone synthesis. Note that the heat of reaction can vary depending on the specific chlorinating agent and reaction conditions.

ParameterValueSource(s)
Physical Properties of Chloroacetone
Molar Mass92.52 g/mol [11]
Boiling Point119 °C[3]
Melting Point-44.5 °C[3]
Density~1.15 g/cm³ at 20 °C[3]
Flash Point35 °C[3]
Reaction Parameters for Acetone Chlorination
Typical Reaction Temperature Range15 °C to 80 °C[7]
Enthalpy of Reaction (estimated)-109 to -113 kJ/mol[12]
Recommended Acetone to Chlorinating Agent Ratio> 2:1 (molar) for monochloroacetone selectivity[6]

Experimental Protocols

Representative Protocol for the Synthesis of Chloroacetone

This protocol is a general guideline and should be adapted based on the specific equipment and safety infrastructure available.

Materials:

  • Acetone (anhydrous)

  • Chlorinating agent (e.g., sulfuryl chloride or chlorine gas)

  • Calcium carbonate (for neutralization)

  • Anhydrous sodium sulfate (for drying)

  • A round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a reflux condenser, and a thermometer.

  • An ice-water bath or a cryocooler.

Procedure:

  • Set up the reaction apparatus in a fume hood. Ensure all glassware is dry.

  • Charge the round-bottom flask with acetone and place it in the cooling bath, maintaining a temperature of 0-5 °C.

  • Begin stirring the acetone.

  • Slowly add the chlorinating agent dropwise from the dropping funnel over a period of 2-3 hours, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, allow the reaction to stir at 0-5 °C for an additional hour.

  • Slowly and carefully add calcium carbonate in small portions to neutralize the generated HCl. Continue adding until gas evolution ceases.

  • Filter the mixture to remove the calcium salts.

  • Separate the organic layer and dry it over anhydrous sodium sulfate.

  • Filter to remove the drying agent.

  • The crude chloroacetone can be purified by vacuum distillation.

Visualizations

Troubleshooting Workflow for Exothermic Events

Exothermic_Troubleshooting Start Exothermic Reaction Monitoring Temp_Spike Uncontrolled Temperature Spike? Start->Temp_Spike Stop_Reagent Stop Reagent Addition Temp_Spike->Stop_Reagent Yes Continue_Monitoring Continue Monitoring Temp_Spike->Continue_Monitoring No Enhance_Cooling Enhance Cooling Stop_Reagent->Enhance_Cooling Temp_Controlled Temperature Controlled? Enhance_Cooling->Temp_Controlled Quench Initiate Emergency Quench Temp_Controlled->Quench No Temp_Controlled->Continue_Monitoring Yes Shutdown Emergency Shutdown Quench->Shutdown Investigate Investigate Root Cause (Post-stabilization) Continue_Monitoring->Investigate Shutdown->Investigate

Caption: Troubleshooting workflow for an uncontrolled exothermic event.

Signaling Pathway for Reaction Control

Reaction_Control_Pathway cluster_Inputs Reaction Inputs cluster_Process Reaction Process cluster_Outputs Reaction Outputs cluster_Controls Control Mechanisms Acetone Acetone Reaction_Vessel Reaction (Chlorination) Acetone->Reaction_Vessel Chlorinating_Agent Chlorinating Agent Chlorinating_Agent->Reaction_Vessel Addition_Rate Reagent Addition Rate Chlorinating_Agent->Addition_Rate Chloroacetone Chloroacetone Reaction_Vessel->Chloroacetone Heat Heat (Exotherm) Reaction_Vessel->Heat Byproducts Byproducts (e.g., Dichloroacetone) Reaction_Vessel->Byproducts Stirring Agitation Reaction_Vessel->Stirring Cooling Cooling System Heat->Cooling

Caption: Signaling pathway illustrating inputs, outputs, and control mechanisms.

References

Validation & Comparative

Comparative Analysis of the NMR Spectra of Thiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

In the field of drug development and materials science, precise structural elucidation of heterocyclic compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H and ¹³C NMR, stands as a cornerstone technique for determining the molecular structure of novel compounds. This guide provides a comparative analysis of the NMR spectra of 4-Formyl-2-methylthiazole, supported by experimental data from a closely related isomer, 4-Methyl-5-formylthiazole, and predicted spectral data based on established chemical shift principles for thiazole derivatives.

Predicted and Experimental NMR Data

The predicted chemical shifts for this compound are influenced by the electron-withdrawing nature of the formyl group at the 4-position and the electron-donating methyl group at the 2-position of the thiazole ring. In contrast, the experimental data for 4-Methyl-5-formylthiazole reflects the electronic environment with the methyl group at the 4-position and the formyl group at the 5-position.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)Multiplicity
-CHO9.9 - 10.1Singlet (s)
Thiazole H-58.1 - 8.3Singlet (s)
-CH₃2.7 - 2.9Singlet (s)

Table 2: Experimental ¹H and ¹³C NMR Spectral Data for 4-Methyl-5-formylthiazole in CDCl₃ [1]

Assignment¹H Chemical Shift (δ, ppm)Multiplicity¹³C Chemical Shift (δ, ppm)
-CHO10.1064Singlet (s)182.4214
Thiazole H-28.9481Singlet (s)158.8544
-CH₃2.7571Singlet (s)16.2193
Thiazole C-5--161.8374
Thiazole C-4--132.8399

Table 3: Predicted ¹³C NMR Spectral Data for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
-CHO183 - 186
Thiazole C-2165 - 168
Thiazole C-4148 - 152
Thiazole C-5125 - 128
-CH₃18 - 21

Experimental Protocols

The following is a general protocol for acquiring ¹H and ¹³C NMR spectra of thiazole derivatives, based on standard laboratory practices.

Sample Preparation:

  • Weigh approximately 5-10 mg of the solid sample (e.g., this compound).

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required.

  • Cap the NMR tube and gently invert to ensure the solution is homogeneous.

NMR Spectrometer Setup and Data Acquisition:

  • The NMR spectra are typically recorded on a spectrometer operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.[1]

  • Insert the sample into the NMR probe.

  • Lock the spectrometer onto the deuterium signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity.

  • For ¹H NMR:

    • Acquire the spectrum using a standard pulse sequence.

    • Typical parameters include a spectral width of 10-15 ppm, a sufficient number of scans for a good signal-to-noise ratio (e.g., 16 or 32 scans), and a relaxation delay of 1-2 seconds.

  • For ¹³C NMR:

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • Typical parameters include a spectral width of 200-220 ppm, a larger number of scans to compensate for the lower natural abundance of ¹³C (e.g., 1024 or more scans), and a relaxation delay of 2-5 seconds.

  • Process the acquired Free Induction Decay (FID) by applying a Fourier transform, phase correction, and baseline correction to obtain the final spectrum. Chemical shifts are reported in parts per million (ppm) relative to the internal standard (TMS at 0 ppm).

Logical Workflow for NMR Spectral Analysis

The process of analyzing and comparing NMR spectra involves a logical progression from the known molecular structure to the interpretation of the resulting spectral data. This workflow ensures a systematic approach to structural verification and comparison.

NMR_Analysis_Workflow cluster_prediction Prediction Phase cluster_experimentation Experimental Phase cluster_analysis Analysis & Comparison Structure Molecular Structure (this compound) Prediction Predict ¹H & ¹³C NMR Spectra (Based on Chemical Shift Theory) Structure->Prediction Comparison Comparison of Predicted vs. Experimental Data (Isomer) Prediction->Comparison SamplePrep Sample Preparation NMR_Acq NMR Data Acquisition (¹H and ¹³C) SamplePrep->NMR_Acq Processing Data Processing NMR_Acq->Processing Analysis Spectral Analysis (Chemical Shifts, Multiplicity) Processing->Analysis Analysis->Comparison Conclusion Structural Confirmation or Elucidation Comparison->Conclusion

Caption: Logical workflow for NMR spectral analysis and comparison.

References

Comparative Analysis of Mass Spectrometry and HPLC-UV for the Quantification of 4-Formyl-2-methylthiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Method Selection

The accurate quantification of 4-Formyl-2-methylthiazole, a key intermediate in the synthesis of various pharmaceuticals, is critical for process optimization and quality control. This guide provides a comparative analysis of two common analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). The information presented herein is compiled from established analytical methodologies for structurally similar thiazole derivatives to provide a comprehensive overview for researchers.

Methodology Comparison: Performance and Characteristics

The choice between GC-MS and HPLC-UV depends on the specific requirements of the analysis, such as sensitivity, selectivity, and sample throughput. Below is a summary of the typical performance characteristics for each method in the analysis of small heterocyclic aldehydes.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC-UV)
Principle Separation based on volatility and polarity, detection by mass-to-charge ratio.Separation based on polarity, detection by UV absorbance.
Selectivity Very High (based on mass fragmentation)Moderate to High (based on retention time and UV spectrum)
Sensitivity (LOD) Low ng/mL to pg/mLHigh ng/mL to low µg/mL
**Linearity (R²) **> 0.99> 0.99
Precision (%RSD) < 15%< 5%
Accuracy (%) 85-115%90-110%
Sample Derivatization Often not required for volatile compoundsNot required
Analysis Time ~15-30 minutes per sample~10-20 minutes per sample
Instrumentation Cost HighModerate

Mass Spectrometry Analysis: Fragmentation Pattern

Gas Chromatography-Mass Spectrometry (GC-MS) offers high selectivity and sensitivity for the analysis of this compound. The electron ionization (EI) mass spectrum of the closely related isomer, 4-Methylthiazole-5-carboxaldehyde, provides insight into the expected fragmentation pattern.

The molecular ion peak ([M]⁺) for this compound is expected at a mass-to-charge ratio (m/z) of 127, corresponding to its molecular weight.[1] Key fragmentation pathways for aldehydes typically involve the loss of a hydrogen radical (M-1) or a formyl radical (M-29).[2]

Predicted Fragmentation of this compound:

  • m/z 127 ([M]⁺): Molecular ion.

  • m/z 126 ([M-H]⁺): Loss of a hydrogen atom from the formyl group.

  • m/z 98 ([M-CHO]⁺): Loss of the formyl group.

  • m/z 58: A common fragment in thiazole derivatives.

Experimental Protocols

Detailed experimental protocols for both GC-MS and HPLC-UV are provided below. These are generalized methods based on the analysis of similar compounds and should be optimized for specific instrumentation and laboratory conditions.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

Instrumentation: A standard gas chromatograph coupled to a mass spectrometer with an electron ionization source.

Sample Preparation:

  • Accurately weigh and dissolve the this compound standard or sample in a suitable solvent (e.g., dichloromethane or ethyl acetate) to a concentration of 1 mg/mL.

  • Perform serial dilutions to prepare calibration standards ranging from 1 ng/mL to 1000 ng/mL.

  • If necessary, use a suitable internal standard for improved quantitation.

GC Conditions:

  • Column: 5% Phenyl Methyl Siloxane (e.g., DB-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness.[3]

  • Inlet Temperature: 250 °C.

  • Injection Volume: 1 µL (splitless mode).

  • Oven Temperature Program: Initial temperature of 60 °C, hold for 2 minutes, ramp to 250 °C at 10 °C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

MS Conditions:

  • Ion Source: Electron Ionization (EI) at 70 eV.

  • Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Scan Range: m/z 40-200.

High-Performance Liquid Chromatography (HPLC-UV) Protocol

Instrumentation: A standard HPLC system with a UV-Vis detector.

Sample Preparation:

  • Prepare a stock solution of this compound (1 mg/mL) in the mobile phase.

  • Prepare a series of working standards by diluting the stock solution with the mobile phase to concentrations ranging from 0.1 µg/mL to 100 µg/mL.

  • Dissolve and dilute samples in the mobile phase to a concentration within the calibration range.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

HPLC Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[4]

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% formic acid.[4]

  • Flow Rate: 1.0 mL/min.[4]

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm (based on the UV absorbance of similar aromatic thiazoles).

Workflow Visualizations

The following diagrams illustrate the analytical workflow and a relevant synthetic pathway involving a structural isomer of the target compound.

Analytical Workflow for this compound cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Weighing & Dissolution Dilution Serial Dilution Sample->Dilution Filtering Filtering (HPLC) Dilution->Filtering HPLC Path GCMS GC-MS Analysis Dilution->GCMS GC-MS Path HPLC HPLC-UV Analysis Filtering->HPLC Quant Quantification GCMS->Quant HPLC->Quant Report Reporting Quant->Report

Caption: General analytical workflow for the quantification of this compound.

Cefditoren_Pivoxil_Synthesis 4-Methylthiazole-5-carboxylic acid chloride 4-Methylthiazole-5-carboxylic acid chloride 4-Methyl-5-formylthiazole 4-Methyl-5-formylthiazole 4-Methylthiazole-5-carboxylic acid chloride->4-Methyl-5-formylthiazole Hydrogenation (Pd/BaSO4) Intermediate_Steps Multi-step Condensation & Modification 4-Methyl-5-formylthiazole->Intermediate_Steps Cefditoren_Pivoxil Cefditoren_Pivoxil Intermediate_Steps->Cefditoren_Pivoxil

Caption: Synthetic pathway of Cefditoren Pivoxil highlighting the role of 4-Methyl-5-formylthiazole.[3]

References

Navigating the Photochemical Maze: An FTIR Spectroscopic Analysis of 2-Amino-4-Methylthiazole

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the photochemical stability and degradation pathways of heterocyclic compounds like 2-amino-4-methylthiazole (AMT) is paramount. This guide provides a comparative analysis of the photochemical behavior of AMT, with a focus on Fourier Transform Infrared (FTIR) spectroscopy as a powerful analytical tool. Experimental data from key studies, detailed protocols, and visualizations of reaction pathways are presented to offer a comprehensive resource for investigating the photochemistry of this important molecular scaffold.

Probing Photochemical Fates: A Comparison of Analytical Techniques

The study of photochemical reactions necessitates techniques that can identify transient species and final products, often at low concentrations. While various methods can be employed, FTIR spectroscopy, particularly when combined with matrix isolation techniques, offers distinct advantages for elucidating complex photochemical pathways.

Analytical TechniquePrincipleAdvantages for PhotochemistryLimitationsRelevant Analytes
FTIR Spectroscopy Vibrational spectroscopy based on the absorption of infrared radiation by molecular bonds.- High sensitivity to structural changes. - Provides detailed information about functional groups. - Matrix isolation FTIR allows for the trapping and characterization of reactive intermediates.[1][2]- Can be challenging for complex mixtures without separation. - Water absorption can interfere in aqueous samples.2-Amino-4-methylthiazole and its photoproducts.[1][2]
UV-Vis Spectroscopy Measures the absorption of ultraviolet and visible light by molecules, related to electronic transitions.- Simple, rapid, and cost-effective. - Useful for monitoring the disappearance of reactants and the appearance of products with distinct chromophores.- Provides limited structural information. - Broad absorption bands can make resolving mixtures difficult.Thiazole derivatives, conjugated systems.
Nuclear Magnetic Resonance (NMR) Spectroscopy Exploits the magnetic properties of atomic nuclei to provide detailed information about molecular structure and connectivity.- Unparalleled for structural elucidation of stable photoproducts. - Can provide quantitative information on product distribution.- Lower sensitivity compared to other techniques. - Not suitable for detecting short-lived intermediates.Isolated and purified photoproducts of thiazole derivatives.
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ions to identify and quantify molecules.- High sensitivity and selectivity. - Can be coupled with separation techniques like GC or LC for complex mixture analysis.- Can cause fragmentation of molecules, complicating interpretation. - Isomeric compounds can be difficult to distinguish.Photodegradation products of heterocyclic compounds.

Unraveling the Photochemistry of 2-Amino-4-Methylthiazole with FTIR

Recent research utilizing matrix isolation FTIR spectroscopy has shed light on the intricate photochemical behavior of 2-amino-4-methylthiazole upon UV irradiation.[1][2] The primary photochemical event involves the cleavage of the thiazole ring, leading to a cascade of reactions and the formation of several photoproducts.

Key Photoproducts Identified by FTIR

Upon irradiation with 265 nm light, 2-amino-4-methylthiazole undergoes ring opening primarily through the cleavage of the S1–C2 bond.[1] This leads to the formation of a biradical intermediate which then rearranges to various stable photoproducts. A minor pathway involving the cleavage of the S1–C5 bond has also been identified.[1]

PhotoproductChemical NameKey Identifying FTIR Bands (cm⁻¹)
fp1 N-(1-sulfanylprop-1-en-2-yl)carbodiimideNot explicitly detailed in the provided search results.
fp2 N-(1-thioxopropan-2-yl)carbodiimideNot explicitly detailed in the provided search results.
fp3 N-(2-methylthiiran-2-yl)carbodiimideNot explicitly detailed in the provided search results.
fp11 CyanamideNot explicitly detailed in the provided search results.
fp12 2-MethylthiireneNot explicitly detailed in the provided search results.
fp13 1-Propyne-1-thiolNot explicitly detailed in the provided search results.
fp14 MethylthioketeneNot explicitly detailed in the provided search results.
fp15 2-methyl-1H-azirene-1-carbimidothioic acidNot explicitly detailed in the provided search results.
fp22 PropyneNot explicitly detailed in the provided search results.
fp23 3-AminethiazireneNot explicitly detailed in the provided search results.
fp25 N-sulfanylcarbodiimideNot explicitly detailed in the provided search results.

Note: While the referenced study identifies these photoproducts, specific quantitative data on their formation, such as quantum yields, are not provided for 2-amino-4-methylthiazole.

Comparative Quantum Yields of Thiazole Derivatives

To provide a quantitative context, the following table summarizes reported photodegradation quantum yields (Φd) for other thiazole-containing compounds. It is important to note that these values are highly dependent on the molecular structure and experimental conditions.

CompoundExperimental ConditionsPhotodegradation Quantum Yield (Φd)Reference
Benzothiazole-containing tetra-substituted metal-free and metal (Pb(II) and Zn(II)) phthalocyaninesNot specified0.09 - 3.43 × 10⁻³[3]
Symmetric and asymmetric zinc phthalocyanines bearing thiazolidin-4-one and 2-(4-(2-hydroxyethoxy)phenyl)-3-phenylthiazolidin-4-one groupsNot specified0.038 - 0.074 × 10⁻³[3]

Experimental Protocols

Matrix Isolation FTIR Spectroscopy of 2-Amino-4-Methylthiazole Photochemistry

This protocol is based on the methodology described in the study by Pagacz-Kostrzewa et al. (2022).[1]

1. Sample Preparation:

  • 2-amino-4-methylthiazole is heated in a Knudsen cell to produce a molecular beam.

  • The molecular beam is co-deposited with an excess of an inert matrix gas (e.g., argon) onto a cold (typically 10-15 K) infrared-transparent window (e.g., CsI).

2. FTIR Spectroscopy:

  • The matrix-isolated sample is placed in the sample compartment of an FTIR spectrometer.

  • An initial FTIR spectrum of the un-irradiated sample is recorded to serve as a baseline.

3. Photolysis:

  • The matrix is irradiated in situ with a tunable UV laser (e.g., an OPO laser system) at a specific wavelength (e.g., 265 nm).

  • Irradiation is performed for controlled time intervals.

4. Data Acquisition and Analysis:

  • FTIR spectra are recorded after each irradiation period.

  • Difference spectra are calculated by subtracting the initial spectrum from the post-irradiation spectra to clearly visualize the depletion of the parent molecule and the growth of photoproduct bands.

  • The observed vibrational frequencies are compared with theoretical calculations (e.g., DFT) to aid in the identification of the photoproducts.

Visualizing the Photochemical Pathways

The complex photochemical reactions of 2-amino-4-methylthiazole can be visualized as a network of interconnected pathways. The following diagrams, generated using the DOT language, illustrate the major and minor ring-opening mechanisms.

Photochemical_Pathway_Major cluster_0 Major Photochemical Pathway 2-Amino-4-methylthiazole 2-Amino-4-methylthiazole Biradical_Intermediate_1 •C(NH2)=N–C(CH3)=CH–S• 2-Amino-4-methylthiazole->Biradical_Intermediate_1 hν (265 nm) S1-C2 Cleavage fp1 N-(1-sulfanylprop-1-en-2-yl)carbodiimide Biradical_Intermediate_1->fp1 fp3 N-(2-methylthiiran-2-yl)carbodiimide Biradical_Intermediate_1->fp3 Cyanamide_Complex Cyanamide (fp11) + 2-Methylthiirene (fp12) Biradical_Intermediate_1->Cyanamide_Complex N3-C4 Cleavage fp2 N-(1-thioxopropan-2-yl)carbodiimide fp1->fp2 fp3->fp2 Further_Products_1 1-Propyne-1-thiol (fp13) or Methylthioketene (fp14) Cyanamide_Complex->Further_Products_1

Caption: Major photochemical reaction pathway of 2-amino-4-methylthiazole.

Photochemical_Pathway_Minor cluster_1 Minor Photochemical Pathway 2-Amino-4-methylthiazole 2-Amino-4-methylthiazole Biradical_Intermediate_2 S–C(NH2)=N–C(CH3)=CH• 2-Amino-4-methylthiazole->Biradical_Intermediate_2 hν (265 nm) S1-C5 Cleavage fp15 2-methyl-1H-azirene-1- carbimidothioic acid Biradical_Intermediate_2->fp15 Propyne_Complex Propyne (fp22) + 3-Aminethiazirene (fp23) Biradical_Intermediate_2->Propyne_Complex N3-C4 Cleavage fp25 N-sulfanylcarbodiimide Propyne_Complex->fp25

Caption: Minor photochemical reaction pathway of 2-amino-4-methylthiazole.

Conclusion

The photochemistry of 2-amino-4-methylthiazole is a complex process involving multiple ring-opening pathways and the formation of a variety of photoproducts. FTIR spectroscopy, especially when coupled with matrix isolation, proves to be an invaluable tool for trapping and identifying the transient and stable species involved in these reactions. While quantitative data on the photochemistry of AMT itself remains to be fully elucidated, the detailed qualitative understanding of its degradation pathways provides a crucial foundation for future studies. For researchers in drug development and materials science, this knowledge is essential for designing more photostable molecules and for predicting the potential degradation products of thiazole-containing compounds under UV exposure. Further investigations to determine the quantum yields and reaction kinetics of the individual photochemical steps will provide a more complete picture of the complex photochemistry of 2-amino-4-methylthiazole.

References

A Comparative Guide to HPLC and GC for Purity Analysis of 4-Methyl-5-formyl-thiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of purity for key pharmaceutical intermediates like 4-methyl-5-formyl-thiazole is critical for ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the purity analysis of 4-methyl-5-formyl-thiazole, complete with supporting data from available literature and detailed experimental protocols.

Introduction

4-Methyl-5-formyl-thiazole is a vital building block in the synthesis of various pharmaceuticals. Its purity can significantly impact reaction yields, impurity profiles, and the overall quality of the subsequent products. Both HPLC and GC are powerful chromatographic techniques widely employed for purity assessment. The choice between them often depends on the volatility and thermal stability of the analyte and its potential impurities.

Comparison of Analytical Methods

While specific HPLC methods for 4-methyl-5-formyl-thiazole are not extensively detailed in publicly available literature, reverse-phase HPLC is a common and suitable technique for a polar aromatic aldehyde such as this. Patent documents indicate that HPLC is used to monitor reaction progress and determine the purity of 4-methyl-5-formyl-thiazole, with reported purities in the range of 97-98%.[1][2] Conversely, supplier specifications and certificates of analysis often report purity as determined by Gas Chromatography (GC), with values typically exceeding 98%.[3][4] One certificate of analysis for 4-methyl-5-formyl-thiazole showed a purity of 99.9% as determined by GC.

The selection of the analytical method is crucial and should be based on the specific requirements of the analysis, including the nature of potential impurities.

FeatureHPLC (High-Performance Liquid Chromatography)GC (Gas Chromatography)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase.
Applicability Suitable for a wide range of compounds, including non-volatile and thermally sensitive molecules.Best suited for volatile and thermally stable compounds.
Typical Purity 97-98% (as per patent literature for reaction monitoring).[1][2]>98.0% (as per supplier specifications).[3]
Reported Purity Not explicitly detailed for final product specifications in available literature.A certificate of analysis shows 99.9% purity.
Potential Impurities Can separate a wide range of potential impurities, including starting materials (e.g., 4-methylthiazole, formaldehyde precursors), reagents, and non-volatile by-products.Effective for separating volatile impurities. Non-volatile impurities may not elute and could accumulate on the column.
Advantages - Wide applicability- Room temperature operation prevents degradation of thermally labile compounds- Versatile detection methods (UV, MS, etc.)- High resolution and efficiency- Sensitive detectors (FID, MS)- Often faster analysis times for volatile compounds
Disadvantages - Can use significant volumes of organic solvents- Lower resolution than capillary GC for some applications- Limited to volatile and thermally stable analytes- High temperatures in the injector and column can cause degradation of some compounds
Experimental Protocols

Below are detailed, representative protocols for the purity analysis of 4-methyl-5-formyl-thiazole using both HPLC and GC.

Protocol 1: HPLC Purity Analysis

This proposed method is based on common practices for the analysis of aromatic aldehydes and other thiazole derivatives by reverse-phase HPLC.

1. Instrumentation:

  • High-Performance Liquid Chromatograph with a UV-Vis detector.

  • Data acquisition and processing software.

2. Chromatographic Conditions:

  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

  • Mobile Phase: A gradient of Acetonitrile (A) and Water (B).

    • Start with 20% A, hold for 2 minutes.

    • Increase to 80% A over 10 minutes.

    • Hold at 80% A for 3 minutes.

    • Return to 20% A over 1 minute and re-equilibrate for 4 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

3. Sample Preparation:

  • Accurately weigh approximately 10 mg of 4-methyl-5-formyl-thiazole and dissolve it in 10 mL of acetonitrile to obtain a 1 mg/mL solution.

  • Filter the solution through a 0.45 µm syringe filter before injection.

4. Analysis:

  • Inject the prepared sample into the HPLC system.

  • The purity is calculated based on the area percentage of the main peak relative to the total area of all observed peaks.

Protocol 2: GC Purity Analysis

This protocol is a general method suitable for the analysis of volatile heterocyclic compounds.

1. Instrumentation:

  • Gas Chromatograph with a Flame Ionization Detector (FID).

  • Data acquisition and processing software.

2. Chromatographic Conditions:

  • Column: DB-5 or equivalent (5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium or Hydrogen, at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250 °C.

  • Detector Temperature: 280 °C.

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp to 250 °C at a rate of 10 °C/min.

    • Hold at 250 °C for 5 minutes.

  • Injection Volume: 1 µL.

  • Split Ratio: 50:1.

3. Sample Preparation:

  • Accurately weigh approximately 10 mg of 4-methyl-5-formyl-thiazole and dissolve it in 10 mL of a suitable solvent such as dichloromethane or acetone.

4. Analysis:

  • Inject the prepared sample into the GC system.

  • The purity is calculated based on the area percentage of the main peak relative to the total area of all observed peaks.

Method Selection and Impurity Profiling

The choice between HPLC and GC will depend on the anticipated impurities. The synthesis of 4-methyl-5-formyl-thiazole can involve the oxidation of 4-methyl-5-(hydroxymethyl)thiazole or the reduction of a 4-methylthiazole-5-carboxylic acid derivative.[5]

  • HPLC is advantageous for detecting non-volatile starting materials, reagents (e.g., oxidizing agents, reducing agents), and polar by-products that may not be amenable to GC analysis.

  • GC is well-suited for identifying volatile impurities, such as residual solvents or volatile by-products from the synthesis.

For comprehensive purity analysis and impurity profiling, a combination of both techniques is often recommended.

Visualizations

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Acetonitrile weigh->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC filter->inject separate Separation on C18 Column inject->separate detect UV Detection (254 nm) separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Area % Purity integrate->calculate report report calculate->report Generate Report

Caption: Experimental workflow for HPLC purity analysis.

Method_Selection start Purity Analysis of 4-Methyl-5-formyl-thiazole impurity_check Are potential impurities volatile and thermally stable? start->impurity_check gc_method GC Analysis is Preferred (High resolution for volatile compounds) impurity_check->gc_method Yes hplc_method HPLC Analysis is Preferred (Suitable for non-volatile and thermally labile compounds) impurity_check->hplc_method No / Unknown comprehensive_analysis For comprehensive impurity profiling, consider using both techniques. gc_method->comprehensive_analysis hplc_method->comprehensive_analysis

Caption: Decision guide for selecting a purity analysis method.

References

A Comparative Analysis of Hantzsch vs. Microwave-Assisted Thiazole Synthesis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For drug development professionals and researchers in organic chemistry, the synthesis of thiazole derivatives is a cornerstone of discovering new therapeutic agents. Thiazoles are a critical scaffold in a wide range of pharmaceuticals, exhibiting anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1] The choice of synthetic route can significantly impact the efficiency, yield, and environmental footprint of the drug discovery process. This guide provides a detailed comparison of the traditional Hantzsch thiazole synthesis with modern microwave-assisted techniques, supported by experimental data and protocols.

At a Glance: Hantzsch vs. Microwave Synthesis

The Hantzsch synthesis, first described in 1887, is a classic and reliable method for thiazole ring formation.[2][3] It typically involves the condensation reaction of an α-haloketone with a thioamide.[2][3][4] While it is known for its simplicity and generally high yields, the Hantzsch method often requires prolonged reaction times and elevated temperatures.[1][5]

In contrast, microwave-assisted organic synthesis (MAOS) has emerged as a powerful alternative, offering dramatic reductions in reaction times and often leading to improved product yields.[1][6] This technique utilizes the ability of polar molecules to convert electromagnetic energy into heat, resulting in rapid and uniform heating of the reaction mixture.[1]

Quantitative Comparison of Synthesis Methods

The following table summarizes key quantitative data from various studies comparing the conventional Hantzsch method with microwave-assisted synthesis for the preparation of 2-aminothiazole derivatives.

ProductMethodReaction TimeYield (%)Reference
2-amino-4-phenylthiazoleConventional (Reflux)8 hours45-65[7][8]
2-amino-4-phenylthiazoleMicrowave10-15 minutes70-92[7][8]
N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-aminesConventional (Reflux)8 hoursLower[9]
N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-aminesMicrowave< 30 minutesHigher[9][10]
Various Thiazole DerivativesConventional2 - 3.5 hours79-90[11][12]
Various Thiazole DerivativesUltrasonic Irradiation1.5 - 2 hours79-90[11][12]

Experimental Protocols

Hantzsch Synthesis of 2-Amino-4-phenylthiazole (Conventional Method)

This protocol is adapted from a typical procedure for the Hantzsch synthesis.[4]

Materials:

  • 2-Bromoacetophenone

  • Thiourea

  • Methanol

  • 5% Sodium Carbonate solution

  • 20 mL scintillation vial

  • Stir bar and hot plate

  • 100 mL beaker

  • Buchner funnel and side-arm flask

Procedure:

  • In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).

  • Add 5 mL of methanol and a stir bar to the vial.

  • Heat the mixture with stirring on a hot plate set to 100°C for 30 minutes.

  • Remove the reaction from the heat and allow the solution to cool to room temperature.

  • Pour the contents of the vial into a 100 mL beaker containing 20 mL of 5% sodium carbonate solution and swirl to mix.

  • Filter the resulting precipitate through a Buchner funnel.

  • Wash the filter cake with water.

  • Spread the collected solid on a tared watchglass and allow it to air dry to obtain the final product.

Microwave-Assisted Synthesis of 2-Amino-4-phenylthiazole

This protocol is a representative example of a microwave-assisted thiazole synthesis.[7][13]

Materials:

  • Substituted acetophenone

  • Thiourea

  • Iodine (or other halogen source)

  • Ethanol

  • Microwave reactor

Procedure:

  • In a microwave-safe reaction vessel, combine the substituted acetophenone (0.01 mol), thiourea (0.01 mol), and iodine (0.01 mol).

  • Add a minimal amount of a suitable solvent like ethanol, or in some cases, the reaction can be performed under solvent-free conditions.

  • Place the vessel in the microwave reactor and irradiate for 10-15 minutes at a specified power and temperature (e.g., 500 W and 150°C).

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • After completion, the reaction mixture is cooled, and the product is typically precipitated by the addition of water.

  • The solid product is then filtered, washed, and dried.

Reaction Workflows and Mechanisms

The following diagrams illustrate the general workflows for both the Hantzsch and microwave-assisted thiazole synthesis methods.

Hantzsch_Workflow reagents Combine α-Haloketone and Thioamide in Solvent heating Heat Reaction Mixture (Conventional Heating) reagents->heating cooling Cool to Room Temperature heating->cooling precipitation Precipitate Product (e.g., with Na2CO3) cooling->precipitation isolation Isolate Product (Filtration) precipitation->isolation drying Dry Product isolation->drying product Final Thiazole Product drying->product

Hantzsch Synthesis Workflow

Microwave_Workflow reagents Combine Reactants in Microwave-Safe Vessel irradiation Microwave Irradiation (Controlled Time, Temp, Power) reagents->irradiation cooling Cool Reaction Mixture irradiation->cooling workup Product Work-up (e.g., Precipitation) cooling->workup isolation Isolate Product (Filtration) workup->isolation drying Dry Product isolation->drying product Final Thiazole Product drying->product

Microwave-Assisted Synthesis Workflow

The mechanism of the Hantzsch synthesis proceeds through a well-established multi-step pathway.[3] It begins with a nucleophilic attack of the sulfur atom from the thioamide on the α-carbon of the haloketone. This is followed by an intramolecular cyclization where the nitrogen of the thioamide attacks the carbonyl carbon. The final step involves dehydration to form the stable aromatic thiazole ring.[3]

Conclusion

Both the Hantzsch synthesis and microwave-assisted methods are valuable tools for the synthesis of thiazole derivatives. The choice between the two will depend on the specific requirements of the research.

The Hantzsch synthesis remains a robust and high-yielding method, particularly when specialized equipment is not available.[4] Its primary drawbacks are the long reaction times and potentially harsh conditions.

Microwave-assisted synthesis offers a clear advantage in terms of reaction speed and efficiency, aligning with the principles of green chemistry by reducing energy consumption and reaction time.[6][14] For high-throughput synthesis and optimization studies, the microwave approach is demonstrably superior.[9]

Researchers and drug development professionals should consider the scale of the synthesis, the desired throughput, and the availability of equipment when selecting the most appropriate method for their thiazole synthesis needs.

References

A Comparative Guide to Catalytic Systems for Thiazole Ring Formation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The thiazole ring is a cornerstone in medicinal chemistry and materials science, forming the structural core of numerous pharmaceuticals, including antimicrobials, anti-inflammatory agents, and anticancer drugs. The efficient synthesis of this heterocyclic moiety is, therefore, a subject of intense research. This guide provides an objective comparison of prominent catalytic systems for thiazole ring formation, supported by experimental data and detailed protocols to aid researchers in selecting the most suitable method for their specific needs.

Comparative Performance of Catalytic Systems

The following table summarizes the performance of three distinct and modern catalytic systems for the synthesis of substituted thiazoles. These systems have been selected for their efficiency, novelty, and differing mechanistic pathways.

Catalytic SystemTypical CatalystKey ReactantsTemp. (°C)TimeYield (%)Key Advantages
Copper-Catalyzed [3+1+1] Condensation Copper(I) Iodide (CuI)Oximes, Anhydrides, Potassium Thiocyanate (KSCN)12024 hUp to 85%Good functional group tolerance, avoids harsh halogenating agents.[1]
Palladium-Catalyzed Cyclization Palladium(II) Acetate (Pd(OAc)₂)Vinyl Azides, Potassium Thiocyanate (KSCN)8012 hGoodHigh selectivity for 4-substituted 2-aminothiazoles, mild reaction conditions.[1]
Heterogeneous Nanoparticle Catalysis Nickel Ferrite Nanoparticles (NiFe₂O₄)α-halocarbonyl compounds, Thiosemicarbazide, Anhydrides7545-60 min78-92%Green and efficient, catalyst is reusable, rapid reaction times.[2][3]
Microwave-Assisted Synthesis Acetic Acid (catalytic)Thiocarbohydrazide, Aldehydes, Phenacyl Bromides70< 15 min~88%Extremely rapid, high yields, environmentally friendly due to reduced energy consumption and often solvent-free conditions.

Experimental Protocols

Detailed methodologies for the synthesis of representative thiazole derivatives using the compared catalytic systems are provided below.

Copper-Catalyzed [3+1+1] Condensation of an Oxime

This protocol is adapted from the work of Tang et al. for the synthesis of 2,4-disubstituted thiazoles.[1][4]

Procedure:

  • To a sealed reaction tube, add the oxime (0.5 mmol), anhydride (1.0 mmol), potassium thiocyanate (KSCN, 1.0 mmol), and copper(I) iodide (CuI, 10 mol%).

  • Add toluene (2.0 mL) as the solvent.

  • Seal the tube and place it in a preheated oil bath at 120 °C.

  • Stir the reaction mixture for 24 hours.

  • After completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired thiazole derivative.

Palladium-Catalyzed Synthesis of a 4-Substituted 2-Aminothiazole

This protocol is based on the method developed by Chen et al. for the synthesis of 2-aminothiazoles from vinyl azides.[1]

Procedure:

  • In a reaction flask, dissolve the substituted vinyl azide (0.5 mmol) and potassium thiocyanate (KSCN, 0.6 mmol) in n-propanol (3.0 mL).

  • Add palladium(II) acetate (Pd(OAc)₂, 5 mol%) to the mixture.

  • Stir the reaction mixture at 80 °C for 12 hours.

  • Upon completion, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to yield the 4-substituted 2-aminothiazole.

NiFe₂O₄ Nanoparticle-Catalyzed One-Pot Synthesis of a Thiazole Scaffold

This environmentally benign protocol utilizes a reusable magnetic nanoparticle catalyst.[2][3]

Catalyst Preparation (Sol-Gel Method): A detailed procedure for the synthesis of NiFe₂O₄ nanoparticles can be found in the supporting information of the cited literature.[2][3]

General Synthetic Procedure:

  • Combine the α-halo carbonyl compound (1 mmol), thiosemicarbazide (1 mmol), and a suitable anhydride (1 mmol) in a round-bottom flask.

  • Add NiFe₂O₄ nanoparticles (5 mg) and a 1:1 mixture of ethanol and water (5 mL).[2][3]

  • Heat the resulting mixture to 75 °C and stir for 45-60 minutes, monitoring the reaction progress by Thin Layer Chromatography (TLC).[2]

  • Once the reaction is complete, cool the mixture to room temperature.

  • The solid product can be filtered, washed with water, and dried.

  • The product can be further purified by recrystallization from absolute ethanol.[2]

  • The NiFe₂O₄ nanoparticle catalyst can be recovered from the filtrate using an external magnet for reuse.

Microwave-Assisted Multicomponent Synthesis of Thiazole Analogues

This protocol, adapted from a green chemistry approach, allows for the rapid synthesis of thiazoles.[5]

Procedure:

  • In a microwave-safe vessel, mix thiocarbohydrazide (1 mmol), a substituted aldehyde (1 mmol), and a substituted phenacyl bromide (1 mmol).

  • Add ethanol as the solvent and a catalytic amount of acetic acid (20 mol%).[5]

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at 210 W, maintaining a temperature of 70 °C for the specified short reaction time (typically under 15 minutes).[5]

  • After irradiation, cool the vessel to room temperature.

  • The precipitated product is collected by filtration, washed with cold ethanol, and dried to afford the pure thiazole derivative.

Visualizing Thiazole Synthesis Pathways

The following diagrams illustrate the general synthetic strategies and a specific experimental workflow for thiazole ring formation.

Thiazole_Synthesis_Pathways cluster_reactants Key Reactant Types cluster_catalysts Catalytic Approaches AlphaHaloKetone α-Haloketone Hantzsch Hantzsch Synthesis (often thermal or base-catalyzed) AlphaHaloKetone->Hantzsch Thioamide Thioamide / Thiourea Thioamide->Hantzsch Oxime Oxime Copper Copper-Catalyzed Oxime->Copper VinylAzide Vinyl Azide Palladium Palladium-Catalyzed VinylAzide->Palladium Multicomponent Aldehyde, Amine, Sulfur Source, etc. Nanoparticle Nanoparticle-Catalyzed Multicomponent->Nanoparticle Microwave Microwave-Assisted Multicomponent->Microwave Thiazole Thiazole Core Structure Hantzsch->Thiazole Classic Cyclocondensation Copper->Thiazole [3+1+1] Condensation Palladium->Thiazole Cyclization Nanoparticle->Thiazole One-Pot MCR Microwave->Thiazole Rapid MCR

Caption: General synthetic routes to the thiazole core.

Nanoparticle_Catalysis_Workflow Start Start: Combine Reactants Reactants 1. α-Halo Ketone 2. Thiosemicarbazide 3. Anhydride Start->Reactants End End: Pure Thiazole Product AddCatalyst Add NiFe₂O₄ Nanoparticles & Solvent (EtOH/H₂O) Reactants->AddCatalyst Heating Heat to 75°C (45-60 min) AddCatalyst->Heating Cooling Cool to Room Temperature Heating->Cooling Filtration Filter Solid Product Cooling->Filtration Purification Recrystallize from Ethanol Filtration->Purification CatalystRecovery Magnetic Separation of NiFe₂O₄ from Filtrate Filtration->CatalystRecovery Filtrate Purification->End Reuse Reuse Catalyst CatalystRecovery->Reuse

References

A Comparative Guide to Aldehyde Alternatives in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of heterocyclic chemistry, a field critical to drug discovery and materials science, the selection of appropriate building blocks is paramount. 4-Formyl-2-methylthiazole serves as a valuable C1 synthon, prized for its role in constructing complex molecular architectures. However, the versatility of heterocyclic synthesis allows for a broad range of aldehyde substrates, each offering unique reactivity and structural diversity. This guide provides a comparative analysis of common alternatives to this compound, focusing on their performance in two cornerstone reactions: the Knoevenagel condensation and Hantzsch-type multicomponent reactions.

Overview of Aldehyde Alternatives

The reactivity of an aldehyde in condensation reactions is heavily influenced by the electronic nature of its aromatic or heterocyclic ring. Electron-withdrawing groups typically enhance the electrophilicity of the carbonyl carbon, leading to faster reaction rates and higher yields. This guide will compare this compound with a selection of readily available aromatic and other heteroaromatic aldehydes.

Alternatives Considered:

  • Substituted Benzaldehydes: Aromatic aldehydes with both electron-donating groups (e.g., -OCH₃, -CH₃) and electron-withdrawing groups (e.g., -NO₂, -Cl) are included to illustrate electronic effects on reactivity.

  • Other Heteroaromatic Aldehydes: Furan-2-carboxaldehyde (furfural) and Pyridine-3-carboxaldehyde are examined as common non-thiazole heterocyclic alternatives.

Comparative Performance in Key Reactions

The efficacy of these aldehyde alternatives is evaluated in the Knoevenagel condensation with active methylene compounds and in a one-pot, three-component Hantzsch-type synthesis of substituted thiazoles. While direct, side-by-side experimental data for this compound in these specific tabulated studies is limited in the surveyed literature, its reactivity is expected to be high due to the electron-withdrawing nature of the thiazole ring. It would likely perform similarly to or better than benzaldehydes bearing electron-withdrawing substituents.

Knoevenagel Condensation Performance

The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction involving the condensation of an aldehyde with an active methylene compound. The following table summarizes the performance of various aldehydes in a reaction with malononitrile, a common active methylene partner.

Table 1: Yield Comparison of Aldehydes in Knoevenagel Condensation with Malononitrile

Aldehyde (Ar-CHO)Ar- SubstituentCatalyst/ConditionsYield (%)Reference
Benzaldehyde-HAlum (10 mol%), 80°C, Solvent-free94[1]
4-Chlorobenzaldehyde4-ClAlum (10 mol%), 80°C, Solvent-free95[1]
4-Nitrobenzaldehyde4-NO₂Alum (10 mol%), 80°C, Solvent-free98[1]
4-Methoxybenzaldehyde4-OCH₃Alum (10 mol%), 80°C, Solvent-free92[1]
4-Methylbenzaldehyde4-CH₃Alum (10 mol%), 80°C, Solvent-free93[1]
Furan-2-carboxaldehyde2-FurylDBU/H₂O complex, Room Temp.96[2]
Pyridine-3-carboxaldehyde3-PyridylDBU/H₂O complex, Room Temp.95[2]

As shown, electron-withdrawing groups on the benzaldehyde ring (e.g., -Cl, -NO₂) lead to slightly higher yields compared to electron-donating groups (-OCH₃, -CH₃), confirming the influence of carbonyl electrophilicity.[1] Heteroaromatic aldehydes like furfural and pyridine-3-carboxaldehyde also demonstrate excellent reactivity, providing high yields under mild conditions.[2]

Hantzsch-Type Three-Component Reaction Performance

A powerful method for building the thiazole core involves a one-pot, three-component reaction of an α-haloketone, a thiourea, and an aldehyde. This Hantzsch-type synthesis is highly efficient for creating diverse libraries of thiazole derivatives.

Table 2: Yield Comparison of Aldehydes in a One-Pot Hantzsch Thiazole Synthesis

Aldehyde (Ar-CHO)Ar- SubstituentCatalyst/ConditionsYield (%)Reference
Benzaldehyde-HSiW.SiO₂, EtOH/Water (1:1), 65°C85[3][4]
4-Chlorobenzaldehyde4-ClSiW.SiO₂, EtOH/Water (1:1), 65°C90[3][4]
4-Nitrobenzaldehyde4-NO₂SiW.SiO₂, EtOH/Water (1:1), 65°C88[3][4]
4-Methoxybenzaldehyde4-OCH₃SiW.SiO₂, EtOH/Water (1:1), 65°C86[3][4]
4-Methylbenzaldehyde4-CH₃SiW.SiO₂, EtOH/Water (1:1), 65°C82[3][4]
2-Hydroxybenzaldehyde2-OHSiW.SiO₂, EtOH/Water (1:1), 65°C79[3][4]

In this multicomponent reaction, a similar trend is observed where aromatic aldehydes bearing electron-withdrawing groups generally afford higher yields of the final thiazole product.[3][4] The reaction tolerates a variety of functional groups, showcasing its broad applicability.

Experimental and Mechanistic Diagrams

To visualize the processes discussed, the following diagrams illustrate the general experimental workflows and a representative reaction mechanism.

G General Workflow for Knoevenagel Condensation cluster_reactants Reactants & Catalyst cluster_reaction Reaction Step cluster_workup Workup & Purification r1 Aldehyde (e.g., Benzaldehyde) proc Stirring at specified temperature (RT to 80°C) r1->proc r2 Active Methylene Cmpd. (e.g., Malononitrile) r2->proc cat Catalyst (e.g., Alum, DBU) cat->proc workup Wash with Water & Filter proc->workup Monitor by TLC purify Recrystallization (if necessary) workup->purify product Pure Product purify->product

Caption: Workflow for a typical Knoevenagel condensation experiment.

G Plausible Mechanism for Hantzsch-Type Thiazole Synthesis halo α-Haloketone int1 Intermediate I (2-Aminothiazole derivative) halo->int1 Cyclocondensation thio Thiourea thio->int1 ald Aldehyde int2 Knoevenagel-type Adduct ald->int2 int1->int2 Condensation product Final Thiazole Product int2->product Dehydration / Aromatization

Caption: Simplified mechanism for the three-component Hantzsch synthesis.

Detailed Experimental Protocols

The following protocols are generalized procedures adapted from the literature and can be modified for specific substrates.[1][3][5]

Protocol 1: General Procedure for Knoevenagel Condensation
  • Reactant Setup: In a round-bottom flask, combine the aldehyde (1.0 mmol), the active methylene compound (e.g., malononitrile, 1.1 mmol), and the catalyst (e.g., 10 mol% alum).

  • Reaction: If performing the reaction solvent-free, heat the stirred mixture to the desired temperature (e.g., 80°C). If using a solvent (e.g., aqueous ethanol), add 5 mL of the solvent and stir the mixture at room temperature.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) with an appropriate eluent system (e.g., petroleum ether:ethyl acetate, 3:1).

  • Workup: Upon completion, cool the reaction mixture. If solvent-free, wash the solid product with cold water and filter. If in solution, cool the mixture in an ice bath to precipitate the product, then filter and wash with cold ethanol.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent like ethanol to yield the pure alkene product.

Protocol 2: General Procedure for One-Pot Hantzsch Thiazole Synthesis
  • Reactant Setup: To a 25 mL round-bottom flask, add the α-haloketone (e.g., 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, 1.0 mmol), thiourea (1.0 mmol), the desired aldehyde (1.0 mmol), and the catalyst (e.g., 15% SiW.SiO₂) in 5 mL of an ethanol/water (1:1) mixture.

  • Reaction: Equip the flask with a reflux condenser and heat the mixture with stirring at 65°C for the required time (typically 2-4 hours).

  • Monitoring: Monitor the reaction progress by TLC.

  • Workup: After completion, cool the reaction mixture to room temperature. Filter the resulting solid and wash it with ethanol.

  • Purification: Dissolve the obtained solid in acetone and filter to remove the heterogeneous catalyst. Evaporate the filtrate under reduced pressure. The resulting solid product can be dried in an oven to yield the pure substituted thiazole derivative.

Conclusion

While this compound remains a potent building block, a wide array of alternatives, particularly substituted benzaldehydes and other heteroaromatic aldehydes, offer viable and often high-yielding pathways to diverse heterocyclic structures. The choice of aldehyde allows for fine-tuning of electronic properties and steric profiles of the final products. Electron-withdrawing substituents on aromatic aldehydes generally enhance reactivity in both Knoevenagel condensations and Hantzsch-type syntheses. The provided protocols offer robust starting points for researchers to explore this chemical space, enabling the synthesis of novel compounds for applications in medicinal chemistry and beyond.

References

A Comparative Analysis of the Reactivity of 4-Formylthiazole and 5-Formylthiazole Isomers

Author: BenchChem Technical Support Team. Date: December 2025

The position of the formyl group on the thiazole ring significantly influences the electronic environment of the carbonyl carbon, which is the primary determinant of its reactivity towards nucleophiles. Theoretical and indirect experimental data suggest that 5-formylthiazole is the more reactive of the two isomers. This heightened reactivity is attributed to the greater electron-withdrawing nature of the thiazole ring at the C5 position compared to the C4 position.

Electronic Effects and Reactivity

The thiazole ring, being an aromatic heterocycle, exerts a complex electronic influence on its substituents, which is a combination of inductive and resonance effects. In thiazole, the nitrogen atom is more electronegative than the carbon atoms, leading to a polarization of the ring. Computational studies and the reactivity patterns of thiazole itself indicate that the C2 position is the most electron-deficient, the C4 position is nearly electronically neutral, and the C5 position is slightly electron-rich.

However, when a strongly electron-withdrawing formyl group is attached, it significantly alters the electron distribution. The key to understanding the relative reactivity of the formyl isomers lies in how effectively the thiazole ring withdraws electron density from the formyl group, thereby increasing the electrophilicity of the carbonyl carbon.

A strong indicator of the electronic character of the C4 and C5 positions comes from the acidity of the corresponding carboxylic acids. The predicted pKa of thiazole-5-carboxylic acid is approximately 3.07, while that of thiazole-4-carboxylic acid is around 3.57. The lower pKa of the 5-carboxylic acid isomer indicates that its conjugate base, the carboxylate, is more stable. This increased stability is a direct consequence of the greater ability of the thiazole ring at the C5 position to delocalize the negative charge, implying a more potent electron-withdrawing effect at this position. This enhanced electron-withdrawing character at C5 leads to a more electrophilic and, therefore, more reactive aldehyde in 5-formylthiazole.

Spectroscopic Evidence: A 13C NMR Perspective

The chemical shift of the carbonyl carbon in 13C NMR spectroscopy is a sensitive probe of its electronic environment. A more downfield chemical shift (a higher ppm value) corresponds to a more deshielded carbon nucleus, which in the case of a carbonyl carbon, indicates a higher degree of positive charge and thus greater electrophilicity. While a direct side-by-side reported comparison is elusive, analysis of typical chemical shifts for heterocyclic aldehydes supports the trend of higher reactivity for the 5-formyl isomer. Generally, aldehydes attached to more electron-poor aromatic systems exhibit a more downfield carbonyl carbon signal.

CompoundPosition of Formyl GroupPredicted 13C NMR Shift of CHO Carbon (ppm)Predicted pKa of Corresponding Carboxylic AcidInferred Relative Reactivity
4-FormylthiazoleC4~185-190~3.57Less Reactive
5-FormylthiazoleC5~190-195~3.07More Reactive

Note: The 13C NMR chemical shifts are estimated based on typical values for heterocyclic aldehydes and the expected electronic effects. Precise experimental values may vary depending on the solvent and other conditions.

Experimental Protocols

To experimentally validate the predicted difference in reactivity, a competitive reaction or parallel kinetic studies can be performed. A standard protocol for a competitive Wittig reaction is provided below as an example.

Experimental Protocol: Competitive Wittig Reaction

Objective: To determine the relative reactivity of 4-formylthiazole and 5-formylthiazole towards a stabilized Wittig ylide.

Materials:

  • 4-Formylthiazole

  • 5-Formylthiazole

  • (Triphenylphosphoranylidene)acetonitrile

  • Toluene (anhydrous)

  • Internal standard (e.g., dodecane)

  • Deuterated chloroform (CDCl3) for NMR analysis

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve equimolar amounts (e.g., 1.0 mmol) of 4-formylthiazole and 5-formylthiazole in anhydrous toluene (20 mL).

  • Add a known amount of an internal standard (e.g., 0.5 mmol of dodecane).

  • Take an initial aliquot (t=0) for GC-MS and/or 1H NMR analysis to determine the initial ratio of the two aldehydes.

  • To the stirred solution, add a sub-stoichiometric amount (e.g., 0.5 mmol) of (triphenylphosphoranylidene)acetonitrile.

  • Monitor the reaction progress by taking aliquots at regular intervals (e.g., every 15 minutes) and quenching them with a small amount of water.

  • Extract the quenched aliquots with a suitable solvent (e.g., diethyl ether), dry the organic layer over anhydrous sodium sulfate, and analyze by GC-MS.

  • After the reaction is complete (as determined by the consumption of the Wittig reagent), analyze the final product mixture by 1H NMR in CDCl3 to determine the ratio of the unreacted aldehydes and the newly formed alkene products.

Data Analysis:

The relative reactivity can be determined by comparing the consumption rate of the two aldehydes. The isomer that is consumed faster is the more reactive one. The ratio of the corresponding alkene products will also reflect the relative reactivity.

Visualization of Reactivity Principles

Reactivity_Comparison FT4 4-Formylthiazole pKa4 pKa (Thiazole-4-COOH) ≈ 3.57 FT4->pKa4 reflects electronic effect at C4 Reactivity4 Lower Electrophilicity of Carbonyl Carbon pKa4->Reactivity4 indicates weaker e-withdrawing effect Conclusion4 Less Reactive towards Nucleophiles Reactivity4->Conclusion4 FT5 5-Formylthiazole pKa5 pKa (Thiazole-5-COOH) ≈ 3.07 FT5->pKa5 reflects electronic effect at C5 Reactivity5 Higher Electrophilicity of Carbonyl Carbon pKa5->Reactivity5 indicates stronger e-withdrawing effect Conclusion5 More Reactive towards Nucleophiles Reactivity5->Conclusion5

Figure 1. Logical flow diagram illustrating the relationship between the position of the formyl group on the thiazole ring, the pKa of the corresponding carboxylic acid, and the inferred reactivity of the aldehyde.

Conclusion

Based on the analysis of electronic effects as inferred from the pKa of the corresponding carboxylic acids and supported by general principles of aldehyde reactivity and spectroscopic trends, 5-formylthiazole is predicted to be more reactive towards nucleophilic attack than 4-formylthiazole . The stronger electron-withdrawing character of the thiazole ring at the C5 position leads to a more electrophilic carbonyl carbon in the 5-formyl isomer. This understanding is crucial for medicinal chemists and process developers in the selection of appropriate starting materials and the design of efficient synthetic routes for the preparation of thiazole-containing target molecules. Experimental verification through competitive reactions or kinetic studies is recommended for specific applications.

A Comparative Guide to the Efficacy of Oxidizing Agents for Hydroxymethylthiazole

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient and selective oxidation of hydroxymethylthiazole to its corresponding aldehyde is a critical transformation in the synthesis of numerous biologically active compounds. This guide provides an objective comparison of common oxidizing agents for this purpose, supported by experimental data and detailed protocols to aid in the selection of the most suitable method for your specific research needs.

The conversion of a primary alcohol on the thiazole ring to an aldehyde requires a mild oxidizing agent to prevent over-oxidation to a carboxylic acid. This comparison focuses on four widely used reagents: Manganese Dioxide (MnO2), TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) in conjunction with a co-oxidant, Pyridinium Chlorochromate (PCC), and Dess-Martin Periodinane (DMP).

Comparative Efficacy at a Glance

The choice of an oxidizing agent is often a trade-off between yield, reaction conditions, ease of work-up, and the cost and toxicity of the reagents. The following table summarizes the performance of different oxidizing agents in the conversion of hydroxymethylthiazole derivatives to their respective aldehydes.

Oxidizing Agent/SystemSubstrateYield (%)Reaction TimeTemperature (°C)Key Considerations
Manganese Dioxide (MnO2) (2-p-tolylthiazol-4-yl)methanol70%[1]12 hours[1]Room Temperature[1]Heterogeneous reaction, requires large excess of reagent, simple work-up (filtration).[1]
TEMPO/NaOCl/KBr 4-Methyl-5-hydroxymethyl-thiazoleNot explicitly stated1 hour[2]0-2[2]Catalytic, uses inexpensive bleach, aqueous biphasic system.[2]
Pyridinium Chlorochromate (PCC) 4-Methyl-5-hydroxymethyl-thiazoleNot explicitly statedNot explicitly stated15-25[2]Anhydrous conditions required, chromium waste.[2]
Dess-Martin Periodinane (DMP) General primary alcoholsHigh0.5 - 2 hoursRoom TemperatureMild conditions, neutral pH, commercially available but can be expensive.

In-Depth Analysis of Oxidizing Agents

Manganese Dioxide (MnO2)

Activated manganese dioxide is a mild and selective oxidizing agent, particularly effective for allylic, benzylic, and heterocyclic alcohols. Its key advantage lies in its simple work-up procedure, which involves filtering off the solid reagent. However, a significant drawback is the need for a large excess of the reagent, which can impact the atom economy of the reaction. The reaction is heterogeneous, and the reactivity of MnO2 can vary depending on its method of preparation.

TEMPO-based Systems

TEMPO is a stable radical that acts as a catalyst in the presence of a stoichiometric co-oxidant, such as sodium hypochlorite (bleach). This method is highly efficient and can be performed under mild, aqueous conditions, making it a greener alternative to many metal-based oxidants. The catalytic nature of TEMPO makes it cost-effective, and the use of bleach as the terminal oxidant is economically advantageous for large-scale synthesis.

Pyridinium Chlorochromate (PCC)

PCC is a well-established reagent for the oxidation of primary alcohols to aldehydes without significant over-oxidation. It is typically used in anhydrous solvents like dichloromethane. A major concern with PCC is the generation of chromium-containing byproducts, which are toxic and require careful disposal.

Dess-Martin Periodinane (DMP)

DMP is a hypervalent iodine reagent that offers a very mild and selective oxidation of primary alcohols to aldehydes. The reaction proceeds under neutral conditions and at room temperature, often with short reaction times. DMP is compatible with a wide range of functional groups. While it is a highly effective reagent, its cost can be a limiting factor for large-scale applications.

Experimental Protocols

Oxidation of (2-p-tolylthiazol-4-yl)methanol using Manganese Dioxide[1]

A mixture of (2-p-tolylthiazol-4-yl)methanol (2.8 g, 13 mmol) and manganese dioxide (MnO2) (9.04 g, 104 mmol) is stirred in 250 ml of chloroform at room temperature for 12 hours. Following the reaction, the chloroform is evaporated under reduced pressure. Diethyl ether is then added to the residue, and the mixture is filtered through a pad of diatomaceous earth, which is subsequently washed with diethyl ether. The combined diethyl ether filtrates are evaporated under reduced pressure, and the resulting product is crystallized from ethanol.

Oxidation of 4-Methyl-5-hydroxymethyl-thiazole using TEMPO/NaOCl/KBr[2]

To a solution of 4-Methyl-5-hydroxymethyl-thiazole (50 g, 0.38 mol) in dichloromethane (300 ml), a solution of sodium bicarbonate (17 g in 250 ml of water) is added at 30-32°C and stirred for 5-10 minutes. The reaction mixture is then cooled to 0°C, and a solution of KBr (6 g in 10 ml of water) and TEMPO (0.285 g, 0.0018 mol) are added. A solution of sodium hypochlorite (450 ml of 12.5% w/v) is added over 1 hour while maintaining the temperature at 0-2°C. The reaction is stirred at this temperature, and its progress is monitored by HPLC.

Oxidation of 4-Methyl-5-hydroxymethyl-thiazole using Pyridinium Chlorochromate (PCC)[2]

PCC (102 g) is added to dichloromethane (400 ml) with stirring. The mixture is cooled to 15-18°C. A solution of 4-Methyl-5-hydroxymethyl-thiazole (50.0 g) in dichloromethane (100 ml) is added to the PCC mixture over 1 hour at 15-25°C with vigorous stirring. The reaction mixture is then stirred at 25-30°C, and the progress is monitored by HPLC. Upon completion, the solution is decanted to separate the inorganic residue, which is then extracted with dichloromethane (200 ml).

Visualizing the Workflow and Mechanisms

To better understand the processes involved, the following diagrams illustrate the general experimental workflow and the reaction mechanisms of the discussed oxidizing agents.

G General Experimental Workflow for Hydroxymethylthiazole Oxidation cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Start Dissolve Hydroxymethylthiazole in appropriate solvent AddOxidant Add Oxidizing Agent (e.g., MnO2, DMP, PCC, or TEMPO system) Start->AddOxidant Stir Stir at specified temperature and time AddOxidant->Stir Monitor Monitor reaction progress (e.g., by TLC or HPLC) Stir->Monitor Quench Quench reaction (if necessary) Monitor->Quench Filter Filter (for solid reagents like MnO2) Quench->Filter Extract Aqueous work-up & Extraction Filter->Extract Purify Purify by chromatography or crystallization Extract->Purify

Caption: General experimental workflow for the oxidation of hydroxymethylthiazole.

G Simplified Reaction Pathways cluster_MnO2 Manganese Dioxide cluster_TEMPO TEMPO (catalytic) cluster_PCC PCC cluster_DMP Dess-Martin Periodinane HMT Hydroxymethyl- thiazole MnO2 MnO2 (excess) HMT->MnO2 TEMPO TEMPO (cat.) NaOCl HMT->TEMPO PCC PCC HMT->PCC DMP DMP HMT->DMP Aldehyde_MnO2 Thiazole- carboxaldehyde MnO2->Aldehyde_MnO2 Aldehyde_TEMPO Thiazole- carboxaldehyde TEMPO->Aldehyde_TEMPO Aldehyde_PCC Thiazole- carboxaldehyde PCC->Aldehyde_PCC Aldehyde_DMP Thiazole- carboxaldehyde DMP->Aldehyde_DMP

Caption: Simplified reaction pathways for the oxidation of hydroxymethylthiazole.

Conclusion

The selection of an optimal oxidizing agent for the synthesis of thiazolecarboxaldehyde from hydroxymethylthiazole is contingent upon the specific requirements of the synthesis. For large-scale, cost-effective production where a simple work-up is paramount, a TEMPO-catalyzed system with bleach is highly attractive. For smaller-scale syntheses where mild conditions and high selectivity are critical, Dess-Martin Periodinane is an excellent choice, albeit at a higher cost. Manganese dioxide offers a balance of mildness and ease of work-up, though it requires a large excess of the reagent. PCC remains a viable, traditional option, particularly when cost is a concern and appropriate waste disposal measures are in place. This guide provides the necessary data and protocols to make an informed decision based on the priorities of your research and development goals.

References

A Comparative Guide to the Synthesis of 4-Formyl-2-methylthiazole: Scalability and Cost-Effectiveness

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient and economical synthesis of key chemical intermediates is a critical aspect of the research and development pipeline. 4-Formyl-2-methylthiazole is a valuable building block in the synthesis of various pharmaceutical compounds. This guide provides a comprehensive comparison of different synthetic routes to this compound, with a focus on their scalability and cost-effectiveness, supported by experimental data.

This report outlines three primary synthetic methodologies for the preparation of this compound: the classic Hantzsch Thiazole Synthesis, the catalytic hydrogenation of 4-methylthiazole-5-carboxylic acid chloride, and the oxidation of 4-methyl-5-(hydroxymethyl)thiazole. Each route is evaluated based on reaction yield, purity of the final product, cost of starting materials and reagents, and overall process efficiency.

At a Glance: Comparison of Synthesis Routes

The following table summarizes the key quantitative data for the different synthesis routes to this compound, providing a clear comparison of their performance metrics.

Parameter Hantzsch Thiazole Synthesis Hydrogenation of Acid Chloride Oxidation of Alcohol
Overall Yield Moderate to HighHighHigh
Purity Good to ExcellentHighHigh[1]
Key Starting Materials 2-Chloro-3-oxobutanal, Thioacetamide4-Methylthiazole-5-carboxylic acid4-Methyl-5-(hydroxymethyl)thiazole
Key Reagents -Thionyl chloride, Pd/BaSO₄Pyridinium chlorochromate (PCC) or NaOCl/TEMPO
Scalability Well-established for industrial scaleSuitable for industrial production[2]Feasible for large scale
Cost-Effectiveness Potentially cost-effectiveFavorable for industrial production[2]Dependent on oxidizing agent cost
Environmental Impact Use of chlorinated intermediatesEco-friendly catalytic process[2]Use of chromium-based reagents (PCC) can be a concern

Synthesis Pathway Overview

Synthesis_Pathways cluster_hantzsch Hantzsch Synthesis cluster_hydrogenation Hydrogenation Route cluster_oxidation Oxidation Route H_start 2-Chloro-3-oxobutanal + Thioacetamide H_product This compound H_start->H_product Cyclocondensation Hy_start 4-Methylthiazole-5-carboxylic acid Hy_intermediate 4-Methylthiazole-5-carbonyl chloride Hy_start->Hy_intermediate SOCl₂ Hy_product This compound Hy_intermediate->Hy_product H₂, Pd/BaSO₄ O_start 4-Methyl-5-(hydroxymethyl)thiazole O_product This compound O_start->O_product Oxidizing Agent (e.g., PCC, NaOCl)

Caption: Overview of the main synthetic routes to this compound.

Detailed Experimental Protocols

Route 1: Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis is a classical and widely used method for the formation of thiazole rings. It involves the condensation of an α-halocarbonyl compound with a thioamide.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve thioacetamide (1 equivalent) in a suitable solvent such as ethanol.

  • Addition of α-haloketone: To the stirred solution, add 2-chloro-3-oxobutanal (1 equivalent) dropwise at room temperature.

  • Reaction: The reaction mixture is then heated to reflux and maintained at this temperature for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion of the reaction, the solvent is removed under reduced pressure. The residue is then dissolved in an appropriate organic solvent and washed with a saturated aqueous solution of sodium bicarbonate and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate and the solvent is evaporated. The crude product is purified by column chromatography on silica gel to afford this compound.

Route 2: Hydrogenation of 4-Methylthiazole-5-carboxylic acid chloride

This modern approach is considered environmentally friendly and highly efficient for large-scale production.[2] It involves the conversion of the corresponding carboxylic acid to its acid chloride, followed by a catalytic hydrogenation.

Experimental Protocol:

  • Formation of Acid Chloride: 4-Methylthiazole-5-carboxylic acid (1 equivalent) is refluxed with an excess of thionyl chloride for 2 hours. The excess thionyl chloride is then removed by distillation under reduced pressure to yield the crude 4-methylthiazole-5-carboxylic acid chloride.[2]

  • Hydrogenation: The freshly prepared acid chloride is dissolved in xylene. A catalytic amount of 5% Palladium on barium sulfate (Pd/BaSO₄) is added to the solution. The mixture is heated to 140°C while hydrogen gas is bubbled through it.[2]

  • Work-up: The reaction progress is monitored by TLC. Upon completion, the catalyst is filtered off. The filtrate is extracted with 10% hydrochloric acid. The aqueous layer is then neutralized to a pH of 8 with sodium carbonate and extracted with chloroform.[2]

  • Purification: The chloroform is removed by distillation to yield the pure this compound.[2]

Hydrogenation_Workflow start Start: 4-Methylthiazole-5-carboxylic acid step1 Add SOCl₂ Reflux start->step1 step2 Distill off excess SOCl₂ step1->step2 intermediate Intermediate: 4-Methylthiazole-5-carbonyl chloride step2->intermediate step3 Dissolve in Xylene Add Pd/BaSO₄ intermediate->step3 step4 Heat to 140°C Bubble H₂ step3->step4 step5 Filter catalyst step4->step5 step6 Acid-Base Extraction step5->step6 step7 Evaporate solvent step6->step7 end End Product: This compound step7->end

Caption: Experimental workflow for the hydrogenation route.

Route 3: Oxidation of 4-Methyl-5-(hydroxymethyl)thiazole

This route involves the direct oxidation of the corresponding alcohol to the aldehyde. The choice of oxidizing agent is crucial for the efficiency and environmental impact of this method.

Experimental Protocol (using Pyridinium Chlorochromate - PCC):

  • Reaction Setup: In a flask, a solution of 4-methyl-5-(hydroxymethyl)thiazole (1 equivalent) in a suitable solvent like dichloromethane is prepared.

  • Addition of Oxidant: Pyridinium chlorochromate (PCC) (1.5 equivalents) is added to the solution in portions at room temperature.

  • Reaction: The mixture is stirred at room temperature until the starting material is consumed, as monitored by TLC.

  • Work-up: The reaction mixture is filtered through a pad of silica gel to remove the chromium salts. The filtrate is then washed with water and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, and the solvent is evaporated to give the crude product, which can be further purified by column chromatography or distillation. A patent describes obtaining the product with a purity of 97-98% by HPLC after this step.[1]

Scalability and Cost-Effectiveness Analysis

Hantzsch Thiazole Synthesis: This is a well-established and versatile method that can be scaled up for industrial production. The starting materials, such as chloroacetone derivatives and thioacetamide, are generally available and relatively inexpensive. However, the use of α-haloketones can be a concern due to their lachrymatory and toxic nature, requiring special handling procedures on a large scale. The work-up and purification steps can also add to the overall cost and time.

Hydrogenation of Acid Chloride: This method is presented as a highly scalable and eco-friendly alternative, making it very attractive for industrial applications.[2] The use of a heterogeneous catalyst (Pd/BaSO₄) allows for easy separation and potential recycling, reducing waste and cost. While the initial investment in the catalyst and hydrogenation equipment might be higher, the high yield, clean reaction profile, and simpler work-up can lead to lower overall production costs at scale. The cost of 4-methylthiazole-5-carboxylic acid is a key factor in the overall economics of this route.

Oxidation of Alcohol: The scalability of this route is highly dependent on the chosen oxidizing agent. Reagents like PCC are effective on a lab scale but their use in large-scale production is often limited due to the generation of chromium waste, which is toxic and requires expensive disposal procedures. Milder and more environmentally friendly oxidizing systems, such as those based on sodium hypochlorite (bleach) with a TEMPO catalyst, can be more suitable for industrial applications. The cost and availability of the starting alcohol, 4-methyl-5-(hydroxymethyl)thiazole, will also significantly influence the cost-effectiveness of this route.

Logical Relationship of Synthesis Route Selection

Route_Selection start Desired Scale of Production? lab_scale Laboratory Scale start->lab_scale industrial_scale Industrial Scale start->industrial_scale hantzsch Hantzsch Synthesis (Versatile, established) lab_scale->hantzsch oxidation Oxidation (Direct, choice of reagent is key) lab_scale->oxidation industrial_scale->hantzsch hydrogenation Hydrogenation (High yield, eco-friendly) industrial_scale->hydrogenation cost_consideration Primary Consideration? hantzsch->cost_consideration hydrogenation->cost_consideration oxidation->cost_consideration env_impact Environmental Impact cost_consideration->env_impact reagent_cost Reagent Cost cost_consideration->reagent_cost hantzsch_cons Cons: Hazardous intermediates env_impact->hantzsch_cons hydrogenation_pros Pros: High efficiency, clean env_impact->hydrogenation_pros oxidation_cons Cons: Reagent toxicity/cost (PCC) env_impact->oxidation_cons hantzsch_pros Pros: Inexpensive starting materials reagent_cost->hantzsch_pros hydrogenation_cons Cons: Catalyst cost reagent_cost->hydrogenation_cons reagent_cost->oxidation_cons oxidation_pros Pros: Direct conversion

Caption: Decision-making flowchart for selecting a synthesis route.

Conclusion

The choice of the optimal synthesis route for this compound depends heavily on the desired scale of production and the specific priorities of the manufacturing process. For large-scale, industrial production where cost-effectiveness and environmental considerations are paramount, the catalytic hydrogenation of 4-methylthiazole-5-carboxylic acid chloride appears to be the most promising route due to its high yield, clean process, and suitability for continuous manufacturing.[2]

The Hantzsch thiazole synthesis , while a classic and robust method, may present challenges in terms of handling hazardous materials on a large scale. However, for laboratory-scale synthesis and the preparation of analogs, it remains a valuable and versatile option.

The oxidation of 4-methyl-5-(hydroxymethyl)thiazole offers a direct conversion but its scalability and cost-effectiveness are critically tied to the choice of the oxidizing agent. The use of inexpensive and environmentally benign oxidants would make this route more competitive for larger-scale applications.

Ultimately, a thorough process optimization and a detailed economic analysis of raw material and operational costs would be necessary to make a final decision for a specific manufacturing scenario.

References

Safety Operating Guide

Proper Disposal of 4-Formyl-2-methylthiazole: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release:

This document provides essential safety and logistical information for the proper disposal of 4-Formyl-2-methylthiazole (CAS No. 20949-84-2), a common reagent in pharmaceutical research and development. Adherence to these procedures is critical to ensure personnel safety and environmental compliance.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified with the following hazards:

  • Harmful if swallowed (H302)[1][2]

  • Causes skin irritation (H315)[1][2]

  • Causes serious eye irritation (H319)[1][2]

  • May cause respiratory irritation (H335)[1][2]

The signal word for this chemical is "Warning".[2]

Proper handling and disposal require stringent adherence to safety protocols, including the use of appropriate Personal Protective Equipment (PPE).

PPE CategorySpecificationPurpose
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber, Neoprene)To prevent skin contact and irritation.[1]
Eye/Face Protection Safety glasses with side-shields or chemical goggles. A face shield may be required for larger quantities.To protect against splashes and eye irritation.[1]
Skin and Body Protection Laboratory coat, long-sleeved shirt, and trousers. Closed-toe shoes.To minimize skin exposure.[1]
Respiratory Protection Use in a well-ventilated area. If dusts or aerosols may be generated, a NIOSH-approved respirator with an appropriate cartridge is recommended.To prevent respiratory tract irritation.[1]

Step-by-Step Disposal Procedure

This procedure outlines the approved method for the disposal of this compound and its contaminated containers.

Step 1: Waste Classification

  • Chemical waste generators must determine if the discarded chemical is classified as hazardous waste according to the US EPA guidelines in 40 CFR 261.3.[3]

  • Consult with your institution's Environmental Health and Safety (EHS) department to ensure compliance with all federal, state, and local regulations.[3]

Step 2: Segregation and Collection

  • Do not mix this compound waste with other chemical waste streams unless explicitly approved by your EHS department.

  • Collect waste in a designated, properly labeled, and sealed container. The container should be made of a material compatible with the chemical.

  • Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.

Step 3: Spill Management

  • In the event of a spill, evacuate the immediate area.

  • Wearing the appropriate PPE, contain the spill using an inert absorbent material (e.g., sand, vermiculite).

  • Carefully sweep or scoop up the absorbed material and place it into the designated waste container.

  • Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.

  • Ensure adequate ventilation during and after the cleanup.

Step 4: Final Disposal

  • Arrange for the collection of the waste container by a licensed hazardous waste disposal company.

  • Never dispose of this compound down the drain or in the regular trash.[4]

  • Dispose of the empty container as unused product, as it may retain chemical residue.[3]

Disposal Procedure Workflow

start Start: Disposal of This compound ppe Don Appropriate PPE start->ppe classify Classify Waste (40 CFR 261.3 & Local Regs) segregate Segregate and Collect Waste in Labeled Container classify->segregate ppe->classify spill Spill Occurs? segregate->spill spill_procedure Follow Spill Management Protocol: - Contain with inert material - Collect and containerize - Decontaminate area spill->spill_procedure Yes store Store Waste Container in Designated Safe Area spill->store No spill_procedure->segregate arrange_pickup Arrange for Pickup by Licensed Waste Disposal store->arrange_pickup end End: Proper Disposal Complete arrange_pickup->end

Caption: Decision workflow for the safe disposal of this compound.

References

Comprehensive Safety and Handling Guide for 4-Formyl-2-methylthiazole

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS

This guide provides crucial safety and logistical information for the handling of 4-Formyl-2-methylthiazole. Adherence to these procedures is essential for ensuring personal safety and maintaining a compliant laboratory environment. This document outlines the necessary personal protective equipment (PPE), safe handling procedures, emergency protocols, and disposal plans.

Hazard Summary

This compound is classified as a hazardous substance. It is harmful if swallowed, causes significant skin and eye irritation, and may lead to respiratory irritation.[1] All personnel must be thoroughly trained in the handling of this compound and be familiar with the information in this guide and the corresponding Safety Data Sheet (SDS) before commencing any work.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is the most critical step in minimizing exposure risk. The following table summarizes the recommended PPE for handling this compound.

PPE Category Recommended Equipment Standard/Specification Purpose
Eye and Face Protection Chemical Splash Goggles and Face ShieldANSI Z87.1 CompliantProtects against splashes and airborne particles. A face shield should be worn over goggles when there is a significant risk of splashing.
Hand Protection Nitrile Gloves (minimum 5-mil thickness)ASTM F1671Provides short-term splash protection.[1] For prolonged contact or handling larger quantities, consider double-gloving or using thicker, chemical-resistant gloves. Gloves should be changed immediately if contamination is suspected.[2]
Body Protection Flame-Retardant Laboratory CoatNFPA 2112Protects skin and personal clothing from contamination. Must be fully buttoned with sleeves rolled down.
Respiratory Protection NIOSH-approved Air-Purifying Respirator with Organic Vapor/Formaldehyde CartridgesNIOSH 42 CFR 84Required when handling the compound outside of a certified chemical fume hood, when there is a risk of aerosolization, or during spill cleanup.
Foot Protection Closed-toe, Chemical-Resistant ShoesASTM F2413Protects feet from spills and falling objects.

Operational Plan: Safe Handling Procedures

1. Engineering Controls:

  • All work with this compound must be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.

2. Procedural Steps for Handling:

  • Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare all necessary equipment and reagents within the chemical fume hood.

  • Weighing and Transferring: Handle as a solid in a manner that minimizes dust generation. If it is a liquid, transfer with care to avoid splashing. Use spark-proof tools and equipment.

  • During Reaction: Keep all containers tightly closed when not in use. Maintain a clean and organized workspace within the fume hood.

  • Post-Handling: Thoroughly decontaminate all surfaces and equipment after use. Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.

Emergency Procedures

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3] Seek immediate medical attention. If present, remove contact lenses.[4]

  • Skin Contact: Immediately remove all contaminated clothing and flush the affected skin area with large amounts of soap and water for at least 15 minutes.[3] Seek medical attention if irritation persists.

  • Inhalation: Move the affected individual to fresh air immediately. If breathing is difficult, provide oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one to two glasses of water. Seek immediate medical attention.

  • Spill: In case of a spill, evacuate the area and restrict access. Wearing appropriate PPE, including respiratory protection, cover the spill with an inert absorbent material such as sand or vermiculite.[5] Scoop the material into a labeled, sealed container for hazardous waste disposal. Ventilate the area and wash the spill site after material pickup is complete.

Disposal Plan

All waste containing this compound must be treated as hazardous waste and disposed of in accordance with all local, state, and federal regulations.[6]

  • Waste Segregation: Do not mix this compound waste with other waste streams.

  • Solid Waste: Collect any solid waste, including contaminated gloves, wipes, and absorbent materials, in a clearly labeled, sealed container for solid hazardous waste.[5]

  • Liquid Waste: Collect all liquid waste containing this compound in a separate, labeled, and sealed container for liquid hazardous waste.[5]

  • Container Disposal: Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous liquid waste. The rinsed container should then be disposed of according to institutional guidelines.

  • Professional Disposal: Contact your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal service for pickup and disposal of the hazardous waste.[7]

Workflow for Safe Handling of this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response prep_ppe Don Appropriate PPE prep_hood Prepare Chemical Fume Hood prep_ppe->prep_hood prep_materials Gather Materials prep_hood->prep_materials handle_weigh Weighing and Transfer prep_materials->handle_weigh Start Experiment handle_reaction Conduct Reaction handle_weigh->handle_reaction cleanup_decon Decontaminate Surfaces handle_reaction->cleanup_decon Complete Experiment emergency_spill Spill handle_reaction->emergency_spill If Spill Occurs emergency_exposure Personal Exposure handle_reaction->emergency_exposure If Exposure Occurs cleanup_waste Segregate and Store Waste cleanup_decon->cleanup_waste cleanup_ppe Doff PPE cleanup_waste->cleanup_ppe cleanup_wash Wash Hands cleanup_ppe->cleanup_wash

Caption: Workflow for the safe handling of this compound.

References

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Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
4-Formyl-2-methylthiazole
Reactant of Route 2
4-Formyl-2-methylthiazole

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.